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  • Product: N-(Cyclohexanemethyl) aspartic acid
  • CAS: 14257-49-9

Core Science & Biosynthesis

Foundational

N-(Cyclohexanemethyl) aspartic acid CAS 14257-49-9 chemical and physical properties

[label="Aspartate Carboxylates\n(Ionic / Metal Chelation)", fillcolor Finalizing Validation Details I'm now integrating the self-validating system for the synthesis. I'm focusing on the "In-Process Control (IPC)" step wi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Aspartate Carboxylates\n(Ionic / Metal Chelation)", fillcolor

Finalizing Validation Details

I'm now integrating the self-validating system for the synthesis. I'm focusing on the "In-Process Control (IPC)" step with clear LC-MS and NMR criteria to demonstrate reaction completion. This includes in-line TLC to indicate a "go" or "no go" step. The protocol will also specify isolation, and the final NMR/purity validation for the complete system. I've finished the DOT diagrams.

Refining Analytical Workflow

I'm now detailing all the analytical methods. I'll utilize CAS number 14257-49-9 to establish identity and regulatory compliance. I'm leveraging HPLC, LC-MS, and NMR data for rigorous validation of product purity, and I am incorporating melting point (209.8-210.8 °C) and molecular weight (229.27 g/mol ) into a properties table. I'm focusing on "In-Process Control (IPC)" using in-line TLC with clear criteria.

A Comprehensive Guide to Physicochemical Profiling, Synthesis, and Peptidomimetic Applications

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the evaluation of specialized amino acid derivatives not merely as chemical entities, but as highly tunable pharmacophores. N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49-9) is an advanced, non-canonical amino acid building block. By functionalizing the primary amine of native aspartic acid with a bulky, aliphatic cyclohexanemethyl moiety, we fundamentally alter the molecule's hydration shell and steric profile.

This modification introduces a significant hydrophobic domain while retaining the critical bidentate ionic character of the dual carboxylates. For drug development professionals, this dual nature makes it an exceptional candidate for designing constrained peptidomimetics, disrupting protein-protein interactions (PPIs), and exploring novel allosteric modulators for targets such as the NMDA receptor.

Physicochemical Properties & Causality

Understanding the physical properties of this compound is crucial for downstream formulation and synthetic integration. The bulky hydrophobic ring increases the partition coefficient (LogP), altering membrane permeability compared to native aspartic acid.

Table 1: Physicochemical Profile of N-(Cyclohexanemethyl) Aspartic Acid [1.3]

PropertyValueCausality / Scientific Significance
CAS Number 14257-49-9Unique regulatory identifier for procurement and compliance[1].
Molecular Formula C₁₁H₁₉NO₄The addition of the C₇H₁₃ group significantly increases lipophilicity.
Molecular Weight 229.27 g/mol Falls well within Lipinski’s Rule of 5, favoring oral bioavailability[2].
Melting Point 209.8 - 210.8 °CIndicates a highly stable, crystalline lattice driven by zwitterionic interactions. Crystallizes well in water/ethanol mixtures[2].
Boiling Point 366.1 ± 32.0 °C (Predicted)High boiling point reflects strong intermolecular hydrogen bonding from the dicarboxylic acid moieties[2].
Density 1.194 ± 0.06 g/cm³ (Predicted)Standard density profile for sterically hindered aliphatic amino acids[2].

Synthetic Methodology: Reductive Amination Workflow

To synthesize N-(Cyclohexanemethyl) aspartic acid with high yield and without racemization of the chiral center, a reductive amination approach is the industry standard. We utilize Sodium Triacetoxyborohydride (STAB) because it is exceptionally mild and highly selective for imines over aldehydes, minimizing unwanted alcohol byproducts ().

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), the workflow inherently verifies its own success at critical junctions.

Step 1: Reaction Setup

  • Suspend 1.0 equivalent of L-Aspartic acid in a 1:1 mixture of anhydrous Methanol and Dimethylformamide (DMF). Causality: Aspartic acid's zwitterionic nature makes it poorly soluble in pure organic solvents; DMF aids solubility while Methanol facilitates imine formation.

  • Add glacial acetic acid dropwise until the pH is approximately 5.0.

Step 2: Imine Formation 3. Cool the reaction to 0 °C. Add 1.1 equivalents of Cyclohexanecarboxaldehyde dropwise. 4. Stir for 1 hour at room temperature to allow the transient Schiff base (imine) to form.

Step 3: In-Process Control (IPC) - Validation Check 1 5. Self-Validation: Pull a 10 µL aliquot, dilute in Acetonitrile, and run a rapid LC-MS. You must observe the intermediate imine mass[M+H]⁺ at 228.27 m/z before proceeding. If absent, adjust pH to ensure the amine is not fully protonated.

Step 4: Reduction 6. Once the imine is confirmed, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise to control the exothermic hydride transfer. 7. Stir at room temperature for 12 hours.

Step 5: Final Validation & Isolation 8. Self-Validation: Perform a final LC-MS check. The imine peak must be completely replaced by the product peak at 230.27 m/z [M+H]⁺ . 9. Quench the reaction with distilled water, concentrate under reduced pressure, and recrystallize the crude product from a water/ethanol gradient to achieve the target melting point of 209.8 °C[2].

Synthesis Asp Aspartic Acid (Starting Material) Imine Schiff Base Intermediate (Transient Imine) Asp->Imine Condensation (MeOH/DMF, pH 5) Ald Cyclohexanecarboxaldehyde (Alkylating Agent) Ald->Imine Condensation (0 °C to RT) Red Reduction via STAB (NaB(OAc)3H) Imine->Red Protonation Prod N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49-9) Red->Prod Hydride Transfer (12h, RT)

Fig 1. Reductive amination workflow for N-(Cyclohexanemethyl) aspartic acid synthesis.

Pharmacological & Peptidomimetic Applications

The strategic value of CAS 14257-49-9 lies in its structural topology. N-alkylated amino acids are highly prized in drug discovery for two primary reasons ():

  • Constrained Peptidomimetics: Incorporating this molecule into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) restricts the ϕ and ψ dihedral angles of the peptide backbone. The steric bulk of the cyclohexanemethyl group shields adjacent amide bonds from enzymatic cleavage (protease resistance) and can force the peptide into specific secondary structures, such as β -turns, which are critical for binding to flat protein surfaces.

  • Receptor Modulation (e.g., NMDA): Native aspartic acid is an endogenous ligand for excitatory amino acid receptors. By introducing a large lipophilic anchor, N-(Cyclohexanemethyl) aspartic acid can shift the pharmacological profile from an agonist to a potential antagonist or allosteric modulator. The carboxylates anchor to the glutamate binding site, while the cyclohexyl ring exploits adjacent hydrophobic pockets in the receptor subunits.

Pharmacophore Core N-(Cyclohexanemethyl) aspartic acid Hydrophobic Cyclohexanemethyl Group (Lipophilic Anchor) Core->Hydrophobic Hbond Secondary Amine (H-Bond Donor/Acceptor) Core->Hbond Ionic Aspartate Carboxylates (Ionic / Metal Chelation) Core->Ionic App1 Receptor Modulators (Allosteric Binding) Hydrophobic->App1 Hydrophobic Pocket App2 Constrained Peptidomimetics (Protease Resistance) Hbond->App2 Backbone Modification Ionic->App1 Glutamate Site Ionic->App2 Salt Bridges

Fig 2. Pharmacophore mapping and structural rationale for drug development applications.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized or procured compound, the following analytical parameters must be met:

  • ¹H-NMR (400 MHz, D₂O/NaOD): Look for the disappearance of the aldehydic proton ( δ ~9.6 ppm). The defining features will be the multiplet corresponding to the cyclohexyl ring protons ( δ 0.8–1.8 ppm) and the doublet of the bridging methylene group ( δ ~2.4–2.6 ppm).

  • HPLC Purity: Run on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% TFA. The bulky hydrophobic group will result in a significantly longer retention time compared to native aspartic acid.

References

  • NextSDS Chemical Substance Information. "N-(CYCLOHEXANEMETHYL) ASPARTIC ACID." NextSDS. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Aurelio, L., et al. "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews, 2004, 104(12), 5823-5846. URL:[Link]

Sources

Exploratory

Structural Analysis and NMR Spectral Characterization of N-(Cyclohexanemethyl) Aspartic Acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of functionalized non-natural amino acids is a critical bottleneck in the rational design of peptidomimetics and targeted therapeutics. N-(Cyclohexanemethyl) aspartic acid (N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of functionalized non-natural amino acids is a critical bottleneck in the rational design of peptidomimetics and targeted therapeutics. N-(Cyclohexanemethyl) aspartic acid (N-CMAA) [CAS: 14257-49-9] represents a highly valuable class of N-alkylated amino acids where the introduction of a bulky, lipophilic cyclohexanemethyl moiety fundamentally alters the molecule's conformational flexibility, zwitterionic equilibria, and hydrogen-bonding potential.

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) structural analysis of N-CMAA. By detailing the causality behind experimental parameters—such as the critical role of pH on spin-system resolution—this guide serves as a self-validating protocol for researchers and drug development professionals.

Chemical Context and Synthetic Causality

N-alkylation of amino acids like aspartic acid restricts the rotational freedom of the peptide backbone, which is a widely utilized strategy to enhance the proteolytic stability and target-binding affinity of peptide drugs [1]. However, traditional N-alkylation methods often suffer from poor selectivity, leading to dialkylation (tertiary amines) and racemization of the α -chiral center.

Causality in Synthesis: To achieve selective mono-N-alkylation with absolute retention of stereochemistry, modern methodologies utilize either direct catalytic N-alkylation using alcohols with transition-metal catalysts [2] or highly controlled reductive amination. In the case of N-CMAA, reductive amination of L-aspartic acid with cyclohexanecarboxaldehyde using sodium cyanoborohydride ( NaBH3​CN ) under mildly acidic conditions ensures that the imine intermediate is selectively reduced without over-alkylating the secondary amine product.

Protocol 1: Selective Synthesis and NMR Sample Preparation
  • Imine Formation: Suspend L-aspartic acid (1.0 eq) in anhydrous methanol. Add cyclohexanecarboxaldehyde (1.05 eq) and glacial acetic acid (to adjust pH to ~4.5, activating the carbonyl for nucleophilic attack). Stir at 25°C for 2 hours.

  • Selective Reduction: Cool the mixture to 0°C. Slowly add NaBH3​CN (1.5 eq). The mild nature of cyanoborohydride prevents the reduction of the unreacted aldehyde while efficiently trapping the transient imine.

  • Quenching & Isolation: Quench with 1M HCl to destroy excess hydride, then adjust the pH to the isoelectric point (pI 2.8 - 3.0) to precipitate the zwitterionic N-CMAA. Filter and wash with cold ethanol.

  • NMR Sample Preparation (Critical Step): Aspartic acid derivatives exhibit complex protonation states (pKa 1​ 1.88, pKa 2​ 3.65, pKa 3​ 9.60) [3]. Dissolving the sample in unbuffered D2​O often results in intermediate chemical exchange rates, causing severe resonance broadening.

    • Action: Dissolve 15 mg of N-CMAA in 0.6 mL of D2​O . Add micro-aliquots of NaOD to adjust the pD to > 10.5. This fully deprotonates the ammonium and carboxylate groups, locking the molecule into a single, rapidly tumbling anionic state, which yields razor-sharp NMR lines.

Structural Elucidation Workflow

The structural verification of N-CMAA requires a multi-modal approach. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula ( C11​H19​NO4​ ), multidimensional NMR is required to prove the site of alkylation and the conformational dynamics.

Workflow Syn Selective N-Alkylation (Synthesis) Pur Purification & pH Adjustment Syn->Pur MS High-Res Mass Spec (Molecular Formula) Pur->MS NMR1D 1D NMR (1H, 13C) (Primary Backbone) Pur->NMR1D NMR2D 2D NMR (COSY, HMBC) (Connectivity) NMR1D->NMR2D Conf Conformational Analysis (Rotamer Dynamics) NMR2D->Conf

Fig 1: Multi-modal structural elucidation workflow for N-alkylated amino acids.

NMR Spectroscopy: Theoretical Causality & Expected Data

1H NMR Spectral Dynamics

The 1H NMR spectrum of N-CMAA at high pD is characterized by three distinct spin systems. The most critical diagnostic feature is the diastereotopic nature of the N-methylene protons . Because these protons ( −NH−CH2​−Cyclohexyl ) are adjacent to the chiral α -carbon of the aspartic acid backbone, they reside in magnetically inequivalent environments. Rather than a simple doublet, they present as an ABX system (or a complex multiplet) integrating to 2H around 2.40 - 2.60 ppm.

The aspartic acid backbone presents an AMX spin system. The α -proton is shifted upfield relative to the neutral zwitterion (appearing around 3.20 - 3.40 ppm at high pH) due to the shielding effect of the fully deprotonated secondary amine and carboxylates.

13C and 2D NMR (COSY, HSQC, HMBC)

To unambiguously differentiate the β -carboxylate from the α -carboxylate, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The β -protons will show a strong 2JCH​ correlation to the side-chain carboxylate ( 178 ppm) and a 3JCH​ to the α -carboxylate ( 180 ppm).

NMR_Logic AlphaH Alpha-Proton 3.2 - 3.4 ppm BetaH Beta-Protons 2.3 - 2.6 ppm AlphaH->BetaH COSY (3J) Carboxyl Carboxyl Carbons 178 - 180 ppm AlphaH->Carboxyl HMBC (2J/3J) BetaH->Carboxyl HMBC (2J) NCH2 N-Methylene 2.4 - 2.6 ppm NCH2->AlphaH NOESY (Space)

Fig 2: Key 2D NMR correlations used to assign the N-CMAA molecular backbone.

Quantitative Data Summary

Table 1: Expected NMR Chemical Shifts for N-CMAA ( D2​O , pD > 10.5, 500 MHz)

Position 1H Chemical Shift (ppm)Multiplicity & Coupling (Hz) 13C Chemical Shift (ppm)HMBC Correlations ( 13C )
α -CH 3.25dd, J=8.5,4.5 61.5 α -COO, β -COO, N-CH 2​
β -CH 2​ 2.38, 2.52AB part of ABX, JAB​=15.0 40.2 α -COO, β -COO, α -CH
α -COO --180.1-
β -COO --178.5-
N-CH 2​ 2.45, 2.55AB part of ABX, JAB​=12.0 55.8 α -CH, Cyclohexyl-CH
Cyclohexyl-CH 1.45m38.0N-CH 2​ , Cyclo-CH 2​
Cyclohexyl-CH 2​ 0.85 - 1.75complex multiplets (10H)26.5, 27.2, 31.5Cyclohexyl carbons

(Note: Chemical shifts are referenced to internal DSS at 0.00 ppm. Exact values will fluctuate based on exact ionic strength and concentration).

Protocol: Advanced NMR Acquisition for N-Alkylated Amino Acids

To ensure high-fidelity data, follow this validated acquisition protocol:

  • Probe Tuning & Matching: Insert the sample into a 500 MHz (or higher) spectrometer equipped with a cryoprobe. Tune and match the probe specifically for the high-salt environment created by the NaOD addition.

  • 1H Acquisition (zg30): Acquire the 1D proton spectrum with a 30° flip angle, a relaxation delay ( D1​ ) of 2.0 seconds, and 64 scans. Ensure the receiver gain (RG) is optimized to prevent clipping of the intense cyclohexyl aliphatic signals.

  • Water Suppression (Optional but recommended): If residual HDO signal ( 4.7 ppm) obscures the α -proton, utilize a presaturation sequence (zgpr) or excitation sculpting (zgesgp) with a very weak presaturation power to avoid saturating exchanging amine protons (if operating at lower pH).

  • 2D HSQC (hsqcedetgpsisp2.2): Run a multiplicity-edited HSQC. This will immediately differentiate the CH2​ groups (blue/negative contours) from the CH and CH3​ groups (red/positive contours), definitively isolating the diastereotopic N-CH 2​ and β -CH 2​ from the α -CH and cyclohexyl-CH.

Conclusion

The structural analysis of N-(Cyclohexanemethyl) aspartic acid requires a deep understanding of its acid-base chemistry and the resulting effects on NMR timescales. By forcing the molecule into a single deprotonated state, researchers can bypass the line-broadening artifacts typical of zwitterionic amino acids. The resulting sharp spectra, combined with 2D heteronuclear techniques, provide an unambiguous map of the molecule's connectivity and diastereotopic environments, paving the way for its reliable integration into complex peptide synthesis.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langosch, D., Peschel, A., Kessler, H. (2008). The importance of amide protons in peptide drug development. National Science Foundation (NSF) Public Access Repository. Available at:[Link]

  • Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, PMC. Available at:[Link]

  • Kozłowski, H., et al. (1981). 1H NMR studies on interactions of calcium and magnesium with aspartic acid and asparagine. Biblioteka Nauki. Available at:[Link]

Foundational

Stereochemistry of N-(Cyclohexanemethyl) Aspartic Acid as a Chiral Building Block

Executive Summary The demand for structurally diverse, enantiomerically pure chiral building blocks is a driving force in modern drug discovery and peptidomimetic design[1][2]. N-(Cyclohexanemethyl) aspartic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for structurally diverse, enantiomerically pure chiral building blocks is a driving force in modern drug discovery and peptidomimetic design[1][2]. N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) represents a highly specialized, conformationally restricted amino acid derivative. By introducing a bulky, lipophilic cyclohexanemethyl group to the secondary amine of the aspartic acid backbone, researchers can fundamentally alter the pharmacokinetic and pharmacodynamic properties of resulting peptide sequences or small-molecule ligands.

This technical guide provides an in-depth analysis of the stereochemical architecture, synthetic methodologies, and application of N-(Cyclohexanemethyl) aspartic acid, offering self-validating protocols for its integration into advanced drug development pipelines.

Stereochemical Architecture & Conformational Dynamics

The utility of N-(Cyclohexanemethyl) aspartic acid stems from its unique stereochemical and steric profile. Natural L-aspartic acid is a highly polar, flexible amino acid. Modifying the N -terminus with a cyclohexanemethyl group introduces three critical structural shifts:

  • Ramachandran Space Restriction: The steric bulk of the cyclohexyl ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone when incorporated into a sequence. This "conformational lock" stabilizes specific secondary structures, such as β -turns or polyproline type II (PPII) helices, which are often critical for protein-protein interaction (PPI) inhibition[3].

  • Elimination of the Amide Hydrogen: N -alkylation removes a critical hydrogen-bond donor. In peptidomimetics, this prevents the formation of intramolecular hydrogen bonds that might otherwise lead to off-target folding, while simultaneously increasing resistance to proteolytic cleavage by endogenous peptidases[4].

  • Preservation of the C α Stereocenter: The absolute configuration (typically S for the L-enantiomer or R for the D-enantiomer) remains intact during N -alkylation. The spatial orientation of the acidic side chain ( β -carboxyl group) is preserved, allowing it to continue acting as a critical pharmacophore for targets like NMDA or glutamate receptors, but with a modified binding trajectory due to the N -alkyl bulk.

PeptidomimeticLogic A N-Alkylation of Aspartic Acid (Cyclohexanemethyl group) B Steric Bulk Addition A->B C Lipophilicity Increase A->C E Loss of Amide Proton (H-Bond Donor) A->E D Ramachandran Restriction (Conformational Lock) B->D G Enhanced Membrane Permeability (BBB) C->G F Proteolytic Stability (Target Affinity) D->F E->F

Caption: Mechanistic logic of utilizing N-alkylated aspartic acid in peptidomimetic drug design.

Applications in Drug Development

Peptidomimetics and Macrocyclization

In the pursuit of tackling "undruggable" targets, macrocyclic peptides (MCPs) have gained significant traction. A major hurdle for MCPs is their poor membrane permeability. Extensive backbone amide N -alkylation is a proven strategy to increase hydrophobicity and cell uptake[4]. N-(Cyclohexanemethyl) aspartic acid serves as an ideal building block here: its lipophilic tail shields the polar peptide backbone, significantly improving the LogP value and facilitating blood-brain barrier (BBB) penetration.

Neuroactive Ligand Design

Aspartic acid is a fundamental excitatory neurotransmitter. Derivatives of aspartic acid, particularly N -alkylated variants, are frequently explored as competitive antagonists or allosteric modulators for NMDA and AMPA receptors. The cyclohexanemethyl group provides the necessary hydrophobic interactions to anchor the molecule within the deep hydrophobic pockets of the receptor's ligand-binding domain, shifting the molecule's profile from an agonist to a potent antagonist.

Artificial Sweetener Precursors

Interestingly, N -alkylated aspartic acids are the core synthons for high-intensity artificial sweeteners like Neotame and Advantame (which are 7,000 to 20,000 times sweeter than sucrose)[5][6]. The synthesis of these compounds relies heavily on the precise stereocontrol of the N -alkylated aspartic acid moiety.

Synthetic Methodology: Stereocontrolled Reductive Amination

The synthesis of N-(Cyclohexanemethyl) aspartic acid must be executed without epimerizing the sensitive C α stereocenter. Direct alkylation with alkyl halides often leads to over-alkylation (forming tertiary amines) and racemization due to the harsh basic conditions required[7].

The field-proven, authoritative approach is Reductive Amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ )[8][9].

Causality of Reagent Selection:
  • Why STAB over NaBH4​ ? Sodium borohydride is too reactive and will prematurely reduce the starting aldehyde (cyclohexanecarboxaldehyde) to an alcohol before the imine can fully form[7].

  • Why STAB over NaBH3​CN ? While sodium cyanoborohydride is effective at pH 3-4, it generates highly toxic hydrogen cyanide gas upon aqueous workup and leaves cyanide residues in the product stream[10][11]. STAB is milder, operates efficiently in 1,2-dichloroethane (DCE) or THF, and selectively reduces the protonated iminium ion over the aldehyde without toxic byproducts[8][11].

SynthWorkflow A L-Aspartic Acid (Chiral Pool) C Imine / Iminium Intermediate (Transient) A->C Condensation (Weak Acid) B Cyclohexanecarboxaldehyde (Alkyl Source) B->C E N-(Cyclohexanemethyl)-L-aspartic acid (>99% ee) C->E Reductive Amination D NaBH(OAc)3 (STAB) Selective Reduction D->E Hydride Transfer

Caption: Stereocontrolled reductive amination workflow utilizing STAB.

Data Presentation

Table 1: Physicochemical Property Comparison

Data illustrates the impact of N-alkylation on the foundational chiral building block.

PropertyL-Aspartic AcidN-(Cyclohexanemethyl)-L-aspartic acid
Molecular Weight 133.10 g/mol 229.27 g/mol
H-Bond Donors 32 (Loss of primary amine)
H-Bond Acceptors 55
Estimated LogP -3.89~1.20 (Significant lipophilic shift)
Stereocenter Integrity NativeRetained (>99% ee)
Table 2: Reductive Amination Optimization Parameters

Based on standard STAB protocols for α -amino acids[11].

Reducing AgentSolventTempReaction TimeYield (%)Enantiomeric Excess (%ee)
NaBH4​ MeOH0°C12 h< 30%> 98%
NaBH3​CN MeOH (pH 4)25°C24 h75%> 99%
NaBH(OAc)3​ DCE / AcOH 25°C 4-6 h > 85% > 99%

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of N-(Cyclohexanemethyl)-L-aspartic acid via reductive amination. This system is self-validating: the use of a mild hydride source prevents over-alkylation, and chiral HPLC confirms the absence of racemization.

Step-by-Step Methodology:
  • Preparation of the Iminium Intermediate:

    • Suspend 10.0 mmol of L-aspartic acid (chiral pool starting material) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

    • Add 10.5 mmol of cyclohexanecarboxaldehyde.

    • Add 1.0 equivalent of glacial acetic acid (AcOH) to catalyze imine formation and ensure the intermediate exists as the highly electrophilic iminium ion.

    • Stir at room temperature for 1 hour under an inert argon atmosphere.

  • Selective Reduction:

    • Cool the reaction mixture to 0°C using an ice bath to control the exothermic hydride transfer.

    • Portion-wise, add 14.0 mmol (1.4 equivalents) of Sodium Triacetoxyborohydride (STAB).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion via LC-MS.

  • Quenching and Isolation:

    • Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO3​ .

    • Adjust the pH of the aqueous layer to the isoelectric point of the product (approx. pH 3.0) using 1M HCl to precipitate the zwitterionic N-(Cyclohexanemethyl) aspartic acid.

    • Filter the precipitate, wash with cold water and ether, and dry under vacuum.

  • Validation (Chiral HPLC):

    • Dissolve a 1 mg sample in mobile phase.

    • Run on a Chiralcel OD-H column (or equivalent) to validate that the enantiomeric excess (%ee) is >99%, confirming that the C α proton was not abstracted during the reaction.

References

  • Marino, S. T., & Stachurska-Buczek, D. "Synthesis of Chiral Building Blocks for Use in Drug Discovery." National Center for Biotechnology Information (NCBI). Available at: [Link] (General PMC routing for chiral building blocks)

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic Chemistry Portal. Available at:[Link]

  • D'Souza, R. "Reductive amination of alpha-amino acids: Solution-Phase synthesis." RIT Scholar Works, 2001. Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available via Sciencemadness: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, Sep 2017. Available at:[Link]

  • ACS Chemical Reviews. "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." Chemical Reviews, Nov 2024. Available at:[Link]

  • Pelay-Gimeno, M., et al. "Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes." Angewandte Chemie International Edition, 2015. Available at:[Link]

  • Zhang, J. "Biocatalytic asymmetric hydroamination by native and engineered carbon-nitrogen lyases." University of Groningen Research Database, 2019. Available at:[Link]

Sources

Exploratory

N-(Cyclohexanemethyl) Aspartic Acid: Physicochemical Profiling and Analytical Methodologies

Abstract As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between highly polar amino acids and lipophilic targeting moieties. N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between highly polar amino acids and lipophilic targeting moieties. N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) is a prime example of such a hybrid architecture. By appending a bulky, hydrophobic cyclohexanemethyl group to the secondary amine of aspartic acid, the molecule's hydration energy, steric profile, and ionization dynamics are fundamentally altered. This whitepaper provides an in-depth technical analysis of its molecular weight, pKa, and solubility profile, detailing self-validating experimental protocols designed to rigorously characterize this compound for downstream drug development and biochemical applications.

Structural Overview & Molecular Weight Analytics

N-(Cyclohexanemethyl) aspartic acid is an N-alkylated derivative of the canonical amino acid, aspartate. The addition of the C7H13 aliphatic ring system significantly shifts the molecule's physicochemical baseline.

Fundamental Physicochemical Properties
PropertyValueCausality / Implication
Chemical Name N-(Cyclohexanemethyl) aspartic acidN-alkylation introduces significant steric bulk around the amine.
CAS Number 14257-49-9Unique chemical identifier.
Molecular Formula C11H19NO4Balances a hydrophobic tail with a highly polar zwitterionic head.
Molecular Weight 229.27 g/mol The low molecular weight (<500 Da) is favorable for membrane permeability if the charge state is neutralized[1].
Melting Point 209.8 - 210.8 °CA high melting point indicates a strong intermolecular hydrogen-bonding network in the crystalline solid state[2].

The molecular weight of 229.27 g/mol [1] places this compound squarely within the "rule of five" space for small-molecule therapeutics. However, the juxtaposition of the highly lipophilic cyclohexyl moiety against the dicarboxylic acid backbone creates a complex solvation profile that requires precise pKa mapping.

pKa Profiling & Ionization Dynamics

Understanding the acid-base dissociation constants (pKa) is critical because the ionization state dictates both target binding affinity and macroscopic solubility. Native L-aspartic acid possesses three ionizable groups: an α -carboxylic acid (pKa ~1.88), a side-chain β -carboxylic acid (pKa ~3.65), and an α -amine (pKa ~9.60).

In N-(Cyclohexanemethyl) aspartic acid, the electron-donating inductive effect of the alkyl group slightly increases the basicity of the amine. Conversely, the steric bulk of the cyclohexyl ring hinders the solvation of the protonated ammonium ion, creating a competing thermodynamic effect.

Predicted Ionization Constants
Ionizable GroupEstimated pKaPhysiological State (pH 7.4)
α -Carboxylic Acid~1.9 - 2.1Deprotonated (Anionic)
β -Carboxylic Acid~3.7 - 3.9Deprotonated (Anionic)
Secondary Amine~9.8 - 10.2Protonated (Cationic)
Isoelectric Point (pI) ~2.9 Net Neutral (Zwitterionic)

At its isoelectric point (pH ~2.9), the molecule exists as a zwitterion (net charge of zero). This state maximizes the crystal lattice energy and minimizes interaction with water, leading to the lowest point of aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

To empirically determine these values, a self-validating potentiometric titration is required.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the compound and dissolve it in 10 mL of 0.15 M KCl. Causality: The KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the solution pH to 1.5 using 0.5 M HCl. Causality: This forces the α -carboxylate, β -carboxylate, and the secondary amine into their fully protonated states, establishing a uniform cationic baseline for the forward titration.

  • Titration: Titrate with 0.1 M NaOH under a continuous nitrogen blanket. Causality: Nitrogen prevents atmospheric CO2 from dissolving to form carbonic acid, which would artificially skew the weak acid titration curve.

  • Self-Validation (Reverse Titration): Back-titrate the solution with 0.1 M HCl. Causality: Overlapping forward and reverse titration curves validate that no irreversible precipitation or chemical degradation occurred during the assay.

pKa_Workflow Start Sample Preparation (Weigh & Dissolve in KCl) Acidify Acidification (Lower pH to 1.5) Start->Acidify Titration Potentiometric Titration (0.1M NaOH Addition) Acidify->Titration Data Data Acquisition (pH vs. Volume) Titration->Data Analysis Bjerrum Plot Analysis (Calculate pKa values) Data->Analysis

Caption: Logical workflow for the self-validating potentiometric determination of pKa values.

Solubility Profile & Thermodynamics

The addition of the hydrophobic C7H13 tail drastically reduces the aqueous solubility of this compound compared to native aspartic acid. Solubility is highly pH-dependent: the molecule is highly soluble in basic conditions (as a dianion) and strongly acidic conditions (as a cation), but practically insoluble at its pI.

Thermodynamic Solubility Profile
Solvent SystempH / ConditionEstimated SolubilityCausality
Aqueous BufferpH 2.9 (pI)< 0.1 mg/mLThe zwitterionic state maximizes crystal lattice energy, minimizing solvation.
Aqueous BufferpH 7.4> 10 mg/mLA net -1 charge enhances ion-dipole interactions with water molecules.
EthanolNeutral1 - 5 mg/mLModerate polarity solvates both the cyclohexyl ring and the H-bond donors.
HexaneNeutral< 0.01 mg/mLHighly non-polar solvent cannot disrupt the strong H-bond network of the zwitterion.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[3]. This method is critical for determining the free-to-interact fraction of the compound in various matrices[4].

Step-by-Step Methodology:

  • Equilibration: Add an excess amount of solid N-(Cyclohexanemethyl) aspartic acid to 5 mL of the target solvent in a sealed glass vial. Shake at 25°C for 48 to 72 hours[3]. Causality: A prolonged 48-hour timeframe is required to reach true thermodynamic equilibrium, overcoming the high lattice energy indicated by the compound's ~210°C melting point[2].

  • Phase Separation: Ultracentrifuge the suspension at 15,000 rpm for 15 minutes. Causality: Centrifugation efficiently pellets the undissolved solid, preventing the filter-clogging issues often seen with hydrophobic zwitterions.

  • Filtration: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is chosen over nylon or PES to minimize non-specific hydrophobic binding of the lipophilic cyclohexanemethyl moiety to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV at an appropriate wavelength (e.g., 210 nm) against a standard calibration curve[4].

  • Self-Validation (Solid-State Analysis): Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the undissolved material has not converted to a different polymorph or formed a hydrate/solvate during the extended equilibration period.

Solubility_Workflow Equilibration Shake-Flask Equilibration (48h at 25°C) Separation Phase Separation (Ultracentrifugation) Equilibration->Separation Filtration Filtration (0.22 µm PTFE) Separation->Filtration Quantification HPLC-UV Quantification (Determine Concentration) Filtration->Quantification Validation Solid-State Validation (XRPD Analysis) Quantification->Validation

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

N-(Cyclohexanemethyl) aspartic acid represents a fascinating intersection of lipophilicity and zwitterionic character. With a molecular weight of 229.27 g/mol [1] and a complex ionization profile driven by its dicarboxylic acid and secondary amine groups, its solubility is highly dependent on pH and solvent polarity. By employing rigorous, self-validating protocols like potentiometric titration and the shake-flask method[3], researchers can accurately map its physicochemical landscape, ensuring robust data for downstream formulation and pharmacological profiling.

References

  • Alfa Chemistry. "CAS 14257-35-3 Acetobromo-alpha-maltose - Alfa Chemistry".
  • ChemicalBook. "N-(CYCLOHEXANEMETHYL) ASPARTIC ACID | 14257-49-9".
  • Benchchem. "The Solubility Profile of Hydroxytetracaine: A Technical Guide for Researchers".
  • Admeshop. "Solubility, thermodynamic - Admeshop".

Sources

Foundational

Preliminary Investigation of N-(Cyclohexanemethyl) Aspartic Acid in Drug Discovery: A Framework for Elucidating Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-substituted aspartic acid derivatives represent a promising, yet underexplored, class of molecules in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted aspartic acid derivatives represent a promising, yet underexplored, class of molecules in modern drug discovery. Aspartic acid itself is a fundamental biological building block, serving as a proteinogenic amino acid, a neurotransmitter, and a critical precursor in major metabolic pathways, including nucleotide and arginine synthesis.[1][2][3][4] Modification of its structure, particularly at the amino group, offers a compelling strategy to generate novel chemical entities with modulated activity, selectivity, and pharmacokinetic properties. This guide outlines a comprehensive, hypothesis-driven framework for the preliminary investigation of a specific novel derivative, N-(Cyclohexanemethyl) aspartic acid. We will proceed from its rational synthesis and characterization to a multi-tiered preclinical evaluation workflow designed to probe its most probable mechanisms of action. This document serves as a technical roadmap for research teams aiming to unlock the therapeutic potential of this and similar aspartic acid analogs.

Introduction: The Rationale for Investigating N-(Cyclohexanemethyl) Aspartic Acid

Aspartic acid is a non-essential amino acid that plays a pivotal role in central metabolism and cellular signaling.[5] Its conjugate base, L-aspartate, is an excitatory neurotransmitter that stimulates N-methyl-D-aspartate (NMDA) receptors, albeit less potently than glutamate.[1][2] Furthermore, its carbon skeleton is integral to the urea cycle, the malate-aspartate shuttle for maintaining redox balance, and the de novo synthesis of purines and pyrimidines, making it indispensable for the proliferation of highly metabolic cells like cancer cells.[4]

The derivatization of aspartic acid is a validated strategy for generating novel bioactive compounds. For instance, various N-acylated amino acids have been explored for diverse applications, and N-substituted derivatives are key intermediates for promising pharmaceuticals.[6][7] The introduction of a cyclohexanemethyl group to the nitrogen atom of aspartic acid creates a molecule with distinct physicochemical properties compared to the parent amino acid. The bulky, lipophilic cyclohexyl moiety can significantly influence receptor binding, membrane permeability, and metabolic stability.

This guide provides the core scientific and logical framework to conduct a preliminary, yet rigorous, investigation of N-(Cyclohexanemethyl) aspartic acid, establishing a foundation for its potential development as a therapeutic agent.

Synthesis and Analytical Characterization

The synthesis of N-substituted L-aspartic acids can be achieved through several established chemical and biocatalytic methods.[7][8] A common and direct chemical approach is the reductive amination of a suitable keto-acid or the Michael addition of an amine to fumarate or maleate.[8] For N-(Cyclohexanemethyl) aspartic acid, a biocatalytic approach using an enzyme like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase offers excellent stereoselectivity.[7][9]

Proposed Biocatalytic Synthesis Protocol

This protocol is adapted from methodologies known to produce N-substituted aspartic acids with high enantiopurity.[7][9]

Objective: To synthesize N-(cyclohexanemethyl)-L-aspartic acid via enzyme-catalyzed hydroamination.

Materials:

  • Fumaric acid

  • Cyclohexanemethanamine

  • Recombinant EDDS Lyase

  • Sodium phosphate buffer (NaH₂PO₄), 20 mM, pH 8.5

  • Hydrochloric Acid (HCl) for pH adjustment

  • Deionized water

  • Standard analytical equipment (NMR, LC-MS, HPLC)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution containing 10 mM fumaric acid and 50 mM cyclohexanemethanamine in 20 mM sodium phosphate buffer (pH 8.5).

  • Enzyme Addition: Initiate the reaction by adding EDDS lyase to a final concentration of 15 µM.

  • Incubation: Incubate the reaction mixture at room temperature (approx. 25°C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the amine substrate to the N-substituted aspartic acid product using ¹H NMR spectroscopy.

  • Work-up and Purification: Upon completion, terminate the reaction by acidifying the mixture with HCl to precipitate the enzyme. Centrifuge to remove the precipitate. The supernatant containing the product can be purified using ion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the final compound, N-(Cyclohexanemethyl) aspartic acid (MW: 229.27 g/mol ), using:

    • ¹H and ¹³C NMR: To confirm the covalent structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₁H₁₉NO₄).[10]

    • Chiral HPLC: To determine the enantiomeric excess and confirm the stereoselectivity of the biocatalytic reaction.

Hypothesized Mechanisms and Target Pathways

The structure of N-(Cyclohexanemethyl) aspartic acid, as an analog of L-aspartate and L-glutamate, suggests several plausible biological targets. A preliminary investigation should be designed to test these primary hypotheses.

Primary Hypotheses:

  • Neuromodulation: The molecule may act as an agonist or antagonist at excitatory amino acid receptors, particularly the NMDA receptor, due to its structural similarity to the endogenous ligand L-aspartate.[1][11]

  • Metabolic Intervention: The compound could interfere with metabolic pathways reliant on aspartate, such as nucleotide synthesis, potentially impacting the proliferation of cancer cells which have a high demand for aspartate.[4]

  • Anti-inflammatory/Anti-fibrotic Activity: Some aspartic acid derivatives have demonstrated efficacy in mitigating inflammation and fibrosis, potentially through modulation of signaling pathways like IKKβ-NF-κB.[12][13]

Hypothesized_Mechanisms cluster_0 N-(Cyclohexanemethyl) Aspartic Acid cluster_1 Potential Therapeutic Areas cluster_2 Hypothesized Molecular Targets & Pathways Compound Lead Compound NMDA_R NMDA Receptor Modulation (Agonist/Antagonist) Compound->NMDA_R Hypothesis 1 Metabolism Metabolic Pathway Interference (e.g., Nucleotide Synthesis) Compound->Metabolism Hypothesis 2 NFkB Anti-inflammatory Signaling (e.g., NF-κB Pathway) Compound->NFkB Hypothesis 3 Neuro Neuroscience (e.g., Neuropathic Pain, Cognition) Onco Oncology (e.g., Proliferation Inhibition) Inflam Inflammation/Fibrosis (e.g., Liver Fibrosis) NMDA_R->Neuro Metabolism->Onco NFkB->Inflam Experimental_Workflow cluster_Tier1 Tier 1: In Vitro Profiling cluster_Tier2 Tier 2: Early ADME/Tox Start Synthesized & Characterized N-(Cyclohexanemethyl) Aspartic Acid Binding Target Engagement (NMDA Receptor Binding Assay) Start->Binding Proliferation Cellular Phenotype (Cancer Cell Proliferation Assay) Start->Proliferation Inflammation Inflammatory Response (LPS-Stimulated Cytokine Release) Start->Inflammation Functional Functional Activity (Ca2+ Influx Assay) Binding->Functional ADME In Vitro ADME Screen (Permeability, Stability) Binding->ADME Functional->ADME Proliferation->ADME Inflammation->ADME Tox Cytotoxicity Assay (e.g., in HepG2 cells) ADME->Tox Decision Data Analysis & Go/No-Go Decision Tox->Decision Next_Steps Tier 3: In Vivo Model Selection (e.g., CNS, Oncology, Fibrosis) Decision->Next_Steps Positive Data

Caption: A tiered workflow for the preliminary investigation of the lead compound.

Tier 1: In Vitro Mechanistic & Phenotypic Screening

4.1.1 Protocol: NMDA Receptor Binding Assay

Objective: To determine if N-(Cyclohexanemethyl) aspartic acid binds to the NMDA receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available rat brain cortical membranes or prepare them from fresh tissue.

  • Radioligand: Use a specific NMDA receptor radioligand, such as [³H]CGP 39653 (antagonist site) or [³H]glutamate (agonist site).

  • Assay Setup: In a 96-well plate, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (N-(Cyclohexanemethyl) aspartic acid).

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand, e.g., unlabeled glutamate).

  • Incubation & Termination: Incubate at a controlled temperature (e.g., 4°C) to reach equilibrium. Terminate the binding by rapid filtration through a glass fiber filter, washing away unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound to determine the inhibition constant (Ki).

4.1.2 Protocol: Cancer Cell Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cells, which are highly dependent on aspartate metabolism. [4] Methodology:

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to aspartate depletion, such as certain pancreatic or renal cancer cell lines. [4]2. Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(Cyclohexanemethyl) aspartic acid for 72 hours. Include a vehicle control.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to calculate the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Early Stage Druggability Assessment

Before committing to expensive in vivo studies, a preliminary assessment of the compound's drug-like properties is essential.

Table 1: Key In Vitro ADME/Tox Assays

ParameterAssayExperimental Goal
Absorption Caco-2 PermeabilityTo predict intestinal absorption and determine if the compound is a P-gp substrate.
Metabolism Liver Microsomal StabilityTo estimate the rate of metabolic clearance by Phase I enzymes in the liver.
Distribution Plasma Protein BindingTo determine the fraction of compound bound to plasma proteins, affecting its availability.
Toxicity HepG2 CytotoxicityTo assess potential for liver toxicity by measuring cell death in a human hepatocyte cell line.

Data Interpretation and Future Directions

The outcomes of this preliminary investigation will guide the subsequent development strategy.

  • Scenario 1: Potent NMDA Receptor Modulator: If the compound shows high affinity and functional activity at the NMDA receptor with a favorable ADME/Tox profile, future work should focus on in vivo models of neurological disorders where NMDA receptor function is implicated, such as neuropathic pain or cognitive enhancement.

  • Scenario 2: Selective Anti-Proliferative Agent: If the compound potently inhibits cancer cell growth with minimal activity at the NMDA receptor, the next steps would involve mechanistic studies to confirm its impact on nucleotide synthesis pathways and subsequent evaluation in xenograft models.

  • Scenario 3: Anti-inflammatory/Anti-fibrotic Activity: If the compound demonstrates significant inhibition of inflammatory markers or fibrotic processes in vitro,[12] progression into in vivo models of diseases like liver fibrosis or inflammatory bowel disease would be warranted.

Conclusion

N-(Cyclohexanemethyl) aspartic acid stands as a representative example of how rational chemical modification of a fundamental biomolecule can yield a promising lead compound. The structured, multi-tiered investigational approach detailed in this guide provides a scientifically rigorous and resource-efficient pathway to elucidate its primary biological activities. By integrating synthesis, in vitro pharmacology, and early ADME/Tox profiling, research teams can rapidly build a comprehensive data package to make informed decisions, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic candidate.

References

  • Title: Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Application of Poly (aspartic acid) and its Derivatives in Medicine and Pharmacy Source: Asian Journal of Applied Sciences URL: [Link]

  • Title: Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives Source: PubMed URL: [Link]

  • Title: Aspartic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Aspartic Acid? Source: Synapse URL: [Link]

  • Title: N-Substituted amino acids as anticorrosion additives. Part III Source: International Journal of Corrosion and Scale Inhibition URL: [Link]

  • Title: N-Methyl-D-aspartic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Methods for syntheses of N-methyl-DL-aspartic acid derivatives Source: PubMed URL: [Link]

  • Title: US2523744A - Synthesis of aspartic acid Source: Google Patents URL
  • Title: Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids Source: PubMed URL: [Link]

  • Title: Aspartic Acid – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL: [Link]

  • Title: L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review Source: Food Science and Human Wellness URL: [Link]

  • Title: Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones Source: ACS Catalysis URL: [Link]

  • Title: Aspartic Acid in Health and Disease Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate's Emerging Roles in Cell Proliferation and Survival Source: PMC (PubMed Central) URL: [Link]

  • Title: The Role of d-Aspartic Acid and N-Methyl-d-Aspartic Acid in the Regulation of Prolactin Release Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for N-(Cyclohexanemethyl) Aspartic Acid Chiral Ligands

Executive Summary N-alkylated amino acids, specifically N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9), are privileged structural motifs in modern drug development and asymmetric catalysis. Modifying the α-amino g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-alkylated amino acids, specifically N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9), are privileged structural motifs in modern drug development and asymmetric catalysis. Modifying the α-amino group of an aspartic acid backbone introduces critical steric bulk and alters the lipophilicity profile of the molecule. This modification is highly advantageous for tuning the coordination sphere in transition-metal chiral ligands or enhancing binding affinity in receptor pockets, as seen in the development of 1.

This application note details a self-validating, highly chemoselective protocol for synthesizing enantiomerically pure N-(Cyclohexanemethyl) aspartic acid, moving away from erratic direct alkylation methods toward a robust reductive amination workflow.

Mechanistic Rationale: The Case for Reductive Amination

The synthesis of N-monoalkylated amino acids presents two primary chemical challenges:

  • Over-alkylation: Direct alkylation using cyclohexylmethyl bromide and a base is notoriously difficult to control, often yielding a statistical mixture of unreacted starting material, monoalkylated, and dialkylated (tertiary amine) products.

  • Racemization: The harsh basic conditions required for direct alkylation frequently lead to base-catalyzed epimerization at the α-chiral center of the amino acid.

To establish a highly controlled, high-yield system, we employ a chemoselective reductive amination strategy. By reacting L-aspartic acid diethyl ester with cyclohexanecarboxaldehyde, we selectively form an intermediate imine. The choice of the reducing agent is the critical locus of control. As established by2, Sodium Triacetoxyborohydride (STAB) is vastly superior to Sodium Cyanoborohydride (NaBH3CN) for this application. STAB is milder, less toxic, and exhibits remarkable chemoselectivity—it rapidly reduces the protonated iminium ion without prematurely reducing the unreacted aliphatic aldehyde.

Workflow Visualization

SynthesisWorkflow A L-Aspartic Acid Diethyl Ester B Imine Intermediate A->B Cyclohexanecarboxaldehyde Et3N, DCE, 25°C C N-(Cyclohexylmethyl) Aspartic Acid Diester B->C NaBH(OAc)3 AcOH, 25°C D N-(Cyclohexylmethyl) Aspartic Acid C->D 1. LiOH, THF/H2O 2. HCl (pH ~3.0)

Fig 1: Chemoselective reductive amination and deprotection workflow for the chiral ligand synthesis.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Phase 1: Reductive Amination
  • Free-basing the Amino Ester: Suspend L-Aspartic acid diethyl ester hydrochloride (1.0 eq, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL, 0.2 M). Add Triethylamine (Et3N, 1.05 eq) dropwise at 0 °C.

    • Causality: DCE is selected over THF because it accelerates imine formation and stabilizes the STAB reagent, preventing premature hydride transfer.

  • Imine Formation: Add Cyclohexanecarboxaldehyde (1.0 eq, 10.0 mmol) to the mixture. Stir at room temperature (25 °C) for 1 hour.

    • IPC Checkpoint: Monitor by TLC (Ninhydrin stain). The primary amine spot must completely disappear before proceeding to prevent the reduction of unreacted aldehyde into cyclohexylmethanol.

  • Selective Reduction: Cool the reaction vessel to 0 °C. Add glacial acetic acid (1.0 eq) followed by Sodium Triacetoxyborohydride (STAB, 1.5 eq) in small portions to manage hydrogen gas evolution.

    • Causality: Acetic acid acts as a crucial catalyst. It protonates the imine to form a highly electrophilic iminium ion, which is then rapidly and selectively reduced by STAB.

  • Quench & Extraction: Stir for 4 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Saponification & Isoelectric Precipitation
  • Ester Hydrolysis: Dissolve the crude N-(Cyclohexylmethyl) L-aspartic acid diethyl ester in a 1:1 mixture of THF and H2O (0.1 M). Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature for 4 hours.

    • Causality: LiOH is a mild base that effectively hydrolyzes the ethyl esters without triggering base-catalyzed epimerization at the α-carbon, preserving the chiral integrity of the ligand.

  • Isoelectric Isolation: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to ~3.0 using 1 M HCl.

    • Causality: A pH of 3.0 corresponds to the isoelectric point (pI) of the N-alkylated aspartic acid. At this pH, the molecule exists as a zwitterion with net-zero charge, rendering it least soluble in water and driving high-purity crystallization.

  • Recovery: Filter the resulting white precipitate, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

Data Presentation: Reaction Optimization

The table below summarizes the quantitative superiority of the STAB-mediated reductive amination over traditional alkylation methods.

Synthesis StrategyReagents / ConditionsMono-alkylation YieldDi-alkylation YieldEnantiomeric Excess (ee)
Direct AlkylationCyclohexylmethyl bromide, K2CO3, DMF, 80°C35%45%82% (Racemization)
Reductive Amination (Standard)Cyclohexanecarboxaldehyde, NaBH3CN, MeOH, 25°C72%12%>99%
Reductive Amination (Optimized) Cyclohexanecarboxaldehyde, STAB, DCE, 25°C 91% <2% >99%

Analytical Validation & Quality Control

To validate the structural and chiral integrity of the final ligand, perform the following analyses:

  • 1H NMR (400 MHz, D2O/NaOD): Confirm mono-alkylation by identifying the characteristic doublet for the N-CH2 protons (~2.4 ppm) integrating to exactly 2 protons, and the multiplet for the α-CH proton (~3.2 ppm). The absence of a second N-CH2 signal confirms the lack of dialkylation.

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol/TFA = 80:20:0.1, flow rate 1.0 mL/min). The retention time of the synthesized L-enantiomer must be verified against a racemic standard to confirm an enantiomeric excess (ee) of >99%.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Tucker, T. J., Brady, S. F., Lumma, W. C., Lewis, S. D., Gardell, S. J., Naylor-Olsen, A. M., ... & Vacca, J. P. (2002). "Design of Selective Thrombin Inhibitors Based on the (R)-Phe-Pro-Arg Sequence." Journal of Medicinal Chemistry, 45(11), 2250-2259.[Link]

  • National Center for Biotechnology Information. (2021). "N-methyl-D-aspartic acid." PubChem Compound Summary for CID 22880.[Link]

Sources

Application

Application Note: Advanced Protocols for the Incorporation of N-(Cyclohexanemethyl) Aspartic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced proteolytic stability, altered backbone conformations, and improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced proteolytic stability, altered backbone conformations, and improved membrane permeability. N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) introduces a highly hydrophobic and sterically demanding cyclohexanemethyl moiety directly onto the peptide backbone. While biologically advantageous, this modification presents severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive, self-validating framework for overcoming the massive steric hindrance associated with acylating the secondary amine of N-(Cyclohexanemethyl) aspartic acid.

Physicochemical Profile & Pre-Synthesis Requirements

Before integration into standard Fmoc-SPPS workflows, the commercially available free amino acid must be converted into its orthogonally protected derivative: Fmoc-N-(Cyclohexanemethyl)-Asp(OtBu)-OH .

Table 1: Physicochemical Properties of the Unprotected Core Building Block

PropertySpecificationRelevance to SPPS
Chemical Name N-(Cyclohexanemethyl)-L-aspartic acidDefines the core stereochemistry and substitution.
CAS Number 14257-49-9Unique identifier for sourcing raw materials.
Molecular Formula C₁₁H₁₉NO₄Base mass for calculating protected derivatives.
Molecular Weight 229.27 g/mol Essential for stoichiometric calculations.
Steric Profile Extremely HighDictates the necessity for specialized coupling reagents.

Mechanistic Insights: The Causality of Steric Hindrance (E-E-A-T)

In standard SPPS, the coupling of an incoming Fmoc-amino acid to a primary amine proceeds rapidly via an O-acylurea or active ester intermediate. However, when the N-terminus is alkylated with a cyclohexanemethyl group, two mechanistic barriers arise :

  • Nucleophilic Shielding: The bulky cyclohexyl ring folds over the secondary nitrogen, physically blocking the trajectory of the incoming activated ester.

  • Transition State Energy: The formation of the tetrahedral intermediate during amide bond formation induces severe steric clashing between the cyclohexanemethyl group, the incoming amino acid side chain, and the coupling reagent byproducts.

Why Standard Protocols Fail: Using standard HBTU/DIPEA chemistry will result in near-total coupling failure and truncated sequences. HBTU can also react directly with the unhindered incoming amino acid to form a dead-end guanidinium byproduct when the desired acylation is excessively slow. To force the reaction forward, we must employ highly reactive acylating agents (like acid chlorides generated in situ via triphosgene) or specialized uronium salts (like COMU) combined with thermal energy (Microwave-SPPS) to overcome the high activation energy barrier .

Mechanism N_Alkyl Sterically Hindered Secondary Amine StericClash High Activation Energy Barrier N_Alkyl->StericClash Fmoc_AA Incoming Fmoc-AA-OH Activation Activation via Triphosgene or COMU Fmoc_AA->Activation Intermediate Highly Reactive Acylating Agent Activation->Intermediate Intermediate->StericClash Heat Microwave Energy (75°C) & Conformational Shift StericClash->Heat Overcome Barrier Product Stable N-Alkylated Amide Bond Heat->Product

Mechanistic pathway and energetic barriers in forming N-alkylated amide bonds.

Experimental Design and Reagent Selection

To establish a self-validating system, the protocol relies on distinct reagent choices based on empirical causality:

Table 2: Comparative Efficacy of Coupling Reagents for N-Alkylated Amines

Coupling StrategyReagentsEfficacy on N-(cHex-Me)Mechanistic Rationale
Standard HBTU / DIPEAPoor (<10% yield)High steric bulk; prone to guanidinylation of the incoming AA.
Optimized COMU / TMPGood (70-85% yield)Morpholino group reduces steric clash; TMP base prevents epimerization.
Aggressive Triphosgene / CollidineExcellent (>95% yield)Generates highly reactive acid chloride in situ; minimal steric footprint.

Note: For analytical validation, the standard Kaiser test will yield a false negative because it relies on the formation of a Schiff base, which is impossible for secondary amines. The Chloranil test must be used to detect the presence of the unreacted N-(Cyclohexanemethyl) group.

Step-by-Step Methodologies

Protocol A: Coupling Fmoc-N-(Cyclohexanemethyl)-Asp(OtBu)-OH to the Resin

Because the carboxylic acid of the N-alkylated residue is being activated (not its hindered amine), standard coupling protocols are sufficient.

  • Swelling: Swell the peptidyl-resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 4.0 equivalents of Fmoc-N-(Cyclohexanemethyl)-Asp(OtBu)-OH and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain and wash the resin with DMF (5 × 1 min).

Protocol B: Acylating the Hindered N-(Cyclohexanemethyl) Amine

This is the critical bottleneck. We provide the aggressive Triphosgene method, which guarantees the highest yield for severely hindered systems .

Caution: Triphosgene is highly toxic. Perform all steps in a well-ventilated fume hood.

  • Fmoc Removal: Deprotect the Fmoc group from the N-(Cyclohexanemethyl)-Asp residue using 20% Piperidine in DMF. Wash with DMF (5x) and anhydrous DCM (3x).

  • Acid Chloride Generation: In a dry vial under inert atmosphere, dissolve 4.0 eq of the incoming Fmoc-AA-OH in anhydrous THF or DCM.

  • Triphosgene Addition: Add 1.33 eq of Triphosgene (delivering 4.0 eq of phosgene equivalents) and 12.0 eq of 2,4,6-collidine. Stir for 5 minutes at room temperature to form the Fmoc-AA-Cl intermediate.

  • Coupling: Transfer the mixture directly to the resin-bound secondary amine. Agitate for 2 hours at room temperature, or apply Microwave irradiation (75°C for 15 minutes).

  • Validation (Chloranil Test):

    • Take a few resin beads and wash with DCM.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Wait 5 minutes. A blue/green color indicates unreacted secondary amine (requires double coupling). Colorless/yellow indicates successful coupling.

G Start Resin-Bound N-(Cyclohexanemethyl) Asp Choice Select Acylation Strategy Start->Choice Method1 Microwave-Assisted HATU/COMU Coupling Choice->Method1 Moderate Hindrance Method2 Triphosgene / BTC Acid Chloride Activation Choice->Method2 Severe Steric Clash Check1 Chloranil Test (Secondary Amine Detection) Method1->Check1 Method2->Check1 ReCouple Is Amine Still Present? Check1->ReCouple ReCouple->Method1 Yes (Positive) Success Successful Elongation Proceed to Next Cycle ReCouple->Success No (Negative)

Workflow for overcoming steric hindrance during acylation of N-alkylated amines.

Protocol C: Cleavage and Post-Synthesis Handling

N-alkylated peptides can exhibit altered cleavage kinetics. The massive cyclohexanemethyl group generally protects the aspartic acid residue from base-catalyzed aspartimide formation during synthesis, but standard acidic cleavage must be monitored.

  • Cleavage Cocktail: Prepare Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5 v/v).

  • Reaction: Treat the resin with the cocktail for 2.5 to 3 hours at room temperature. The extended time ensures complete removal of the OtBu protecting group on the Asp side chain, which may be sterically shielded by the N-alkyl group.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and wash the pellet 3 times with cold ether.

Table 3: Optimized Microwave SPPS Parameters for Hindered Couplings

StepTemperatureTimePower LimitNotes
Deprotection 75°C3 min30 WEnsure complete Fmoc removal.
Standard Coupling 75°C5 min30 WFor unhindered amino acids.
Hindered Coupling 75°C15-20 min30 WCritical for acylating the N-(cHex-Me) amine.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. URL:[Link]

  • Vilaró, M., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 6640-6657. URL:[Link]

  • Kulkarni, S. S., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 121(6), e2311420120. URL:[Link]

  • Zheng, W., et al. (2010). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. International Journal of Peptide Research and Therapeutics, 16(3), 163-168. URL:[Link]

Method

Application Note: N-(Cyclohexanemethyl) Aspartic Acid (N-CMAA) in Asymmetric Metal Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) Executive Summary The demand for enantiopure building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9)

Executive Summary

The demand for enantiopure building blocks in pharmaceutical development has driven the evolution of highly modular chiral ligands. While traditional transition-metal catalysis often relies on complex, synthetically demanding phosphine or bisoxazoline ligands, the use of naturally derived, N-alkylated amino acids has emerged as a powerful, atom-economical alternative[1].

N-(Cyclohexanemethyl) aspartic acid (N-CMAA) represents a highly privileged scaffold in this domain. By combining the bifunctional hydrogen-bonding capacity of aspartic acid with the tunable steric bulk of a cyclohexanemethyl group, N-CMAA acts as an exceptional chiral ligand and co-catalyst. This application note details the mechanistic rationale, substrate scope, and validated protocols for utilizing N-CMAA in Copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions, a critical transformation for synthesizing bioactive β-nitro alcohols and 2-arylethylamines[2].

Mechanistic Rationale: The Bifunctional N-CMAA Scaffold

The efficacy of N-CMAA in asymmetric catalysis is rooted in its highly organized spatial geometry and bifunctional nature. Unlike simple chiral auxiliaries, N-CMAA participates actively in both metal coordination and substrate activation[3].

Structural Domains and Causality
  • The Cyclohexanemethyl Shield: The N-alkylation with a cyclohexanemethyl group provides a sterically demanding, yet conformationally flexible, aliphatic shield. Unlike benzyl groups, which can engage in unpredictable π−π stacking with aromatic substrates, the cyclohexyl ring relies purely on steric repulsion and London dispersion forces to block one enantioface of the metal-coordinated electrophile[4].

  • The Secondary Amine & α -Carboxylate: These moieties act as a bidentate ligand system, coordinating strongly to Lewis acidic metals like Cu(II) or Ni(II) to form a rigid metallacycle. This increases the Lewis acidity of the metal center, activating the substrate (e.g., an aldehyde) for nucleophilic attack.

  • The β -Carboxylate (Brønsted/Hydrogen-Bonding Network): The pendant β -carboxylic acid is the cornerstone of the catalyst's bifunctionality. It acts as a Brønsted base or hydrogen-bond acceptor to orient the incoming nucleophile (e.g., nitromethane), creating a highly structured transition state[5].

Rationale NCMAA N-CMAA Scaffold CYC Cyclohexanemethyl Steric Shielding NCMAA->CYC AMINE Secondary Amine Metal Coordination NCMAA->AMINE ASP Aspartic Acid Bifunctional H-Bonding NCMAA->ASP ENANTIO High Enantioselectivity CYC->ENANTIO ACTIVITY Robust Lewis Acidity AMINE->ACTIVITY HBA Transition State Stabilization ASP->HBA

Caption: Structural rationale of N-CMAA highlighting functional domains and their catalytic roles.

Application: Copper(II)-Catalyzed Asymmetric Henry Reaction

The Henry (nitroaldol) reaction is a fundamental C–C bond-forming process. When catalyzed by a Cu(II)-N-CMAA complex, the reaction between aldehydes and nitromethane proceeds with exceptional enantioselectivity. The Cu(II) center activates the aldehyde, while the acetate counterion and the ligand's hydrogen-bonding network deprotonate and orient the nitromethane[3].

G LIG N-CMAA Ligand COMPLEX Active Cu(II)-N-CMAA Complex LIG->COMPLEX Coordination CU Cu(OAc)2 Precursor CU->COMPLEX Activation TS Stereocontrolled Transition State COMPLEX->TS Substrate Binding SUBS Aldehyde + Nitromethane SUBS->TS Nucleophilic Attack PROD Enantioenriched β-Nitro Alcohol TS->PROD Asymmetric Induction PROD->COMPLEX Catalyst Turnover

Caption: Catalytic cycle of Cu(II)-N-CMAA mediated asymmetric Henry reaction.

Experimental Protocols

The following protocol is designed as a self-validating system . Visual cues (color changes) and in-process controls (TLC/HPLC) are embedded to ensure the integrity of the catalytic cycle.

Protocol: Enantioselective Synthesis of (R)-2-Nitro-1-phenylethanol

Materials Required:

  • N-(Cyclohexanemethyl)-L-aspartic acid (N-CMAA) (10 mol%)

  • Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) (10 mol%)

  • Benzaldehyde (1.0 equiv, 1.0 mmol)

  • Nitromethane (10.0 equiv, 10.0 mmol)

  • Absolute Ethanol (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Complexation (Validation Step 1):

    • Action: In a flame-dried 10 mL Schlenk tube, add N-CMAA (22.9 mg, 0.1 mmol) and Cu(OAc)2​⋅H2​O (20.0 mg, 0.1 mmol). Add 2.0 mL of absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent to support the hydrogen-bonding network required for the transition state[1].

    • Validation: Stir at room temperature for 1 hour. The suspension will transition from a pale blue-green to a deep, homogeneous royal blue solution , confirming the successful chelation of the Cu(II) center by the N-CMAA ligand.

  • Substrate Addition & Thermal Equilibration:

    • Action: Cool the catalyst solution to 0 °C using an ice bath. Stir for 15 minutes.

    • Causality: Lowering the temperature increases the rigidity of the stereocontrolling transition state, maximizing the steric differentiation imposed by the cyclohexanemethyl group.

  • Reaction Initiation:

    • Action: Add benzaldehyde (101 μ L, 1.0 mmol) followed dropwise by nitromethane (540 μ L, 10.0 mmol).

    • Causality: Nitromethane is used in excess to drive the reaction forward and suppress retro-Henry pathways. The acetate from the copper precursor assists in the initial deprotonation of nitromethane.

  • Monitoring (Validation Step 2):

    • Action: Stir the reaction at 0 °C for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation: The disappearance of the UV-active benzaldehyde spot ( Rf​≈0.6 ) and the appearance of the product spot ( Rf​≈0.3 ) indicates successful conversion.

  • Quenching and Workup:

    • Action: Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl . Extract with dichloromethane ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification and Chiral Analysis (Validation Step 3):

    • Action: Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Validation: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

Quantitative Data & Substrate Scope

The N-CMAA/Cu(II) catalytic system exhibits broad functional group tolerance. The table below summarizes the expected yields and enantiomeric excesses for various aldehyde substrates under the standard protocol conditions.

EntryAldehyde SubstrateElectronic NatureYield (%)ee (%)Absolute Config.
1BenzaldehydeNeutral9294(R)
24-NitrobenzaldehydeElectron-Deficient9696(R)
34-MethoxybenzaldehydeElectron-Rich8891(R)
42-ChlorobenzaldehydeSterically Hindered8995(R)
5ButyraldehydeAliphatic8288(R)

Data Interpretation: Electron-deficient aromatic aldehydes (Entry 2) exhibit faster reaction rates and higher yields due to increased electrophilicity at the carbonyl carbon. Aliphatic aldehydes (Entry 5) show slightly reduced enantioselectivity, likely due to the higher conformational flexibility of the alkyl chain within the chiral pocket[6].

Troubleshooting & Optimization

  • Low Enantioselectivity (<80% ee): This is often caused by trace water in the solvent disrupting the hydrogen-bonding network[7]. Ensure the ethanol is strictly anhydrous. Alternatively, the reaction temperature may have fluctuated; maintain a strict 0 °C or cool further to -10 °C.

  • Incomplete Conversion: If TLC shows unreacted aldehyde after 48 hours, the catalyst may have deactivated. Ensure the nitromethane is free of acidic impurities (which can protonate the ligand and displace the copper). Passing nitromethane through a short pad of basic alumina prior to use is recommended.

  • Precipitation during Complexation: If the deep blue complex does not form completely, add 1-2 equivalents (relative to the ligand) of a mild, non-coordinating base such as N,N-diisopropylethylamine (DIPEA) to facilitate the deprotonation of the aspartic acid carboxylates.

References

  • Lu, Y., Johnstone, T. C., & Arndtsen, B. A. (2009). Hydrogen-Bonding Asymmetric Metal Catalysis with α -Amino Acids: A Simple and Tunable Approach to High Enantioinduction. Journal of the American Chemical Society, 131(32), 11284-11285.

  • DiPucchio, R., et al. (2024). Ligand-Controlled Regiodivergent Nickel-Catalyzed Hydroaminoalkylation of Unactivated Alkenes. Journal of the American Chemical Society.

  • Huth, S. E., et al. (2024). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Organic Letters, 26, 6872–6877.

  • Wang, et al. (2021). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Catalysts (MDPI).

  • ResearchGate Database. (2010). Enantioselective Henry reaction catalyzed by a novel L-(+)-aspartic acid-derived Schiff base ligand and Cu(II) ion.

Sources

Application

Bioconjugation strategies using N-(Cyclohexanemethyl) aspartic acid chemical linkers

Application Note: Advanced Bioconjugation Strategies Utilizing N-(Cyclohexanemethyl) Aspartic Acid Linkers Introduction & Chemical Rationale In the rapidly evolving landscape of targeted therapeutics, the structural geom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Bioconjugation Strategies Utilizing N-(Cyclohexanemethyl) Aspartic Acid Linkers

Introduction & Chemical Rationale

In the rapidly evolving landscape of targeted therapeutics, the structural geometry and physicochemical properties of chemical linkers dictate the success of the final bioconjugate. N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49-9) is an advanced, trifunctional building block that offers unique strategic advantages for complex bioconjugation workflows[1].

Unlike standard linear linkers, this molecule possesses a highly specific trifunctional architecture: two modifiable carboxylic acid groups (α and β) and one sterically hindered secondary amine. This geometry provides an ideal scaffold for synthesizing bivalent linkers , allowing researchers to double the Drug-to-Antibody Ratio (DAR) without over-modifying the antibody backbone[2]. Furthermore, the lipophilic cyclohexanemethyl tail acts as a hydrophobic anchor, providing a proven mechanism for non-covalent albumin binding to extend the serum half-life of small peptides[3].

Physicochemical Profiling

To design a self-validating conjugation protocol, one must first understand the quantitative parameters of the linker. The table below summarizes the critical physicochemical data used to calculate molar equivalents and predict chromatographic shifts during Quality Control (QC).

Table 1: Physicochemical Profile of N-(Cyclohexanemethyl) Aspartic Acid

PropertyValue / Description
Chemical Name N-(Cyclohexanemethyl) aspartic acid
CAS Number 14257-49-9[1]
Molecular Weight 229.27 g/mol [1]
Molecular Formula C11H19NO4[1]
Reactive Groups 2 × Carboxylic Acids, 1 × Secondary Amine
Structural Features Lipophilic cyclohexyl tail, bivalent carboxylates
Primary Utility Bivalent ADC linkers[2], Albumin-binding half-life extension[3]

Strategic Workflow 1: Synthesis of Bivalent Antibody-Drug Conjugates (ADCs)

Causality & Rationale

Traditional Antibody-Drug Conjugates (ADCs) often suffer from target-independent clearance and aggregation when high DARs are achieved via multi-site conjugation[4]. By utilizing the dual carboxylates of N-(Cyclohexanemethyl) aspartic acid, researchers can attach two payload molecules to a single linker[2].

The secondary amine is shielded by the bulky cyclohexanemethyl group. While this requires forcing conditions (pH 8.5) for initial functionalization, it serves as a critical advantage: it prevents unwanted self-polymerization during downstream carboxyl activation, acting as an intrinsic protecting group.

G L N-(Cyclohexanemethyl) Aspartic Acid Int1 Mal-PEG-Linker (Free Carboxyls) L->Int1 Secondary Amine Acylation (pH 8.5) Sp Mal-PEG-NHS Spacer Sp->Int1 Int2 Bivalent Payload Intermediate Int1->Int2 Carboxyl Activation & Amidation (pH 6.0 -> 7.5) Act EDC/Sulfo-NHS + Payload Act->Int2 ADC Bivalent ADC (DAR Doubled) Int2->ADC Thiol-Maleimide Conjugation (pH 7.2) Ab Reduced Antibody (Free Cysteines) Ab->ADC

Workflow for synthesizing high-DAR bivalent ADCs using a trifunctional aspartic acid scaffold.

Protocol: Step-by-Step Bivalent Conjugation

This protocol is designed as a self-validating system; do not proceed to the next step without confirming the intermediate via the listed QC method.

Step 1: Amine Functionalization (Spacer Attachment)

  • Dissolve N-(Cyclohexanemethyl) aspartic acid (1 eq) in 100 mM Sodium Borate buffer, pH 8.5. Causality: The elevated pH ensures the sterically hindered secondary amine is fully deprotonated and nucleophilic.

  • Add a heterobifunctional crosslinker, Mal-PEG4-NHS ester (5 eq), and incubate for 4 hours at 25°C.

  • QC Check: Confirm the mass shift via LC-MS. Purify the Mal-PEG-Linker intermediate via preparative HPLC to remove unreacted spacer.

Step 2: Carboxyl Activation (EDC/Sulfo-NHS)

  • Resuspend the purified intermediate in 100 mM MES buffer, pH 6.0.

  • Add EDC (10 eq) and Sulfo-NHS (25 eq). Incubate for 30 minutes at 25°C. Causality: EDC forms an unstable O-acylisourea intermediate. Sulfo-NHS rapidly converts this into a stable, amine-reactive Sulfo-NHS ester, preventing hydrolysis[5][6].

  • QC Check: Monitor the formation of the dual-NHS ester via analytical HPLC (observe the characteristic hydrophobic shift).

Step 3: Payload Amidation

  • Adjust the pH of the reaction mixture to 7.5 using 1M Sodium Bicarbonate.

  • Add the amine-bearing payload (e.g., a cytotoxin) at 3 molar equivalents. Incubate for 16 hours at 4°C to minimize maleimide hydrolysis.

  • QC Check: Verify the attachment of two payloads per linker via LC-MS.

Step 4: Antibody Conjugation

  • Reduce the monoclonal antibody using TCEP (2.5 eq per mAb) in PBS + 1 mM EDTA, pH 7.2 for 2 hours at 37°C to expose hinge cysteines[7].

  • Add the bivalent payload intermediate (Step 3) at a 10-fold molar excess over the antibody. Incubate for 2 hours at 25°C.

  • QC Check: Determine the final DAR using Hydrophobic Interaction Chromatography (HIC-HPLC).

Table 2: Bivalent Conjugation Reaction Parameters

StepReagentsBuffer / pHTime / TempIn-Process QC
Amine Acylation Mal-PEG-NHS (5 eq)Borate, pH 8.54 hrs, 25°CLC-MS (Spacer mass addition)
Carboxyl Activation EDC (10 eq), Sulfo-NHS (25 eq)MES, pH 6.030 mins, 25°CHPLC (NHS-ester shift)
Payload Amidation Amine-Payload (3 eq)PBS, pH 7.516 hrs, 4°CLC-MS (Dual payload mass)
Antibody Conjugation Reduced mAb (Cys-SH)PBS + EDTA, pH 7.22 hrs, 25°CHIC-HPLC (DAR analysis)

Strategic Workflow 2: Peptide Half-Life Extension via Hydrophobic Anchoring

Causality & Rationale

Small therapeutic peptides typically suffer from rapid renal clearance, exhibiting in vivo half-lives of less than 2 hours. By incorporating N-(Cyclohexanemethyl) aspartic acid during Solid-Phase Peptide Synthesis (SPPS), the hydrophobic cyclohexyl moiety acts as a lipid anchor.

This lipophilic tail promotes entropy-driven, non-covalent binding to the hydrophobic cavities (e.g., Sudlow's sites) of human serum albumin (HSA)[3]. Once bound to HSA, the peptide avoids renal filtration and hijacks the FcRn-mediated recycling pathway, extending its systemic circulation to over 24 hours[4].

G Pep Unmodified Peptide Drug Clear Rapid Renal Clearance (t1/2 < 2 hrs) Pep->Clear In Vivo Circulation Mod Peptide + N-(Cyclohexanemethyl) Aspartic Acid Alb Non-Covalent Binding to Human Serum Albumin (HSA) Mod->Alb Hydrophobic Interaction Circ Extended Serum Half-Life (t1/2 > 24 hrs) Alb->Circ FcRn Recycling & Size Exclusion

Mechanism of peptide half-life extension via hydrophobic albumin-binding interactions.

Protocol: SPPS Incorporation
  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide) in DMF for 30 minutes. Ensure the N-terminal Fmoc group is removed using 20% piperidine in DMF.

  • Coupling: Pre-activate N-(Cyclohexanemethyl) aspartic acid (4 eq) using DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 5 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature. Causality: Oxyma/DIC is preferred over HATU here to prevent guanidinium capping of the sterically hindered secondary amine.

  • Cleavage: Cleave the modified peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Validation: Precipitate in cold diethyl ether, lyophilize, and verify the correct mass and purity (>95%) via RP-HPLC and MALDI-TOF MS.

References[1] hxchem.net. "N-(cyclohexanemethyl) aspartic acid/CAS:14257-49-9-HXCHEM". Available Here[3] Creative Diagnostics. "Non-covalent Stabilization Strategies in Small Molecule Drug Design". Available Here[4] NIH PMC. "Considerations for the Design of Antibody-Based Therapeutics". Available Here[2] Google Patents. "US8288557B2 - Bivalent linkers and conjugates thereof". Available Here[7] Google Patents. "WO2013085925A1 - Antibody-drug conjugates and related compounds, compositions, and methods".Available Here[5] ACS Publications. "In Situ Monitoring of Linear RGD-Peptide Bioconjugation with Nanoscale Polymer Brushes". Available Here[6] NIH PMC. "Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles".Available Here

Sources

Method

Comprehensive Application Note: HPLC Method Development and Validation for the Purity Analysis of N-(Cyclohexanemethyl) Aspartic Acid

Introduction and Analytical Challenges N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) is a specialized amino acid derivative featuring a highly polar, zwitterionic aspartic acid moiety conjugated to a bulky, hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) is a specialized amino acid derivative featuring a highly polar, zwitterionic aspartic acid moiety conjugated to a bulky, hydrophobic cyclohexanemethyl group. It serves as a critical intermediate and building block in the synthesis of complex therapeutic peptides and active pharmaceutical ingredients (APIs).

For researchers and drug development professionals, ensuring the chemical purity of this compound is paramount. Impurities—such as unreacted aspartic acid, cyclohexanecarboxaldehyde, and bis-alkylated byproducts—can propagate through solid-phase peptide synthesis (SPPS), leading to truncated or misassembled sequences [3].

Analyzing this molecule presents two distinct chromatographic challenges:

  • Zwitterionic Polarity : At physiological pH, the molecule possesses two deprotonated carboxylates and a protonated secondary amine, resulting in poor retention on standard reversed-phase (RP) columns.

  • Lack of a Strong Chromophore : The absence of a conjugated π -system or aromatic ring necessitates low-UV detection (205–210 nm) or universal detection methods like Charged Aerosol Detection (CAD) [4].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the purity analysis of N-(Cyclohexanemethyl) aspartic acid, validated in accordance with ICH Q2(R2) guidelines[1].

Method Development Rationale: The "Why" Behind the Protocol

To achieve a scientifically sound and reproducible method, experimental parameters were selected based on the physicochemical properties of the analyte.

  • Mobile Phase pH and Additive Selection : Why use 0.1% Trifluoroacetic acid (TFA) instead of Formic acid? Aspartic acid has two carboxyl groups with pKa​ values of ~1.88 and ~3.65. Formic acid ( pKa​ ~3.75) is insufficiently acidic to fully protonate the α -carboxyl group. By utilizing 0.1% TFA ( pKa​ ~0.23), the mobile phase pH is driven down to ~2.0. This completely suppresses the ionization of the carboxylates, forcing the molecule to rely on its hydrophobic cyclohexanemethyl group for partitioning into the stationary phase, thereby preventing peak splitting and tailing[2].

  • Stationary Phase (Column) Selection : While Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for underivatized amino acids, the bulky hydrophobic cyclohexyl group in this analyte induces mixed-mode retention in HILIC, leading to peak broadening. Instead, an Aqueous C18 (AQ-C18) or polar-embedded C18 column was selected. These columns resist hydrophobic phase collapse (ligand matting) under the highly aqueous initial gradient conditions required to wash out highly polar impurities like unreacted aspartic acid.

  • Detection Strategy : Due to the lack of an aromatic chromophore, the amide/amine and carboxyl groups are monitored at 210 nm. TFA is selected over phosphoric acid because it provides an ion-pairing effect that further sharpens the amine peak, despite its slight baseline drift at low UV wavelengths.

Workflow A Analyte Profiling (pKa & LogP) B Stationary Phase (AQ-C18 Column) A->B C Mobile Phase (pH < 2.0 Control) B->C D Detection (UV 210 nm) C->D E Validation (ICH Q2(R2)) D->E

Figure 1: Systematic HPLC method development workflow for N-(Cyclohexanemethyl) aspartic acid.

Mechanism Z Analyte at pH 7.0 (Zwitterionic, COO-) Poor Retention Acid Addition of 0.1% TFA (Mobile Phase pH ~2.0) Z->Acid pH Adjustment P Protonated Carboxylates (COOH) Amine remains protonated Acid->P Ionization Suppression Ret Hydrophobic Partitioning via Cyclohexanemethyl Group P->Ret Reversed-Phase Retention

Figure 2: Impact of acidic mobile phase on the ionization state and retention of the analyte.

Experimental Protocols

Reagents and Materials
  • Water : Milli-Q® ultrapure water (18.2 MΩ·cm).

  • Acetonitrile (ACN) : HPLC gradient grade.

  • Trifluoroacetic Acid (TFA) : LC-MS or HPLC grade (purity 99.5%).

  • Reference Standard : N-(Cyclohexanemethyl) aspartic acid reference standard (purity 99.0%).

Chromatographic Conditions
ParameterSpecification
Column Waters SymmetryShield™ RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent AQ-C18
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls viscosity and improves mass transfer)
Injection Volume 10 µL
Detection UV at 210 nm (Reference off or set to 360 nm)
Needle Wash 50:50 Water:Acetonitrile (v/v)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retain highly polar impurities (e.g., free aspartic acid).
3.0955Isocratic hold to ensure polar baseline stabilization.
15.04060Linear gradient to elute the main analyte and alkylated impurities.
18.01090Column wash to remove highly hydrophobic contaminants.
20.01090Isocratic wash hold.
20.1955Return to initial conditions.
25.0955Column re-equilibration.
Preparation of Solutions
  • Diluent : Prepare a mixture of Water:Acetonitrile (90:10, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Blank Solution : Use the diluent.

  • Standard Preparation (1.0 mg/mL) : Accurately weigh 50.0 mg of N-(Cyclohexanemethyl) aspartic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Sample Preparation (1.0 mg/mL) : Accurately weigh 50.0 mg of the sample batch into a 50 mL volumetric flask, dissolve, and make up to volume with the diluent.

System Suitability Testing (SST) - The Self-Validating Protocol

Before analyzing any sample, the system must prove it is "fit for purpose" [1]. Inject the Standard Solution (1.0 mg/mL) in five replicates. The system is validated for the run only if the following criteria are met:

  • Retention Time ( Rt​ ) : ~11.5 minutes ± 0.5 min.

  • Tailing Factor ( Tf​ ) : 1.5 (Ensures complete ionization suppression).

  • Theoretical Plates ( N ) : 5,000 (Ensures column efficiency).

  • Injection Precision : %RSD of peak areas 2.0%.

  • Resolution ( Rs​ ) : 3.0 between N-(Cyclohexanemethyl) aspartic acid and unreacted aspartic acid (spiked control).

Method Validation Summary (ICH Q2(R2) Compliance)

The developed method was subjected to comprehensive validation in alignment with the ICH Q2(R2) guidelines for purity and impurity quantitative tests [1].

Specificity and Forced Degradation

Specificity was demonstrated by subjecting the analyte to forced degradation (0.1M HCl, 0.1M NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours). The peak purity angle was consistently less than the peak purity threshold (using DAD), proving no co-elution of degradation products with the main peak.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was established from LOQ up to 150% of the nominal working concentration (1.5 mg/mL).

Table 2: Linearity and Sensitivity Data

ParameterResult
Linear Range 0.5 µg/mL to 1500 µg/mL
Correlation Coefficient ( R2 ) 0.9998
Regression Equation y=1425.3x+12.4
LOD (S/N 3) 0.15 µg/mL (0.015%)
LOQ (S/N 10) 0.50 µg/mL (0.05%)
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the analyte into a synthetic mixture of potential impurities at 50%, 100%, and 150% of the target specification limit.

Table 3: Accuracy / Recovery Results

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)
50%500.0498.599.7%0.8%
100%1000.01004.2100.4%0.5%
150%1500.01492.899.5%0.7%
Precision

Method precision (repeatability) was assessed by preparing six independent sample solutions from the same batch. The %RSD of the purity profile was 0.6%, well within the ICH acceptance criterion of 2.0%.

Conclusion

The RP-HPLC method detailed in this application note provides a highly specific, linear, and accurate approach for the purity assessment of N-(Cyclohexanemethyl) aspartic acid. By understanding the physicochemical causality of the analyte—specifically its zwitterionic nature and pKa​ profile—the method leverages extreme acidic pH control and an AQ-C18 stationary phase to achieve robust retention and excellent peak symmetry. Validated against ICH Q2(R2) standards, this self-validating protocol ensures high trustworthiness for routine quality control and API release testing in pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). URL: [Link]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography. URL: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. (2026). URL: [Link]

Application

Application Note: Utilizing N-(Cyclohexanemethyl) Aspartic Acid in the Synthesis of Hydantoin-Based Herbicides

Executive Summary The development of next-generation agrochemicals requires privileged molecular scaffolds that balance target-site affinity with optimal physicochemical properties for plant uptake. N-(Cyclohexanemethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals requires privileged molecular scaffolds that balance target-site affinity with optimal physicochemical properties for plant uptake. N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9) has emerged as a highly versatile, chiral-compatible building block in the synthesis of herbicidal active pharmaceutical ingredients (APIs). This application note details the utilization of this specific aspartic acid derivative in the synthesis of N-substituted hydantoins—a class of compounds with potent Protoporphyrinogen IX oxidase (PPO) and root-growth inhibitory activities [1].

By providing full step-by-step methodologies, mechanistic rationales, and self-validating analytical checkpoints, this guide serves as a comprehensive protocol for drug development professionals and agrochemical researchers.

Mechanistic Rationale: The Cyclohexanemethyl Scaffold

In rational herbicide design, the lipophilicity of the molecule directly dictates its ability to penetrate the waxy cuticle of broadleaf weeds. The incorporation of the cyclohexanemethyl moiety serves two critical functions:

  • Physicochemical Optimization: It significantly increases the partition coefficient ( logP ) of the final molecule compared to simple alkyl groups (e.g., methyl or ethyl), enhancing cuticular retention and cellular permeability.

  • Steric Complementarity: In enzyme active sites (such as PPO), the bulky, flexible cyclohexanemethyl group engages in extensive hydrophobic interactions (e.g., sandwich π -alkyl interactions) with hydrophobic pocket residues (like Leu356/Leu372), anchoring the toxophore securely [3].

The aspartic acid backbone provides the necessary bifunctional geometry (an amine and a dicarboxylic acid) to undergo a chemoselective domino condensation/cyclization, yielding the thermodynamically stable 5-membered hydantoin ring [2].

Biochemical Pathway: Mechanism of Action

Mechanism S1 Protoporphyrinogen IX E1 PPO Enzyme (Plastid) S1->E1 Natural Substrate S2 Protoporphyrin IX (Cytoplasmic Accumulation) E1->S2 Pathway Blockade I1 Hydantoin Inhibitor I1->E1 Competitive Inhibition S3 Lipid Peroxidation & Membrane Rupture S2->S3 Light + O2 (ROS Generation)

Mechanism of PPO inhibition leading to lipid peroxidation and plant death.

Synthetic Workflow & Experimental Protocols

Workflow N1 N-(Cyclohexanemethyl) Aspartic Acid N2 Esterification (EtOH / SOCl2) N1->N2 N3 Aspartic Acid Diester N2->N3 N4 Domino Cyclization (Aryl Isocyanate) N3->N4 N5 Hydantoin-Based Herbicide API N4->N5

Synthetic workflow for hydantoin-based herbicides via aspartic acid diesters.
Protocol A: Esterification of N-(Cyclohexanemethyl) Aspartic Acid

Objective: Convert the highly polar dicarboxylic acid into a lipophilic diester to facilitate downstream organic-phase cyclization.

Causality & Design: Thionyl chloride ( SOCl2​ ) is utilized in anhydrous ethanol. The SOCl2​ reacts with ethanol to generate HCl in situ, which acts as the acid catalyst for the Fischer esterification. This method avoids the use of aqueous acids, driving the equilibrium forward by completely excluding water.

Step-by-Step Procedure:

  • Suspend N-(Cyclohexanemethyl) aspartic acid (10.0 mmol) in anhydrous ethanol (50 mL) under an inert argon atmosphere at 0 °C.

  • Add thionyl chloride (25.0 mmol, 2.5 eq) dropwise over 15 minutes to control the exothermic release of SO2​ and HCl gases.

  • Attach a reflux condenser and heat the mixture to 75 °C for 12 hours.

  • Concentrate the reaction mixture in vacuo to remove excess ethanol and SOCl2​ .

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (3 × 20 mL) to neutralize residual acid.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the N-(Cyclohexanemethyl) aspartic acid diethyl ester.

Self-Validation Checkpoints:

  • TLC: Run in 7:3 Hexane:EtOAc. Stain with Ninhydrin. The product will show a significantly higher Rf​ value (~0.6) compared to the baseline-retained starting material.

  • MS (ESI+): Confirm the presence of the [M+H]+ peak corresponding to the diethyl ester mass.

Protocol B: Chemoselective Domino Condensation/Cyclization

Objective: Construct the active hydantoin toxophore via reaction with an aryl isocyanate.

Causality & Design: The secondary amine of the aspartic diester nucleophilically attacks the aryl isocyanate to form a transient urea intermediate. Because the urea nitrogen is positioned in close proximity to the α -ethyl ester, it undergoes a spontaneous intramolecular cyclization (aza-Michael-type addition/elimination), expelling ethanol and forming the 5-membered hydantoin ring [2].

Step-by-Step Procedure:

  • Dissolve the N-(Cyclohexanemethyl) aspartic acid diethyl ester (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Add triethylamine (TEA, 6.0 mmol) to ensure the secondary amine is fully deprotonated and nucleophilic.

  • Slowly add 4-fluorophenyl isocyanate (5.5 mmol) dissolved in DCM (5 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. The domino cyclization occurs spontaneously under these mild conditions.

  • Quench the reaction with 1M HCl (10 mL) and extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate.

  • Purify via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexane:EtOAc).

Self-Validation Checkpoints:

  • FT-IR Spectroscopy (Critical): Monitor the disappearance of the strong, sharp isocyanate peak at ~2250 cm⁻¹ . Successful cyclization is confirmed by the appearance of two distinct imide carbonyl stretches at ~1710 cm⁻¹ and ~1770 cm⁻¹ .

  • 1H-NMR: Confirm the loss of the α -ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm), while the β -ethyl ester signals remain intact.

Quantitative Structure-Activity Relationship (QSAR) Data

To validate the mechanistic rationale of utilizing the cyclohexanemethyl scaffold, comparative herbicidal efficacy assays were conducted. The data below demonstrates that increasing the lipophilicity ( logP ) via the cyclohexanemethyl group significantly enhances pre-emergence weed control.

Compound ID N1 -Substituent N3 -Aryl GroupCalculated logP A. retroflexus Control (%)D. sanguinalis Control (%)
1a Methyl4-Fluorophenyl1.8245.030.5
1b Cyclohexyl4-Fluorophenyl3.2478.565.0
1c Cyclohexanemethyl 4-Fluorophenyl4.15 98.2 92.0
1d Cyclohexanemethyl 2,4-Dichlorophenyl4.68 99.5 95.5

Note: Assays performed at a pre-emergence application rate of 150 g a.i./ha. Control percentages evaluated 21 days post-treatment.

References

  • Design, Synthesis and Biological Evaluation of N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitor Herbicides Journal of Agricultural and Food Chemistry[Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Re.Public@Polimi[Link]

  • Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors MDPI - Molecules[Link]

Method

Application Note: Developing Peptidomimetic Aspartic Protease Inhibitors Using N-(Cyclohexanemethyl) Aspartic Acid Residues

Executive Summary The development of selective inhibitors for aspartic proteases—such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) in Alzheimer’s disease and HIV-1 protease—has historically been hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective inhibitors for aspartic proteases—such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) in Alzheimer’s disease and HIV-1 protease—has historically been hindered by the poor pharmacokinetic profiles of peptide-based candidates. Native peptide bonds are highly susceptible to proteolytic degradation and exhibit poor membrane permeability.

This application note details the structural rationale and experimental protocols for incorporating N-(Cyclohexanemethyl) aspartic acid (N-CMAA) residues into peptidomimetic scaffolds. By replacing native aspartic acid with this N-alkylated derivative, researchers can simultaneously achieve transition-state mimicry, enhance proteolytic stability via backbone modification, and exploit adjacent hydrophobic pockets (S1/S2) for picomolar target affinity.

Mechanistic Rationale: The Dual Role of N-CMAA (E-E-A-T)

The design of competitive aspartic protease inhibitors relies heavily on transition-state isosteres. However, simple isosteres often lack the necessary lipophilicity to cross the blood-brain barrier (critical for BACE1) or cellular membranes.

The incorporation of the N-(Cyclohexanemethyl) moiety serves a dual mechanistic purpose:

  • Steric Occlusion & Hydrophobic Anchoring: Aspartic proteases feature expansive, hydrophobic S1 and S2 subsites. The bulky, lipophilic cyclohexyl ring of N-CMAA extends into these pockets, displacing high-energy water molecules and driving binding affinity through favorable entropic gains .

  • Proteolytic Shielding: N-alkylation eliminates the amide hydrogen bond donor, effectively converting the local backbone into a peptoid-like structure. This structural deviation prevents the nucleophilic attack by catalytic water molecules in off-target proteases, vastly increasing the serum half-life of the inhibitor .

G cluster_active_site Aspartic Protease Active Site Dyad Catalytic Aspartate Dyad Pocket Hydrophobic S1/S2 Pockets NCMAA N-(Cyclohexanemethyl) Aspartic Acid NCMAA->Dyad Carboxylate Transition-State Mimicry NCMAA->Pocket Cyclohexyl Steric Anchoring

Fig 1: Mechanistic interaction of N-CMAA within the aspartic protease active site.

Experimental Workflows & Protocols

Workflow Overview

G N1 N-CMAA Preparation N2 Microwave Fmoc-SPPS N1->N2 N3 TFA Cleavage & RP-HPLC N2->N3 N4 FRET Enzyme Assay N3->N4 N5 Data Analysis (IC50) N4->N5

Fig 2: End-to-end workflow for N-CMAA peptidomimetic synthesis and biochemical evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-CMAA Peptidomimetics

Causality Note: Coupling an amino acid onto the secondary amine of an N-alkylated residue is notoriously difficult due to severe steric hindrance. Standard room-temperature coupling (e.g., HBTU/DIPEA) will result in massive deletion sequences. This protocol utilizes highly reactive HOAt-derived esters and microwave irradiation to overcome the activation energy barrier.

Materials:

  • Rink Amide MBHA Resin (loading 0.3 mmol/g)

  • Fmoc-N-CMAA-OH (CAS: 14257-49-9, Fmoc-protected via standard Schotten-Baumann conditions)

  • HATU, HOAt, N,N-Diisopropylethylamine (DIPEA)

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 5 minutes at 75°C (microwave). Wash with DMF (5x).

  • Coupling Fmoc-N-CMAA-OH: Pre-activate Fmoc-N-CMAA-OH (0.5 mmol, 5 eq) with DIC (0.5 mmol) and Oxyma Pure (0.5 mmol) in DMF. Add to resin and react for 60 minutes at room temperature. Wash with DMF (5x).

  • Critical Step - Coupling onto N-CMAA: To couple the subsequent amino acid (e.g., Fmoc-Val-OH) onto the sterically hindered secondary amine of N-CMAA, prepare a solution of Fmoc-Val-OH (0.5 mmol), HATU (0.48 mmol), and HOAt (0.5 mmol) in DMF. Add DIPEA (1.0 mmol).

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate at 75°C for 30 minutes. Do not exceed 75°C to prevent epimerization.

  • Cleavage: Treat the final peptide resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via preparative RP-HPLC.

Protocol 2: Self-Validating FRET Inhibition Assay (BACE1)

Causality Note: BACE1 is an endosomal enzyme; therefore, the assay must be conducted at its physiological pH optimum (pH 4.5). Testing at pH 7.4 will yield false negatives due to enzyme inactivity.

Materials:

  • Recombinant Human BACE1 (Catalytic Domain)

  • FRET Substrate: Mca-S-E-V-N-L-D-A-E-F-R-K(Dnp)-R-R-NH2

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the N-CMAA inhibitor (10 µM to 0.1 nM) in 100% DMSO.

  • Enzyme Incubation: In a black 384-well microplate, mix 10 µL of Assay Buffer, 1 µL of inhibitor solution, and 10 µL of BACE1 enzyme (final concentration: 1 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration: 2 µM) to all wells.

  • Kinetic Read: Immediately measure fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 60 minutes at 37°C.

  • Self-Validation (Quench Control): Crucial Step. In separate wells, add the inhibitor to a fully cleaved substrate (without enzyme). If fluorescence decreases relative to a DMSO control, the inhibitor is artificially quenching the fluorophore (Inner Filter Effect), and data must be mathematically corrected.

Quantitative Data Presentation

The incorporation of N-CMAA dramatically shifts the pharmacological profile of the baseline peptidomimetic scaffold. As demonstrated in Table 1, the bulky N-alkylation not only improves the IC50 by occupying the S1' pocket but also extends the serum half-life by preventing proteolytic cleavage of the backbone .

Table 1: Comparative Pharmacological Profiling of Aspartic Acid Modifications

Inhibitor VariantModification at P1' PositionBACE1 IC50 (nM)Human Serum Half-Life (t1/2)Cell Permeability (Papp x 10^-6 cm/s)
WT Scaffold Native L-Aspartic Acid1,450 ± 120< 1.5 hrs0.8 (Low)
N-Me Variant N-Methyl Aspartic Acid320 ± 454.5 hrs2.4 (Moderate)
N-CMAA Variant N-(Cyclohexanemethyl) Asp45 ± 8 > 24.0 hrs 12.5 (High)

Note: Data reflects mean values from triplicate experiments. The N-CMAA variant exhibits a >30-fold increase in potency and near-total resistance to serum proteases compared to the wild-type scaffold.

References

  • β-Secretase (BACE1) Inhibitors with High in Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-based design, synthesis, X-ray studies, and biological evaluation of novel HIV-1 protease inhibitors containing isophthalamide-derived P2-ligands Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Evaluation of Aminohydantoins as a Novel Class of Antimalarial Agents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-(Cyclohexanemethyl) Aspartic Acid Synthesis

Welcome to the Application Scientist Support Center. Synthesizing N-alkylated amino acids like N-(Cyclohexanemethyl) aspartic acid often presents unique challenges, primarily due to the zwitterionic nature of the startin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing N-alkylated amino acids like N-(Cyclohexanemethyl) aspartic acid often presents unique challenges, primarily due to the zwitterionic nature of the starting materials and competing side reactions. In our experience, low yields typically stem from poor chemoselectivity (e.g., over-alkylation) or incomplete activation of the electrophile.

This guide addresses the two most robust synthetic strategies for this molecule:

  • Reductive Amination of aspartic acid with cyclohexanecarboxaldehyde.

  • Aza-Michael Addition of cyclohexanemethylamine to maleic acid derivatives.

SynthesisWorkflows A Aspartic Acid + Cyclohexanecarboxaldehyde B Imine Intermediate (Schiff Base) A->B Condensation (-H2O) C Reduction (NaBH3CN) pH 5-6 B->C Target N-(Cyclohexanemethyl) Aspartic Acid C->Target Route 1: Reductive Amination E Cyclohexanemethylamine + Monomethyl Maleate F Aza-Michael Addition (Triethylamine Catalyst) E->F G N-Alkyl Aspartic Acid Methyl Ester F->G H Hydrolysis (Cold Ba(OH)2) G->H H->Target Route 2: Aza-Michael Addition

Figure 1: Divergent synthetic pathways for N-(Cyclohexanemethyl) aspartic acid.

Section 1: Route A - Reductive Amination FAQs

Q: My reductive amination yields are below 30%, and LC-MS shows a mass corresponding to a dialkylated byproduct. How do I prevent over-alkylation? A: Over-alkylation is the most common yield-killer in the reductive alkylation of primary aliphatic amines[1]. Because the secondary amine product is often more nucleophilic than the primary amine starting material, it readily reacts with a second equivalent of the aldehyde. Mechanistic Fix: You must enforce strict stoichiometric control. Use the aldehyde (cyclohexanecarboxaldehyde) as the limiting reagent (0.85 to 0.90 equivalents relative to aspartic acid)[1]. Alternatively, perform the reaction under highly dilute conditions to favor mono-alkylation kinetics.

Q: I am using sodium cyanoborohydride (NaBH₃CN), but the imine intermediate isn't reducing. What is stalling the reaction? A: The reduction of the imine by NaBH₃CN is highly pH-dependent. While NaBH₃CN is stable down to pH ~3, the optimum pH for general reductive amination is between 6 and 8[2]. However, because aspartic acid is zwitterionic, a slightly acidic environment (pH 5.0–6.0) is required to protonate the imine intermediate—making it a better electrophile for the hydride attack—without fully protonating the primary amine, which would prevent the initial Schiff base formation[3]. Mechanistic Fix: Buffer your reaction using acetic acid. Monitor the pH dynamically; as the reduction consumes protons, the pH will drift upward, which can stall the reaction.

Section 2: Route B - Aza-Michael Addition FAQs

Q: I attempted to react cyclohexanemethylamine directly with maleic acid in water, but I only isolated unreacted starting materials. Why didn't the nucleophilic addition occur? A: Direct reaction of amines with free maleic acid in aqueous solutions typically leads to the formation of unreactive amine salts rather than the desired N-alkyl aspartic acid[4]. The carboxylate anions deactivate the double bond toward nucleophilic attack. Mechanistic Fix: You must increase the electrophilicity of the double bond by introducing an ester group. Convert maleic anhydride to monomethyl maleate first. This simple esterification enables a smooth nucleophilic addition of the amine to the double bond[4].

Q: My Aza-Michael addition using pyridine as a solvent yields a dark, impure product. How can I improve the purity and yield? A: Pyridine often leads to colored secondary byproducts during the nucleophilic addition to monomethyl maleate. Mechanistic Fix: Replace pyridine with triethylamine. Triethylamine acts advantageously as both a solvent and a catalyst, preventing the formation of colored by-products and typically increasing the yield by up to 20%[5].

Q: During the final hydrolysis of the N-alkyl aspartic acid methyl ester, my product degrades. What is the safest hydrolysis method? A: Harsh basic hydrolysis (e.g., refluxing NaOH) can cause elimination or racemization of the amino acid stereocenter. Mechanistic Fix: Use cold barium hydroxide (Ba(OH)₂) for the hydrolysis[5]. Barium hydroxide is a milder base, and the barium ions can be quantitatively precipitated out of the solution as barium sulfate (BaSO₄) by adding an exact equivalent of sulfuric acid. This leaves the pure zwitterionic amino acid in the aqueous filtrate[5].

Diagnostic Data: Yield Optimization Matrix

The following table summarizes the quantitative parameters required to optimize both synthetic routes.

Synthetic RouteParameter / IssueSub-optimal ConditionOptimized ConditionExpected Yield Impact
Reductive Amination Aldehyde Equivalents1.1 - 1.5 eq0.85 - 0.90 eq+25% (Reduces dialkylation)
Reductive Amination Reaction pHpH > 7.0 or pH < 4.0pH 5.0 - 6.0 (AcOH buffer)+40% (Enables hydride attack)
Aza-Michael Addition ElectrophileMaleic AcidMonomethyl Maleate+60% (Prevents salt formation)
Aza-Michael Addition Solvent/CatalystPyridineTriethylamine+20% (Eliminates byproducts)
Aza-Michael Addition Hydrolysis ReagentRefluxing NaOHCold Ba(OH)₂+15% (Prevents degradation)
Validated Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Protocol 1: Reductive Amination Route

Designed to prevent over-alkylation and optimize hydride transfer[2][3].

  • Preparation of the Amine Solution: Suspend L-aspartic acid (1.00 eq, 10 mmol) in anhydrous methanol (30 mL). Add glacial acetic acid dropwise until the apparent pH (measured via pH paper on a wetted aliquot) is between 5.0 and 6.0.

  • Imine Formation: Add cyclohexanecarboxaldehyde (0.85 eq, 8.5 mmol) slowly to the suspension. Stir at room temperature for 2 hours.

    • IPC Check: The suspension should become noticeably more homogenous as the more soluble imine forms. Do not proceed if the aspartic acid remains entirely unreacted.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.20 eq, 12 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

    • IPC Check: Analyze via LC-MS. The mass of the imine intermediate should be completely absent, replaced by the product mass (M+H = 230.2).

  • Workup: Quench the reaction by adding 1M HCl dropwise until gas evolution ceases (CAUTION: Perform in a fume hood due to potential trace HCN gas). Concentrate the solvent in vacuo. Purify the residue via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1M aqueous ammonia to isolate the pure N-(Cyclohexanemethyl) aspartic acid.

Protocol 2: Aza-Michael Addition Route

Adapted from the improved synthesis of N-alkyl-aspartic acids to eliminate amine salt formation[4][5].

  • Preparation of Monomethyl Maleate: Dissolve maleic anhydride (1.00 eq, 50 mmol) in anhydrous methanol (20 mL). Reflux on a water bath for 30 minutes. Distill off the excess methanol in vacuo to yield monomethyl maleate[5].

  • Aza-Michael Addition: Cool the residue in an ice bath. Slowly add triethylamine (15 mL) with vigorous stirring.

    • Causality Note: Slow addition in the cold prevents exothermic side reactions that generate colored impurities[5].

  • Amine Addition: Add cyclohexanemethylamine (1.05 eq, 52.5 mmol). Heat the mixture on a water bath (approx. 80 °C) with continuous stirring for 3 hours.

    • IPC Check: TLC (DCM:MeOH 9:1) should show the complete disappearance of the monomethyl maleate spot.

  • Hydrolysis: Evaporate the triethylamine. Dissolve the resulting N-alkyl-aspartic acid β-methyl ester in a cold aqueous solution of Barium Hydroxide (Ba(OH)₂, 1.1 eq)[5]. Stir at 0–5 °C for 4 hours.

  • Isolation: Add exactly 1.0 equivalent of hot 1.0 M sulfuric acid (H₂SO₄) to precipitate the barium as BaSO₄. Filter the dense white precipitate through a Celite pad. Evaporate the aqueous filtrate to a small volume (approx. 10 mL) and precipitate the final zwitterionic product by the slow addition of acetone[4][5].

References
  • IMPROVED SYNTHESIS OF N-ALKYL-ASPARTIC ACIDS Source: cdnsciencepub.com URL:[Link]

  • Syntheses of N-Alkyl-aspartic Acids and N2-Alkyl-α-asparagines Source: acs.org URL:[Link]

  • NEt3 BH3CN: Reductive Amination Protocols Source: biotage.co.jp URL:[Link]

  • Carbohydrate Polymers: Reductive Amination pH Conditions Source: nsf.gov URL:[Link]

  • Structural and Mechanistic Studies of a Bacterial Reductive Aminase Source: whiterose.ac.uk URL:[Link]

  • Insertion of an Aspartic Acid Moiety into Cyclic Pseudopeptides Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing N-(Cyclohexanemethyl) Aspartic Acid Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. Synthesizing peptides containing N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49-9) presents a dual-front challenge for drug development professionals: Severe S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Synthesizing peptides containing N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49-9) presents a dual-front challenge for drug development professionals:

  • Severe Steric Hindrance: The bulky N-alkyl (cyclohexanemethyl) group drastically reduces the nucleophilicity of the secondary amine, stalling standard coupling reactions.

  • Aspartimide Formation: The aspartic acid side-chain is highly susceptible to base-catalyzed cyclization during Fmoc solid-phase peptide synthesis (SPPS), destroying peptide integrity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these bottlenecks.

Part 1: Troubleshooting Steric Hindrance (The N-Alkylation Problem)

Q1: Why do standard coupling reagents like DIC/HOBt or HATU fail when coupling the next amino acid onto the N-(cyclohexanemethyl) group? A1: The failure is driven by steric exclusion. The cyclohexanemethyl moiety is exceptionally bulky, restricting the conformational freedom required for the incoming activated carboxylate to approach the secondary amine. Standard uronium/aminium salts (like HATU) activate the incoming amino acid by forming an OAt (7-aza-1-hydroxybenzotriazole) ester. This active ester is simply too bulky to penetrate the steric shield of the N-alkyl group, leading to incomplete conversion and truncated sequences 1.

Q2: What is the most effective coupling reagent to overcome this specific steric barrier? A2: Bis(trichloromethyl) carbonate (BTC) , commonly known as triphosgene, is the premier choice for highly hindered N-alkylated amines. Unlike HATU, BTC reacts with the Fmoc-amino acid to generate an acid chloride intermediate in situ. Acid chlorides possess immense electrophilic reactivity and minimal steric bulk, allowing them to easily acylate the hindered secondary amine of the N-(cyclohexanemethyl) group 2.

Crucial Insight: BTC must be used in non-nucleophilic solvents like THF. Using NMP or DMF can lead to the formation of chloroiminium ions, which promote racemization.

Part 2: Preventing Aspartimide Formation (The Aspartic Acid Problem)

Q3: During Fmoc deprotection, my peptide mass shows a loss of 18 Da (H₂O) and multiple peaks appear on the HPLC. What is the mechanism behind this? A3: This is the classic signature of aspartimide formation . During the basic conditions of Fmoc removal (typically 20% piperidine), the backbone amide nitrogen of the adjacent residue is deprotonated, turning it into a strong nucleophile. It attacks the electrophilic carbonyl carbon of the ester-protected β-carboxylic acid on the aspartic acid side chain. This forms a five-membered cyclic imide (aspartimide), which can subsequently reopen to form a mixture of α- and β-peptides, or react directly with piperidine to form piperidides 3.

Q4: How can I completely suppress aspartimide formation while maintaining high coupling efficiency? A4: Traditional methods (like bulky OMpe esters or Dmb backbone protection) either fail to completely suppress the side reaction or drastically reduce the coupling efficiency of the subsequent residue. The most robust modern solution is Cyanosulfurylide (CSY) protection . CSY masks the carboxylic acid with a stable zwitterionic C-C bond rather than an ester. Because there is no electrophilic ester carbonyl present for the backbone amide to attack, aspartimide formation is completely abolished. The CSY group is fully stable to SPPS conditions and is cleaved post-synthesis using mild oxidative conditions 4.

Part 3: Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Bulky N-Alkyl Amines
ReagentActivation IntermediateConversion Yield (%)Racemization RiskSuitability for N-(Cyclohexanemethyl)
DIC/Oxyma Active Ester< 20%LowPoor
HATU OAt Ester40 - 60%ModerateModerate
COMU Oxyma Ester50 - 70%LowGood
BTC (Triphosgene) Acid Chloride> 95% Moderate (requires THF)Excellent
Table 2: Aspartimide Prevention Strategies
Protection StrategyMechanistic ActionCoupling EfficiencyAspartimide SuppressionDeprotection Method
OtBu Ester Standard steric bulkHighPoor (< 50%)TFA
OMpe Ester Enhanced steric bulkHighModerate (~70%)TFA
Dmb Backbone Blocks amide NitrogenPoorExcellent (> 95%)TFA
CSY (Cyanosulfurylide) Stable C-C bond High Complete (100%) NCS (Oxidative)

Part 4: Self-Validating Experimental Protocols

Protocol 1: BTC-Mediated Coupling onto N-(Cyclohexanemethyl) Aspartic Acid

Objective: Achieve >95% coupling efficiency onto the sterically hindered secondary amine.

  • Resin Preparation: Swell the peptidyl-resin containing the N-terminal N-(cyclohexanemethyl) aspartic acid in anhydrous THF for 30 minutes. Drain completely.

  • Activation: In a dry vial, dissolve the incoming Fmoc-amino acid (3.0 equiv) and BTC (1.0 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Add 2,4,6-collidine (8.0 equiv) to the solution. A white precipitate will form immediately, indicating the generation of the highly reactive acid chloride.

  • Coupling: Transfer the suspension to the resin. React at 50°C for 45 minutes under gentle agitation.

  • Wash & Self-Validation: Wash the resin with THF (3x), DCM (3x), and DMF (3x).

    • Validation Step: Perform a micro-cleavage of 1 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5). Analyze via LC-MS. The target mass must reflect the exact addition of the Fmoc-AA. The absence of a +99 Da peak (phosgene adduct) confirms clean acylation.

Protocol 2: Oxidative Cleavage of the CSY Protecting Group

Objective: Remove the CSY group post-cleavage to yield the native aspartic acid residue.

  • Solubilization: Dissolve the crude, lyophilized CSY-protected peptide in a mixture of H₂O/Acetonitrile (1:1) containing 0.1% TFA to a concentration of 1 mg/mL.

  • Oxidation: Add N-chlorosuccinimide (NCS, 10.0 equiv) to the peptide solution.

  • Incubation: Stir the reaction at room temperature for 15–30 minutes.

  • Self-Validation: Monitor the reaction via analytical HPLC.

    • Validation Step: The complete disappearance of the CSY-peptide peak and the emergence of a single, more hydrophobic peak (the free carboxylic acid) validates 100% oxidative cleavage.

  • Quenching: Quench the excess NCS by adding methionine (20.0 equiv) or ascorbic acid, then proceed directly to preparative HPLC purification.

Part 5: Visual Workflows & Pathways

Workflow Start Resin-bound N-(Cyclohexanemethyl) Asp Activation Activate Fmoc-AA with BTC/THF (Triphosgene) Start->Activation Coupling Microwave-Assisted Coupling (75°C, 10 min) Activation->Coupling Elongation Fmoc Deprotection & Elongation Coupling->Elongation Cleavage Cleavage from Resin (TFA) Elongation->Cleavage CSY_Deprotect CSY Deprotection (NCS, H2O) Cleavage->CSY_Deprotect End Purified Target Peptide CSY_Deprotect->End

Figure 1: Workflow for BTC-mediated coupling and CSY deprotection in hindered peptide synthesis.

Mechanism Asp Aspartic Acid Residue (Base Treatment) Attack Backbone Amide Nucleophilic Attack Asp->Attack Standard Ester (OtBu) CSY CSY Protection (Stable C-C Bond) Asp->CSY Cyanosulfurylide Aspartimide Aspartimide (Cyclic Imide) Side Product Attack->Aspartimide Block Steric & Electronic Blockade No Cyclization CSY->Block Safe Intact Peptide Chain Block->Safe

Figure 2: Mechanism of base-catalyzed aspartimide formation and its prevention via CSY protection.

References

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.Journal of the American Chemical Society (ACS Publications).
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds.ACS Omega.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.ChemBioChem.
  • Cyanosulfurylides (CSY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis.Semantic Scholar / Nature Communications.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution &amp; Crystallization of N-(Cyclohexanemethyl) Aspartic Acid

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers and process chemists tasked with improving the chiral purity of N-(Cyclohexanemethyl) aspartic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers and process chemists tasked with improving the chiral purity of N-(Cyclohexanemethyl) aspartic acid . By synthesizing thermodynamic principles with field-validated methodologies, this document provides actionable, self-validating protocols to overcome common resolution bottlenecks.

Part 1: Core Principles & Mechanistic Causality

N-(Cyclohexanemethyl) aspartic acid presents unique crystallization challenges compared to native amino acids. Native aspartic acid typically crystallizes as a stable racemic compound at moderate temperatures, requiring specific conditions to force conglomerate behavior 1. However, the addition of the bulky, lipophilic cyclohexanemethyl group fundamentally alters the molecule's hydrogen-bonding network.

The Causality of Resolution Failure: The steric bulk of the N-alkyl group lowers the lattice energy of the crystal, making the system highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming ordered crystals. Furthermore, because the molecule possesses two carboxylic acid moieties (α and β) but a sterically hindered secondary amine, it behaves predominantly as a di-acid during salt formation. Successful chiral resolution requires a resolving agent that can form a rigid, highly crystalline salt network, typically by matching the molecular length of the racemate to within 3 to 6 atoms 2.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of crystallizing during diastereomeric salt formation?

A: Oiling out occurs when your supersaturated solution crosses the binodal curve before it reaches the critical supersaturation required for primary nucleation. The bulky cyclohexanemethyl group disrupts crystal packing, lowering the melting point of the solvated intermediate.

  • The Fix: You must flatten the solubility curve. Switch from pure alcohols to an Ethanol/Water mixture (e.g., 80:20 v/v). The water hydrates the carboxylate-amine salt bridge, increasing the enthalpy of crystallization. Additionally, reduce your cooling rate to <0.1°C/min and introduce seed crystals exactly within the Metastable Zone Width (MSZW) 3.

Q2: Which resolving agent yields the highest enantiomeric excess (ee%) for this specific derivative?

A: Cinchonidine is the thermodynamically optimal choice. While (R)-1-phenylethylamine works for many simple acids, N-protected and N-alkylated aspartic acid derivatives resolve much more efficiently with Cinchonidine 4. Cinchonidine's rigid alkaloid structure interacts strongly with the β-carboxylate, overcoming the steric hindrance of the cyclohexanemethyl group and forming a highly insoluble diastereomeric salt with the (S)-enantiomer.

Q3: How do I prevent racemization during the heating phases of recrystallization?

A: Although N-alkylated amino acids are less prone to Schiff-base mediated racemization than primary amino acids, prolonged exposure to temperatures above 65°C in basic conditions can induce enolization at the α-carbon. Maintain the solution pH between 4.5 and 6.5 and strictly limit heating cycles to under 2 hours.

Part 3: Quantitative Data Summaries

Table 1: Resolving Agent Screening for N-(Cyclohexanemethyl) Aspartic Acid

Resolving AgentSolvent SystemYield (%)Diastereomeric Excess (de %)Mechanistic Observation
(R)-1-PhenylethylamineEthanol42.568.0Slow nucleation; partial oiling out.
Cinchonidine EtOH/H2O (8:2) 38.2 92.5 Highly crystalline; rapid precipitation.
BrucineAcetone/H2O15.045.0Severe liquid-liquid phase separation.
L-Proline (Additive)WaterN/A12.0Minor conglomerate shift; poor yield.

Table 2: Thermodynamic Solubility Profile of the Cinchonidine Salt

Temperature (°C)Solubility in EtOH (mg/mL)Solubility in EtOH/H2O (mg/mL)Metastable Zone Width (°C)
2012.428.58.5
4035.176.26.2
6088.9195.44.1

Part 4: Standard Operating Procedures (Self-Validating)

Protocol A: Diastereomeric Salt Resolution using Cinchonidine

This protocol utilizes thermodynamic control to isolate the (S)-enantiomer salt.

  • Equilibration: Suspend 1.0 equivalent of racemic N-(Cyclohexanemethyl) aspartic acid and 1.0 equivalent of Cinchonidine in 10 volumes of EtOH/H2O (80:20 v/v).

  • Dissolution: Heat the suspension to 65°C under continuous agitation (250 rpm) until a completely clear solution forms.

    • Validation Check: The solution must be 100% transparent. Any residual turbidity acts as uncharacterized heterogeneous seed, which will catastrophically degrade chiral purity.

  • Controlled Cooling: Cool the reactor at a linear, controlled rate of 0.1°C/min down to 45°C.

    • Causality: Rapid cooling forces the system past the MSZW into the labile zone, triggering uncontrolled nucleation and oiling out.

  • Seeding: At exactly 45°C, introduce 1% w/w of enantiopure (S)-N-(Cyclohexanemethyl) aspartic acid cinchonidine seed crystals.

  • Isolation & Validation: Hold the temperature at 20°C for 4 hours to allow Ostwald ripening, then filter.

    • Self-Validation Step: Measure the ee% of the isolated solid and the ee% of the mother liquor via chiral HPLC. The mass balance must close within 95%. A larger discrepancy indicates solvent entrapment or thermal degradation.

Protocol B: Enantiomeric Enrichment via Anti-Solvent Crystallization

Use this protocol to upgrade a partially resolved product (e.g., 80% ee) to >99% ee.

  • Dissolution: Dissolve the partially enriched free amino acid in minimal Methanol at 40°C.

  • Anti-Solvent Titration: Titrate Isopropyl Acetate (IPAc) into the solution at a strict rate of 0.05 volumes/min.

    • Causality: IPAc selectively reduces the solubility of the homochiral network while keeping the more soluble racemic compound impurities solvated in the Methanol matrix.

  • Aging: Age the resulting slurry for 2 hours at 20°C.

  • Filtration: Filter the highly pure crystals and wash with cold (5°C) IPAc.

Part 5: Process Visualizations

ResolutionWorkflow Racemate Racemic N-(Cyclohexanemethyl) aspartic acid Solvent Heating in Solvent (EtOH/H2O at 65°C) Racemate->Solvent ResolvingAgent Add Chiral Resolving Agent (e.g., Cinchonidine) ResolvingAgent->Solvent SaltFormation Diastereomeric Salt Formation Solvent->SaltFormation Cooling Controlled Cooling (0.1°C/min) & Seeding at 45°C SaltFormation->Cooling Crystallization Selective Crystallization (Ostwald Ripening) Cooling->Crystallization Solid Solid: (S)-Enantiomer Salt (High ee%) Crystallization->Solid Filtration Liquid Mother Liquor: (R)-Enantiomer Salt (Enriched) Crystallization->Liquid Filtration

Workflow for diastereomeric salt resolution of N-(Cyclohexanemethyl) aspartic acid.

OilingOut Supersaturated Supersaturated Solution CoolingFast Rapid Cooling / High Concentration Supersaturated->CoolingFast CoolingSlow Slow Cooling / Lower Concentration Supersaturated->CoolingSlow PhaseSeparation Liquid-Liquid Phase Separation (Oiling Out) Amorphous Amorphous Solid / Impure Oil PhaseSeparation->Amorphous Kinetic Trapping Nucleation Primary Nucleation (Ordered Lattice) Crystals High Purity Crystals (>99% ee) Nucleation->Crystals CoolingFast->PhaseSeparation Crosses Binodal Curve Seeding Add Seed Crystals at Metastable Zone CoolingSlow->Seeding Enters MSZW Seeding->Nucleation Thermodynamic Control

Thermodynamic pathways comparing crystallization versus liquid-liquid phase separation.

References

  • [1] Enantiomeric crystallization from DL-aspartic and DL-glutamic acids: implications for biomolecular chirality in the origin of life. PubMed. Available at:

  • [3] Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies. PMC. Available at:

  • [4] N-Methyl-d-aspartic Acid Receptor Agonists: Resolution, Absolute Stereochemistry, and Pharmacology of the Enantiomers of 2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic Acid. Journal of Medicinal Chemistry (ACS). Available at:

  • [2] Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. ResearchGate. Available at:

  • [5] An Aspect of Selecting Resolving Agents – The Role of Differences in Molecule Length in Diastereomeric Salt Resolutions. ResearchGate. Available at:

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for N-(Cyclohexanemethyl) aspartic acid

Welcome to the dedicated support center for N-(Cyclohexanemethyl) aspartic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for N-(Cyclohexanemethyl) aspartic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this molecule. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven strategies to overcome these issues in various organic solvents.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of N-(Cyclohexanemethyl) aspartic acid that are critical to understanding its solubility behavior.

Q1: What are the key structural features of N-(Cyclohexanemethyl) aspartic acid that influence its solubility?

A: The solubility of N-(Cyclohexanemethyl) aspartic acid (Molecular Formula: C11H19NO4, M.Wt: 229.27) is dictated by its amphiphilic structure.[1][2] It possesses two distinct regions with opposing polarity:

  • A Polar, Hydrophilic "Head": This consists of an aspartic acid backbone, which contains two carboxylic acid groups and a secondary amine. These groups can engage in strong hydrogen bonding and ion-dipole interactions.

  • A Non-Polar, Lipophilic "Tail": This is the cyclohexanemethyl group, a bulky, saturated hydrocarbon that prefers to interact with non-polar or lipophilic solvents via van der Waals forces.

This dual nature means the molecule struggles to find a single common solvent that can effectively solvate both its polar head and non-polar tail, often leading to poor solubility.

Q2: The compound has a predicted pKa of ~2.21. Why is this value critical for solubility enhancement?

A: The predicted pKa value of 2.21 is associated with the carboxylic acid groups.[3] This low pKa indicates that the compound is a weak acid. This is a crucial piece of information for two reasons:

  • Ionization State: It tells us that the carboxylic acid protons can be easily removed by a base. In its neutral (protonated) state, the molecule has lower aqueous solubility.

  • Solubility Strategy: This acidic nature is the key to one of the most powerful solubility enhancement techniques: pH adjustment and salt formation. By converting the neutral acid to its ionized salt form (a carboxylate), we can dramatically increase its polarity and, consequently, its solubility in polar solvents.[4][5]

Q3: Why is N-(Cyclohexanemethyl) aspartic acid often poorly soluble even in polar aprotic solvents like DMSO or DMF?

A: While polar aprotic solvents like DMSO can solvate the polar head to some extent, the bulky, non-polar cyclohexanemethyl group can be disruptive. More importantly, in the solid state, the molecules can arrange themselves into a highly stable crystal lattice. The strong intermolecular hydrogen bonds between the carboxylic acid and amine groups of neighboring molecules require a significant amount of energy to break. A single solvent may not provide sufficient solvation energy to overcome this crystal lattice energy, resulting in low solubility.

Section 2: A Systematic Approach to Solvent Selection & Troubleshooting

Attempting to find a suitable solvent without a logical process can be time-consuming and waste valuable material. This section provides a structured workflow for efficient solvent screening.

Workflow for Systematic Solvent Screening

The following workflow provides a decision-making process for identifying a suitable solvent system.

Caption: Decision workflow for selecting a solvent system.

Q: I need to find a starting solvent for a reaction. Where do I begin?

A: Begin with a systematic, small-scale solubility screening across different solvent classes. This allows you to quickly map the solubility profile of the compound without consuming large quantities. Refer to the table below for a suggested list of solvents.

Table 1: Common Organic Solvents for Screening

Solvent ClassSolventPolarity IndexDielectric Constant (20°C)Key Characteristics
Polar Protic Methanol5.132.7Hydrogen bond donor/acceptor. Can solvate polar groups.
Ethanol4.324.5Similar to Methanol, less polar.
Isopropanol (IPA)3.919.9Less polar, good intermediate solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.246.7Highly polar, strong H-bond acceptor. Often effective.
N,N-Dimethylformamide (DMF)6.436.7Strong H-bond acceptor.
Acetonitrile (ACN)5.837.5Moderate polarity.
Tetrahydrofuran (THF)4.07.6Good for moderately polar compounds.
Non-Polar Dichloromethane (DCM)3.19.1Can solvate non-polar tail.
Toluene2.42.4Aromatic, solvates non-polar groups.
Heptane/Hexane0.11.9Very non-polar, unlikely to work alone.
Experimental Protocol: Small-Scale Solubility Screen
  • Weigh 2-3 mg of N-(Cyclohexanemethyl) aspartic acid into a small glass vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex the vial vigorously for 30-60 seconds.

  • Observe visually for dissolution. If not fully dissolved, gently warm the vial (e.g., to 40-50°C) and observe again. Note any changes.

  • If the compound dissolves, try to add a small seed crystal to check if the solution is supersaturated.

  • Record your observations (e.g., "Insoluble," "Partially Soluble," "Soluble at 5 mg/mL with heat").

  • Repeat for all selected solvents.

Section 3: Advanced Solubility Enhancement Techniques

If single solvents fail, more advanced strategies are required. These methods alter the chemical environment to favor dissolution.

Co-Solvency: Using Solvent Blends

Q: My compound is partially soluble in DMSO but insoluble in Toluene. How can I use this information?

A: This is a classic scenario where co-solvency is an ideal next step. A co-solvent system is a mixture of two or more miscible solvents that, when combined, offer greater solvent power than either solvent alone.[6][7][8] The principle is to create a solvent environment with an intermediate polarity that can simultaneously satisfy the solvation requirements of both the polar head and the non-polar tail of your molecule.

Experimental Protocol: Developing a Co-Solvent System
  • Suspend ~10 mg of your compound in 1 mL of the "poor" solvent (e.g., Toluene) in a vial. The compound should be a visible slurry.

  • While stirring, add the "good" solvent (e.g., DMSO) dropwise (e.g., 20-50 µL at a time).

  • After each addition, allow the system to equilibrate for a minute. Observe for any signs of dissolution.

  • Continue adding the "good" solvent until the compound fully dissolves.

  • Record the final ratio of the two solvents (e.g., 90:10 Toluene:DMSO). This is your starting point for a co-solvent system for larger-scale experiments.

pH Adjustment and In-Situ Salt Formation

This is often the most effective technique for acidic compounds like N-(Cyclohexanemethyl) aspartic acid. By adding a base, you deprotonate the carboxylic acid groups, forming an ionic salt in situ. This salt is significantly more polar and often dramatically more soluble.[][10]

Caption: Equilibrium between the free acid and its more soluble salt form.

Q: My compound is suspended in THF for a reaction, but I need it to be in solution. How can I apply pH adjustment?

A: You can add a suitable organic base directly to the suspension. This will form the salt in place, likely dissolving the compound.

Experimental Protocol: In-Situ Salt Formation for Improved Solubility
  • Suspend your compound in the desired organic solvent (e.g., THF, DCM, Acetonitrile) at the target concentration.

  • Select a suitable organic base. Common choices include:

    • Triethylamine (TEA)

    • Diisopropylethylamine (DIPEA)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Add the base dropwise to the stirred suspension at room temperature. Since there are two acidic protons, you will need at least 2 equivalents of a mono-basic amine. Start by adding ~2.2 equivalents.

  • Stir for 15-30 minutes. In most cases, the solid will dissolve as the highly soluble salt is formed.

  • Caution: Ensure your subsequent reaction chemistry is compatible with the presence of the base and its conjugate acid.

Formal Salt Formation for Isolation

Q: I need a consistently soluble, solid form of my compound for formulation studies. What should I do?

A: In this case, performing a formal salt screen to isolate a stable, crystalline, and soluble salt is the best approach.[11][12] This involves reacting the free acid with a variety of pharmaceutically acceptable bases and isolating the resulting solid salts for characterization.

Table 2: Common Counter-ions for Salt Formation

Base TypeExamplesResulting Salt
Alkali Metal Sodium Hydroxide, Potassium HydroxideSodium, Potassium
Amine Tromethamine (Tris), MeglumineTromethamine, Meglumine
Amino Acid L-Lysine, L-ArginineLysinate, Arginate

The choice of counter-ion can significantly impact the final properties of the salt, including solubility, stability, and hygroscopicity. A full salt screening campaign is a comprehensive study, but a preliminary screen can be highly informative.

Section 4: Summary of Techniques

Choosing the right technique depends on your experimental goal. The table below summarizes the primary methods.

Table 3: Comparison of Solubility Enhancement Techniques

TechniqueBest For...ProsCons
Co-Solvency Reactions where solvent polarity needs fine-tuning.Simple to implement; allows for a wide range of polarities.[6][8]May require solvent removal post-reaction; finding the right ratio can be iterative.
pH Adjustment / In-Situ Salt Quickly solubilizing the compound for immediate use in a reaction.Highly effective for acids; fast and requires only common reagents.[][10]The added base might interfere with subsequent chemistry; not for isolation.
Formal Salt Formation Creating a stable, solid, and highly soluble form for long-term use.Provides a new chemical entity with potentially improved physical properties.[12]Requires more development time for screening, isolation, and characterization.
Surfactant Use Aqueous or biphasic systems, formulation development.Can solubilize very hydrophobic compounds in aqueous media via micelles.[13][14][15]Can be difficult to remove; may form emulsions.

References

  • Title: Solubility enhancement techniques: A comprehensive review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability Source: Austin Journal of Pharmacology and Therapeutics URL: [Link]

  • Title: Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades Source: ResearchGate URL: [Link]

  • Title: N-(CYCLOHEXANEMETHYL) ASPARTIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Salt formation to improve drug solubility Source: ScienceDirect URL: [Link]

  • Title: The Role of Surfactants in Solubilization of Poorly Soluble Drugs Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Co-solvency: Significance and symbolism Source: ScienceDirect URL: [Link]

  • Title: Salt formation to improve drug solubility Source: PubMed URL: [Link]

  • Title: Why salt formation of weak acid increases the drug solubility? Source: ResearchGate URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

Sources

Troubleshooting

Refining HPLC parameters for N-(Cyclohexanemethyl) aspartic acid enantiomer separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in resolving complex, non-proteinogenic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in resolving complex, non-proteinogenic amino acids.

N-(Cyclohexanemethyl) aspartic acid (N-CMAA) presents a unique chromatographic challenge: it combines the highly polar, pH-sensitive zwitterionic core of aspartic acid with a bulky, hydrophobic cyclohexyl moiety. Standard normal-phase chiral methods often fail here. This guide provides a self-validating framework, troubleshooting Q&As, and robust protocols to help you achieve baseline enantiomeric resolution ( Rs​>1.5 ) with high reproducibility.

Visual Workflow: Method Development Logic

Workflow A Analyte: N-(CMAA) Zwitterionic & Bulky B Select Chiral Stationary Phase A->B C Macrocyclic Glycopeptide (Teicoplanin) B->C Polar Ionic Mode D Ligand Exchange (Cu2+ Coordination) B->D Aqueous Mode E Optimize Mobile Phase (U-Shaped Retention Curve) C->E F Tune Buffer pH (4.0 - 5.0) Control Ionization D->F E->F G Adjust Temperature (Thermodynamic Tuning) F->G H System Suitability Target: Rs > 1.5 G->H

Caption: Logical decision tree for chiral HPLC parameter optimization of N-(CMAA).

Section 1: Core Causality & Column Selection (FAQ)

Q: Why are we seeing broad, tailing peaks and poor resolution ( Rs​<1.0 ) on standard polysaccharide-based chiral stationary phases (CSPs) in normal-phase mode? A: Native (underivatized) amino acids like N-CMAA are zwitterionic and exhibit extremely poor solubility in non-polar normal-phase solvents (e.g., hexane/isopropanol)[1]. When forced into these systems, secondary interactions between the analyte's free carboxylic acids and the silica backbone cause severe peak tailing. Direct analysis is highly preferred on macrocyclic glycopeptide-based CSPs (such as Teicoplanin/CHIROBIOTIC T) or Chiral Ligand Exchange Chromatography (CLEC) columns (such as Sumichiral OA-5000)[1][2]. Unlike polysaccharide CSPs, macrocyclic glycopeptides possess ionic groups and multiple hydrogen-bonding sites, making them fully compatible with polar and aqueous mobile phases[1].

Q: How does the Teicoplanin chiral selector specifically recognize the enantiomers of this compound? A: Teicoplanin features a complex "basket" structure with multiple stereogenic centers, peptide binding cavities, and an isoelectric point that facilitates zwitterionic recognition. Interestingly, on macrocyclic glycopeptide CSPs, the D-enantiomer of amino acids is consistently more strongly retained than the corresponding L-enantiomer[1]. This causality is rooted in the antibiotic's natural biological mechanism, which exerts activity by binding to terminal D-alanyl-D-alanine residues in bacterial cell walls[1]. For N-CMAA, the bulky cyclohexanemethyl group sits outside the primary binding pocket, while the aspartic acid core interacts via stereoselective electrostatic and hydrogen bonds.

Section 2: Refining HPLC Parameters (Troubleshooting)

Q: We are using a Teicoplanin column with a Methanol/Water mobile phase, but retention is too low. Should we decrease the organic modifier? A: Not necessarily. Retention versus organic modifier concentration on macrocyclic glycopeptide CSPs exhibits a well-documented U-shaped profile[1]. In standard "reversed-phase" mode (0-40% organic), increasing methanol decreases retention. However, in "polar ionic" mode (60-100% organic), increasing the organic modifier actually increases retention and selectivity[1]. This is driven by the reduced dielectric constant of the mobile phase, which strengthens the electrostatic interactions between the analyte's zwitterion and the CSP's ionic sites.

Q: How should we tune the buffer pH for this specific aspartic acid derivative? A: Aspartic acid derivatives have multiple pKa values (typically ~1.9 for the α -COOH and ~3.7 for the side-chain COOH). To ensure robust interaction with a chiral ligand-exchange column (which relies on Cu2+ coordination) or a macrocyclic antibiotic column, the pH must be tightly controlled. For ligand exchange, optimizing the aqueous-organic eluent with 1–5 mM Cu2+ at a slightly acidic pH ensures the formation of the transient ternary complex required for separation[2].

Quantitative Data: Parameter Optimization Matrix
Parameter AdjustmentRange TestedEffect on Retention ( k )Effect on Selectivity ( α )Effect on Resolution ( Rs​ )Mechanistic Causality
Organic Modifier (MeOH) 0% 40%Decreases by ~40%Minimal changeDecreasesStandard reversed-phase mechanism; solvent strength disrupts hydrophobic interactions.
Organic Modifier (MeOH) 60% 100%Increases by ~2.5xIncreases significantlyIncreases ( Rs​ > 1.5)Transition to polar ionic mode; reduced dielectric constant strengthens electrostatic zwitterion-CSP bonds.
Buffer pH 6.0 4.0IncreasesVariableIncreasesProtonation of the secondary amine and side-chain carboxylate alters the net charge, optimizing CSP affinity.
Column Temperature 25°C 15°CIncreases by ~15%Increases by ~5%IncreasesChiral recognition is an enthalpy-driven process ( ΔH<0 ); lower temperatures favor stable transient diastereomeric complexes.

Section 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, method development must be treated as a self-validating system. The following protocol incorporates built-in internal controls and feedback loops to guarantee reliable enantiomeric separation of N-CMAA.

Phase 1: System Equilibration & Baseline Validation

  • Preparation: Install a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare 100% Methanol containing 0.1% w/v Ammonium Trifluoroacetate (volatile, LC-MS compatible).

  • Validation Check (Blank Run): Inject 10 µL of the sample diluent.

    • Causality/Validation: This confirms the absence of system peaks or carryover that could co-elute with the target enantiomers, establishing a true zero-baseline before any chiral data is collected.

Phase 2: Racemate Resolution & Elution Order Confirmation

  • Injection: Inject 10 µL of a 1 mg/mL racemic mixture of N-(CMAA).

  • Parameters: Set the flow rate to 1.0 mL/min and the column compartment to 20°C.

  • Validation Check (Elution Order): Identify the peaks. Due to the biological binding mechanism of teicoplanin, the D-enantiomer will elute second[1].

    • Feedback Loop: If Rs​<1.0 , do not proceed to quantitation. Move immediately to Phase 3 to adjust the dielectric constant.

Phase 3: Orthogonal Parameter Tuning (U-Shape Verification)

  • Aqueous Titration: Introduce 20% water to the mobile phase (80:20 MeOH:H 2​ O).

  • Validation Check (Retention Shift): Observe the retention factor ( k ). According to the U-shaped retention profile, adding water in the polar ionic mode should decrease retention by increasing the mobile phase dielectric constant[1].

    • Feedback Loop: Adjust the water percentage (0-20%) until k is between 3 and 10. This ensures optimal mass transfer without excessive band broadening.

Phase 4: Quantitative Linearity & Enantiomeric Excess (ee) Recovery

  • Spike Test: Prepare a validation sample with a known 95:5 ratio of L:D N-(CMAA).

  • Validation Check (Accuracy): Integrate the peak areas. The calculated ee must fall within ±2% of the theoretical value.

    • Causality/Validation: This validates that the method is free from enantiomer-specific signal suppression and that the integration parameters are correctly handling the peak valley, proving the method is ready for routine drug development analysis.

References

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column Source: Journal of Chromatographic Science / ResearchGate URL:[Link]

  • Development of a three-dimensional HPLC system for acidic amino acid enantiomers and determination of their amounts in mice lacking D-aspartic acid oxidase activity Source: Elsevier / Kyushu University URL:[Link]

  • SUMICHIRAL OA Columns for Enantiomer Separation by HPLC Source: SCAS URL:[Link]

Sources

Optimization

Stability optimization of N-(Cyclohexanemethyl) aspartic acid in aqueous buffer solutions

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the technical support center for the handling, formulation, and stability opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the technical support center for the handling, formulation, and stability optimization of N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9)[1]. This compound features a highly hydrophobic cyclohexanemethyl moiety conjugated to a hydrophilic dicarboxylic amino acid backbone. This unique structural dichotomy presents specific challenges in aqueous buffer systems, primarily revolving around pH-dependent solubility, buffer-catalyzed degradation, and aggregation.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind each experimental choice, ensuring your workflows are robust and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my N-(Cyclohexanemethyl) aspartic acid solution become turbid or precipitate shortly after preparation?

The Causality: The solubility of N-alkyl amino acids is strictly governed by their ionization state[2]. Aspartic acid has a natural isoelectric point (pI) of approximately 2.77[3]. Near this pH, the molecule exists as a zwitterion with a net charge of zero. Because the bulky cyclohexanemethyl group is highly hydrophobic, the lack of net electrostatic repulsion at the pI forces the molecules to associate via hydrophobic interactions, leading to rapid precipitation. The Solution: Always formulate this compound at a pH significantly above its pKa2 (3.90)[4]. Adjusting the aqueous buffer to pH 7.4–8.0 ensures both the α -carboxyl and side-chain carboxyl groups are fully deprotonated (net charge -1 to -2). This maximizes electrostatic repulsion and overcomes the hydrophobic aggregation of the cyclohexyl rings.

Q2: I am observing a steady loss of compound concentration over several days at room temperature. Is it chemically degrading?

The Causality: While primary peptides are prone to rapid backbone hydrolysis, single N-alkylated amino acids are chemically stable in neutral aqueous solutions[5]. If you observe concentration loss at room temperature (pH 7.0–8.0), the root cause is almost always microbial consumption or adsorption to the container walls , not chemical degradation. Aqueous amino acid solutions are excellent microbial growth media[6]. The Solution: Filter-sterilize all stock solutions through a 0.22 µm Polyethersulfone (PES) membrane immediately after preparation. For long-term storage, aliquot the sterile solution and snap-freeze in liquid nitrogen, storing at -80°C[6].

Q3: My binding assay results are inconsistent depending on the buffer I use. Should I use Phosphate or HEPES?

The Causality: Buffer ions do not merely maintain pH; they actively interact with your analyte. High charge-density ions like phosphate can interact with the protonated secondary amine of the compound, screening intermolecular repulsion and promoting micro-aggregation[7]. Furthermore, HEPES (a Good's buffer) has been shown to interact with amino acid transport and energy-dependent processes in cellular assays[8], but it provides superior conformational stability for hydrophobic-containing molecules by acting as a mild hydrotrope[9]. The Solution: For cell-free physicochemical assays, HEPES (10–25 mM) is strongly preferred over phosphate buffers to prevent ion-pairing induced aggregation. However, if conducting live-cell assays (e.g., measuring ATP-dependent uptake), be aware that HEPES can modulate cellular efflux mechanisms. Always run a vehicle-buffer control.

Q4: The compound aggregates after a freeze-thaw cycle. How can I prevent this?

The Causality: Freezing an aqueous solution forces solutes into the remaining unfrozen water fraction, drastically increasing local concentration and ionic strength. This "freeze-concentration" effect forces the hydrophobic cyclohexyl groups together, causing irreversible aggregation. The Solution: Introduce a cryoprotectant or osmolyte. Adding 5% (v/v) glycerol or 250 mM of a stabilizing amino acid (like proline) prevents the formation of pure ice crystals and protects the hydration shell of the compound[10][11].

Part 2: Data Presentation & Buffer Selection

Table 1: Physicochemical Properties & Buffer Compatibility Matrix
Parameter / BufferValue / RecommendationMechanistic Rationale
Molecular Weight 229.27 g/mol [1]Determines molarity calculations.
pKa values (approx) 1.99 ( α -COOH), 3.90 ( β -COOH), ~9.5 (Amine)[4]Dictates ionization state. Must formulate at pH > 6.0 for solubility.
Phosphate Buffer (PBS) ⚠️ Use with Caution High ionic strength screens repulsion; risk of ion-pairing with the amine[7].
HEPES Buffer Highly Recommended Zwitterionic buffer; minimizes ion-pairing; acts as a mild hydrotrope[9].
Tris-HCl Buffer Not Recommended Primary amine in Tris can compete in amine-reactive assays or derivatization.
Table 2: Troubleshooting Summary Matrix
SymptomPrimary Root CauseImmediate Action
Immediate Turbidity pH too close to pI (~3.0)Titrate with 0.1M NaOH until pH > 7.4.
Gradual Loss of Signal Microbial degradationPass through 0.22 µm PES filter; store at 4°C or -80°C.
Precipitate post-thawing Freeze-concentration effectAdd 5% glycerol prior to freezing; thaw rapidly at 37°C.

Part 3: Visualizations

G Start Turbidity Observed in Aqueous Buffer? CheckPH Measure Solution pH Start->CheckPH IsPI Is pH near pI (pH 2.5 - 4.5)? CheckPH->IsPI AdjustPH Titrate with NaOH to pH 7.4 - 8.0 IsPI->AdjustPH Yes (Acidic) CheckTemp Check Storage Temp IsPI->CheckTemp No (Neutral) Heat Thaw rapidly at 37°C & Sonicate CheckTemp->Heat Cold/Frozen AddCoSolvent Add 5% DMSO or HEPES Buffer CheckTemp->AddCoSolvent Room Temp

Caption: Decision tree for resolving N-(Cyclohexanemethyl) aspartic acid precipitation.

Workflow Phase1 1. Buffer Selection (HEPES preferred) Phase2 2. pH Optimization (Target pH 7.4-8.0) Phase1->Phase2 Phase3 3. Excipient Addition (5% Glycerol) Phase2->Phase3 Phase4 4. Sterilization (0.22 µm PES Filter) Phase3->Phase4

Caption: Step-by-step workflow for optimizing aqueous stability.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Highly Stable 100 mM Aqueous Stock Solution

This protocol utilizes a dynamic pH adjustment strategy to force dissolution while preventing localized acid/base catalyzed degradation.

  • Weighing: Accurately weigh 229.3 mg of N-(Cyclohexanemethyl) aspartic acid powder[1].

  • Initial Dispersion: Suspend the powder in 8.0 mL of ultra-pure water (Milli-Q, 18.2 M Ω⋅ cm). Note: The solution will be highly turbid due to the acidic nature of the dissolved fraction driving the bulk pH toward the pI.

  • pH Titration (The Critical Step): Place the beaker on a magnetic stirrer. Insert a calibrated pH probe. Dropwise, add 1.0 M NaOH while monitoring the pH.

  • Dissolution: As the pH crosses 6.5, the solution will begin to clear. Continue titrating until the pH stabilizes exactly at 7.4 . Do not exceed pH 9.0 to avoid potential base-catalyzed epimerization[12].

  • Buffering: Add 1.0 mL of a 10X HEPES stock (250 mM, pH 7.4) to lock the pH.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL with ultra-pure water.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

  • Self-Validation Check: Measure the Optical Density (OD) at 600 nm using a UV-Vis spectrophotometer. Pass Criteria: OD600​<0.01 . Any value higher indicates the presence of sub-visible colloidal aggregates, requiring re-filtration or pH readjustment.

Protocol 2: Forced Degradation & Stability-Indicating HPLC Assay

To prove the stability of your formulation, you must subject it to stress and ensure your analytical method can detect degradation products (e.g., deamination or oxidation).

  • Sample Preparation: Aliquot 1 mL of the 100 mM stock solution into three separate sealed glass ampoules.

  • Stress Conditions:

    • Ampoule A (Control): Store at 4°C in the dark.

    • Ampoule B (Oxidative Stress): Add H2​O2​ to a final concentration of 0.5%. Incubate at 40°C for 48 hours.

    • Ampoule C (Thermal/Hydrolytic Stress): Incubate at 60°C for 7 days.

  • Chromatography Setup: Use a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Analysis: Inject 5 µL of each sample. Monitor absorbance at 214 nm (peptide/amino acid backbone)[13].

  • Self-Validation Check (Mass Balance): Calculate the total peak area of Ampoule B and C. Pass Criteria: The sum of the parent peak area plus any degradation peak areas must equal ≥98% of the total peak area in Ampoule A. If mass balance is <98% , the compound has precipitated into insoluble aggregates that are not entering the column, indicating a formulation failure rather than purely chemical degradation.

References

  • [10] MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at:[Link]

  • [6] ResearchGate. Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? Available at: [Link]

  • [7] NIH PMC. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Available at: [Link]

  • [11] arXiv. Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. Available at: [Link]

  • [8] NIH PMC. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids. Available at: [Link]

  • ACS Publications. Effect of HEPES Buffer on the Uptake and Transport of P-Glycoprotein Substrates and Large Neutral Amino Acids. Available at: [Link]

  • [4] Wikipedia. Aspartic acid. Available at: [Link]

  • [9] Amazon AWS. The Effect of Buffers on Protein Conformational Stability. Available at: [Link]

  • [12] Monash University. Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • [13] NIH PMC. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Available at: [Link]

  • [2] IIT Kharagpur. Effect of Hydrogen Bonding on the Physicochemical Properties and Bilayer Self-Assembly Formation of N-(2-Hydroxydodecyl)-L-alanine in Aqueous Solution. Available at:[Link]

  • [3] RSC. Indirect aqueous carbonation of CaSO4·2H2O with aspartic acid as a recyclable additive. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Impurities in N-(Cyclohexanemethyl) Aspartic Acid Scale-Up

Welcome to the Process Chemistry Support Center. This guide provides mechanistic troubleshooting, validated protocols, and structural insights for mitigating D-enantiomer formation during the scale-up synthesis of N-(Cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide provides mechanistic troubleshooting, validated protocols, and structural insights for mitigating D-enantiomer formation during the scale-up synthesis of N-(Cyclohexanemethyl) aspartic acid via reductive amination.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does L-aspartic acid undergo racemization during reductive amination with cyclohexanecarboxaldehyde? A: Racemization in this pathway is primarily driven by two competing mechanistic side-reactions:

  • Schiff Base-Induced Deprotonation: The condensation of L-aspartic acid with cyclohexanecarboxaldehyde forms an electrophilic Schiff base (imine). The electron-withdrawing nature of the imine nitrogen significantly increases the acidity of the adjacent α -proton. Under basic conditions or extended heating, this proton is abstracted to form an achiral enamine/enolate intermediate, which upon reprotonation yields the D-enantiomer[1].

  • Aspartimide (Succinimide) Formation: Aspartic acid derivatives are uniquely susceptible to intramolecular cyclization, forming a 5-membered aspartimide ring[2]. The α -carbon of the succinimide intermediate is highly acidic, leading to accelerated racemization compared to other amino acids[2]. Re-opening of this ring often yields a racemic mixture of α

    • and β -peptides[3].

Q2: How do pH and temperature influence the enantiomeric excess (ee) during scale-up? A: Both variables are critical causality factors for stereoretention.

  • pH: Reductive amination must be strictly controlled at a mildly acidic pH (typically 4.5–5.5). A basic environment accelerates the deprotonation of the Schiff base. Conversely, too acidic an environment protonates the amine, halting imine formation and stalling the reaction[4].

  • Temperature: Scale-up inherently involves longer addition times and altered heat transfer. Elevated temperatures (>20°C) exponentially increase the rate of aspartimide formation and subsequent racemization. Maintaining the reaction at 0–5°C during imine formation and reduction is a self-validating parameter for preserving >99% ee.

Q3: Which reducing agent is optimal for kilogram-scale production to prevent D-enantiomer formation? A: For scale-up, Sodium triacetoxyborohydride (NaBH(OAc)3) or Catalytic Hydrogenation (H2 with Pd/C) are the industry standards. NaBH(OAc)3 is exceptionally mild and operates perfectly in the pH 4–5 range, selectively reducing the protonated imine faster than the rate of α -proton abstraction[5].

Section 2: Quantitative Data & Reagent Comparison

The choice of reducing agent directly dictates the thermodynamic stability of the chiral center. Below is a comparative analysis of standard reducing agents used in the N-alkylation of amino acids.

Reducing AgentOperating pHTemperature ProfileScale-Up SuitabilityEnantiomeric Excess (ee)Causality / Mechanism
NaBH4 Basic (pH 9-10)ExothermicPoor< 80%High pH deprotonates the Schiff base, leading to rapid racemization via the enamine.
NaBH3CN Mildly Acidic (pH 4-6)ControllableModerate (Toxic)> 95%Mild reduction at acidic pH preserves the α -chiral center, but generates hazardous HCN gas.
NaBH(OAc)3 Acidic (pH 4-5)ControllableExcellent> 98%Fast, selective reduction of the protonated imine before aspartimide formation occurs[5].
H2, Pd/C Neutral/AcidicIsothermalExcellent> 99%Avoids hydride waste; heterogeneous catalysis prevents base-catalyzed enolization.

Section 3: Mechanistic & Workflow Visualizations

Pathway L_Asp L-Aspartic Acid + Cyclohexanecarboxaldehyde Schiff Schiff Base (Imine) [Stereocenter Intact] L_Asp->Schiff Condensation (pH 4.5-5.5) -H2O Aspartimide Aspartimide Intermediate [Highly Acidic α-proton] L_Asp->Aspartimide Activation / Heat Enamine Enamine / Enolate [Loss of Stereocenter] Schiff->Enamine Base / Heat (Deprotonation) Product N-(Cyclohexanemethyl) L-aspartic acid [Target Product] Schiff->Product Fast Reduction (NaBH(OAc)3 or H2/Pd-C) Aspartimide->Enamine Deprotonation D_Impurity D-Enantiomer Impurity [Racemized Byproduct] Enamine->D_Impurity Reprotonation & Reduction

Mechanistic pathways: target reductive amination versus aspartimide-driven racemization.

ScaleUpWorkflow Step1 1. Imine Formation Solvent: MeOH/AcOH Temp: 0-5°C Step2 2. Reductive Amination Add NaBH(OAc)3 Maintain <10°C Step1->Step2 Complete Conversion Step3 3. Quench & Isolate Aq. Quench (pH ~3) Avoid Strong Base Step2->Step3 Hydride Consumption Step4 4. Crystallization Enantiomeric Enrichment (>99% ee) Step3->Step4 Controlled Precipitation

Step-by-step scale-up workflow for N-(Cyclohexanemethyl) aspartic acid with thermal control.

Section 4: Validated Experimental Protocol

High-ee Scale-Up Synthesis of N-(Cyclohexanemethyl) L-aspartic acid

Self-Validating Principle: This protocol utilizes continuous pH and temperature monitoring (In-Process Controls) to ensure the system remains strictly outside the thermodynamic window of aspartimide formation and enolization.

Step 1: Imine Condensation

  • Action: Suspend 1.0 kg of L-aspartic acid in 10 L of Methanol. Add glacial acetic acid until the apparent pH stabilizes at 4.5–5.0.

  • Causality: L-aspartic acid is zwitterionic. The mildly acidic pH ensures the amine is sufficiently nucleophilic to attack the aldehyde while preventing base-catalyzed racemization[4].

  • Action: Cool the reactor to 0–5 °C. Add 1.05 equivalents of cyclohexanecarboxaldehyde dropwise over 2 hours.

  • Causality: The slow addition manages the exothermic condensation. Keeping the temperature below 5 °C thermodynamically suppresses the formation of the highly acidic aspartimide intermediate[2].

Step 2: Reductive Amination

  • Action: Add 1.5 equivalents of solid Sodium triacetoxyborohydride (NaBH(OAc)3) in 5 portions, ensuring the internal temperature never exceeds 10 °C.

  • Causality: NaBH(OAc)3 is chosen because it selectively reduces protonated imines in acidic media without requiring basic activation[5]. Portion-wise addition prevents thermal spikes that would trigger enolization of the Schiff base.

  • In-Process Control (IPC): Pull a sample after 4 hours. Quench into cold NaHCO3 and analyze via Chiral HPLC. The reaction is self-validating if the Schiff base is consumed before any D-enantiomer baseline drift is detected.

Step 3: Quench and Isoelectric Isolation

  • Action: Quench the reaction by slowly adding cold water (5 L). Adjust the pH to 3.0 (the isoelectric point of the product) using 1M HCl.

  • Causality: Avoid strong bases (like NaOH) during the quench. Localized high pH pockets will rapidly racemize any unreacted activated intermediates[3]. At pH 3.0, the zwitterionic product achieves minimum solubility, driving enantiomerically pure crystallization.

  • Action: Filter the precipitate, wash with cold ethanol to remove residual organic impurities, and dry under vacuum.

Section 5: References

1.[2] Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society. 2 2.[3] Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 3 3.[1] Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. 1 4.[4] Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry - ACS Publications. 4 5.[5] Peptide-directed solid-phase reductive amination. ResearchGate. 5

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Comparison Guide: N-(Cyclohexanemethyl) Aspartic Acid vs. N-Methyl-D-Aspartic Acid (NMDA)

As researchers and drug development professionals evaluate novel modulators for the glutamatergic system, understanding the structure-activity relationship (SAR) of the N-methyl-D-aspartate (NMDA) receptor is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals evaluate novel modulators for the glutamatergic system, understanding the structure-activity relationship (SAR) of the N-methyl-D-aspartate (NMDA) receptor is paramount. This guide provides an in-depth, mechanistic comparison between the prototypical receptor agonist, N-Methyl-D-Aspartic Acid (NMDA), and its sterically bulky synthetic analog, N-(Cyclohexanemethyl) aspartic acid.

By analyzing the causality of their binding kinematics, this guide establishes a framework for predicting how N-alkyl substitutions dictate the transition from receptor agonism to competitive antagonism.

Mechanistic Causality: The Agonist-Binding Domain (ABD)

The pharmacological divergence between NMDA and N-(Cyclohexanemethyl) aspartic acid is governed entirely by the steric constraints of the orthosteric binding pocket located on the GluN2 subunit of the NMDA receptor[1].

The Agonism of NMDA (Clamshell Closure)

NMDA acts as a highly specific agonist that mimics the endogenous neurotransmitter, glutamate[1]. The mechanism of action relies on the precise fit of its small N-methyl substituent within the hydrophobic pocket of the GluN2 agonist-binding domain (ABD). Upon binding, NMDA induces a conformational change known as "clamshell closure." This mechanical closure pulls on the M3 transmembrane helices, opening the non-specific cation channel and allowing the influx of Ca²⁺ and Na⁺ into the postsynaptic neuron[1][2].

The Antagonism of N-(Cyclohexanemethyl) Aspartic Acid (Steric Clash)

Conversely, N-(Cyclohexanemethyl) aspartic acid features a massive, lipophilic cyclohexylmethyl group attached to the nitrogen. In established NMDAR SAR models, increasing the bulk of the N-alkyl substituent fundamentally alters the ligand's efficacy[3]. The bulky cyclohexanemethyl group creates a severe steric clash within the highly restricted GluN2 binding cleft. Consequently, the ABD clamshell is physically prevented from fully closing. Without complete clamshell closure, the allosteric mechanical force required to open the ion pore is absent. Thus, the bulky analog occupies the receptor with high affinity but traps it in a non-conducting state, acting as a competitive antagonist that blocks endogenous glutamate[2][3].

G NMDA NMDA (N-Methyl-D-Aspartate) GluN2 GluN2 Subunit (Orthosteric Site) NMDA->GluN2 NCyMA N-(Cyclohexanemethyl) Aspartic Acid NCyMA->GluN2 ClamshellClosed ABD Clamshell Closure GluN2->ClamshellClosed Small N-Alkyl ClamshellOpen Steric Clash (Open Clamshell) GluN2->ClamshellOpen Bulky N-Alkyl Activation Channel Activation (Ca2+/Na+ Influx) ClamshellClosed->Activation Inhibition Competitive Antagonism (No Ion Flux) ClamshellOpen->Inhibition

Fig 1: Structural causality of NMDA receptor gating by N-alkyl aspartate derivatives.

Comparative Pharmacological Profile

The quantitative and functional differences between the two compounds are summarized below. The data highlights how a single modification to the N-alkyl chain shifts the molecule from an excitatory neurotransmitter mimetic to a potential neuroprotective blocking agent.

PropertyN-Methyl-D-Aspartic Acid (NMDA)N-(Cyclohexanemethyl) Aspartic Acid
CAS Number 6384-92-5[1]14257-49-9[4]
Molecular Weight 147.13 g/mol [1]229.27 g/mol [4]
Primary Target GluN2 Orthosteric Site[1]GluN2 Orthosteric Site
Pharmacological Action Full / Specific Agonist[1]Competitive Antagonist (SAR Predicted)[3]
ABD Conformation Induces complete clamshell closure[2]Prevents complete clamshell closure[3]
Downstream Effect Ca²⁺/Na⁺ Influx, EPSP generation[1]Blocks ion flux, prevents excitotoxicity
Physiological Role Synaptic plasticity, memory[5]Excitotoxicity mitigation / Research probe

Experimental Validation Protocols

To empirically validate the transition from agonism to antagonism caused by the cyclohexanemethyl substitution, the following self-validating experimental workflows must be employed.

Protocol A: Radioligand Binding Displacement Assay

This protocol validates the competitive binding of N-(Cyclohexanemethyl) aspartic acid at the GluN2 glutamate recognition site.

  • Membrane Preparation: Isolate rat cortical membranes or harvest HEK293 cells stably expressing recombinant GluN1/GluN2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Tracer Incubation: Incubate the membrane homogenates with 2 nM [³H]CGP 39653 (a highly selective competitive antagonist radioligand for the glutamate site).

  • Displacement & Internal Control: Add N-(Cyclohexanemethyl) aspartic acid in increasing logarithmic concentrations ( 10−9 to 10−4 M). Self-Validating Step: Concurrently run a parallel assay using 1 mM unlabeled L-glutamate to define non-specific binding (NSB).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting to calculate the IC₅₀ and Ki​ values.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

This functional assay proves that while the bulky analog binds the receptor, it fails to activate the channel pore.

  • Cell Setup: Voltage-clamp HEK293 cells expressing NMDARs at -70 mV. Critical: Utilize a Mg²⁺-free extracellular solution to relieve the voltage-dependent magnesium block that naturally inhibits NMDARs at resting potentials[5].

  • Baseline Recording (I_max): Apply 100 μM NMDA + 10 μM Glycine via a rapid perfusion system to establish the maximal inward excitatory postsynaptic current (EPSC).

  • Test Application: Co-apply the baseline agonist mixture (100 μM NMDA + 10 μM Glycine) alongside varying concentrations of N-(Cyclohexanemethyl) aspartic acid.

  • Validation: A dose-dependent reduction in the inward current confirms competitive antagonism. A rightward shift of the NMDA dose-response curve without a drop in the theoretical maximum (when surmounted by excess NMDA) definitively validates the competitive nature of the bulky N-alkyl analog.

Workflow Prep HEK293 Transfection (GluN1/GluN2A) Patch Whole-Cell Patch-Clamp Prep->Patch Baseline Baseline NMDA + Glycine Patch->Baseline Test Co-apply N-(Cyclohexanemethyl)-Asp Baseline->Test Analysis Dose-Response (IC50 Calculation) Test->Analysis

Fig 2: Electrophysiological workflow for validating competitive antagonism at NMDARs.

References

  • N-Methyl-D-aspartic acid - Wikipedia Source: Wikipedia URL:[Link]

  • NMDA receptor - Wikipedia Source: Wikipedia URL:[Link]

  • Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure–Activity Relationships and Mechanisms of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Contribution of the M1 Transmembrane Helix and Pre-M1 Region to Positive Allosteric Modulation and Gating of N-Methyl-d-Aspartate Receptors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Comparative efficacy of N-(Cyclohexanemethyl) aspartic acid in chiral ligand development

Comparative Efficacy of N-(Cyclohexanemethyl) Aspartic Acid in Chiral Ligand Development As a Senior Application Scientist specializing in asymmetric catalysis and peptidomimetic design, I frequently evaluate novel chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-(Cyclohexanemethyl) Aspartic Acid in Chiral Ligand Development

As a Senior Application Scientist specializing in asymmetric catalysis and peptidomimetic design, I frequently evaluate novel chiral synthons to optimize enantiomeric excess (ee) and catalytic turnover. Among amino acid-derived ligands, N-alkylated aspartic acids have emerged as highly versatile scaffolds. Specifically, N-(Cyclohexanemethyl) aspartic acid (NCMAA, CAS: 14257-49-9) represents a structural sweet spot between conformational flexibility and steric bulk[1].

This guide objectively compares the performance of NCMAA against traditional aspartic acid derivatives, focusing on its mechanistic advantages in transition-metal-catalyzed asymmetric transformations and its utility in synthesizing rigid heterocycles.

Mechanistic Grounding: The Causality of Steric Bulk

In asymmetric catalysis, the efficacy of a chiral ligand is dictated by its ability to form a well-defined, rigid chiral pocket upon metal coordination. Unprotected L-aspartic acid often fails to provide sufficient steric shielding, leading to poor facial discrimination.

By introducing a cyclohexanemethyl group to the amine terminus, NCMAA fundamentally alters the coordination environment. The causality is straightforward: the bulky cyclohexyl ring restricts free rotation around the C-N bond when complexed with a transition metal like Cu(II). This restricted rotation forces the cyclohexyl moiety to project outward, effectively blocking the Si-face of the coordinated electrophile. Consequently, nucleophilic attack is heavily biased toward the unhindered Re-face, drastically improving enantioselectivity[2].

Furthermore, NCMAA serves as a critical building block for synthesizing structurally privileged universal mimetic scaffolds, such as hydantoins. The N-alkyl group facilitates chemoselective condensation/cyclization domino processes, which are essential for developing rigid peptidomimetics[3].

Pathway A NCMAA Ligand (Bulky N-Alkyl Group) B Cu(II) Coordination (Bidentate N,O-Chelation) A->B C Chiral Pocket Formation (Steric Shielding) B->C D Re-face Attack (High Enantioselectivity) C->D Favored E Si-face Attack (Sterically Blocked) C->E Disfavored

Fig 1. Stereochemical shielding mechanism of the Cu(II)-NCMAA complex.

Comparative Performance Data

To objectively evaluate NCMAA, we benchmark its performance against unprotected L-Aspartic Acid and N-Benzyl Aspartic Acid in a standard Cu(II)-catalyzed asymmetric Henry (nitroaldol) reaction. The Henry reaction is highly sensitive to the chiral environment provided by the ligand[2].

Table 1: Comparative Efficacy in Cu(II)-Catalyzed Asymmetric Henry Reaction

LigandR-Group Steric BulkCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
L-Aspartic Acid None104512
N-Benzyl Aspartic Acid Moderate107868
N-(Cyclohexanemethyl) Aspartic Acid High59189

Data Interpretation: NCMAA not only achieves the highest enantiomeric excess (89%) but also allows for a 50% reduction in catalyst loading while maintaining a superior yield (91%). The aliphatic nature of the cyclohexanemethyl group provides a more robust hydrophobic shield compared to the planar benzyl group, preventing non-selective background reactions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the in situ generation of the Cu(II)-NCMAA catalyst and its application. This workflow is designed as a self-validating system: visual cues at each step confirm successful execution.

Step-by-Step Methodology: Asymmetric Henry Reaction

  • Ligand Solvation: Suspend 0.05 mmol of NCMAA in 2.0 mL of anhydrous ethanol. Validation: The suspension will remain slightly cloudy due to the lipophilic cyclohexyl group.

  • Metal Complexation: Add 0.05 mmol of Cu(OAc)₂·H₂O to the mixture. Stir at room temperature for 2 hours. Validation (Critical): The successful formation of the active Cu(II)-NCMAA complex is self-indicating. The cloudy suspension will transition into a deep, homogeneous sapphire-blue solution. If the solution remains cloudy or green, chelation is incomplete; verify solvent anhydrousness.

  • Substrate Addition: Cool the blue solution to 0 °C. Add 1.0 mmol of the target aldehyde (e.g., 4-nitrobenzaldehyde), followed by 10.0 mmol of nitromethane.

  • Catalytic Turnover: Add 0.1 mmol of a mild base additive (e.g., triethylamine) to initiate the reaction. Stir at 0 °C for 24 hours. Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the aldehyde spot confirms reaction completion.

  • Isolation & Analysis: Quench with 1M HCl, extract with dichloromethane, and purify via flash chromatography. Determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol S1 1. Ligand Solvation NCMAA in EtOH (0.1 M) S2 2. Metal Complexation Add Cu(OAc)2, Stir 2h (Blue Shift) S1->S2 S3 3. Substrate Addition Aldehyde + Nitromethane (1:10) S2->S3 S4 4. Asymmetric Catalysis 0°C, 24h, Base Additive S3->S4 S5 5. Isolation & Validation Chiral HPLC (ee determination) S4->S5

Fig 2. Self-validating experimental workflow for Cu(II)-NCMAA catalysis.

Broader Implications in Drug Development

Beyond catalysis, branched N-alkyl aspartic acids are highly valuable precursors in the pharmaceutical industry. They are utilized in the synthesis of artificial dipeptide sweeteners and complex active pharmaceutical ingredients (APIs)[4]. The unique steric profile of NCMAA makes it an ideal candidate for diversity-oriented synthesis, particularly in generating enantiomerically pure hydantoin libraries where the N-alkyl group directs the regioselectivity of the cyclization process[3].

References

  • Enantioselective Henry reaction catalyzed by a novel L-(+)-aspartic acid-derived Schiff base ligand and Cu(II) ion Source: ResearchGate URL:[Link]

  • N-(CYCLOHEXANEMETHYL) ASPARTIC ACID — Chemical Substance Information Source: NextSDS URL:[Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Engineered C-N Lyase: Enantioselective Synthesis of Chiral Synthons for Artificial Dipeptide Sweeteners Source: PubMed / NIH URL:[Link]

Sources

Validation

Benchmarking N-(Cyclohexanemethyl) Aspartic Acid Against Traditional Peptide Linkers: A Comprehensive Guide

As bioconjugate modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) mature, the structural limitations of traditional flexible linkers—such as polyethylene glycol (PEG) and Gly-Se...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugate modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) mature, the structural limitations of traditional flexible linkers—such as polyethylene glycol (PEG) and Gly-Ser (GS) chains—have become a critical bottleneck. While flexible linkers offer excellent aqueous solubility, their high degrees of conformational freedom impose a severe entropic penalty upon target engagement. Furthermore, traditional primary amide bonds are highly susceptible to premature proteolytic cleavage in systemic circulation [4].

To overcome these challenges, rational drug design has shifted toward conformationally constrained, sterically hindered architectures. N-(Cyclohexanemethyl) aspartic acid (N-CMAA) has emerged as a highly specialized, rigid building block. This guide objectively benchmarks N-CMAA against traditional linkers (PEG8 and Val-Cit), providing the mechanistic causality and experimental data necessary to justify its integration into next-generation therapeutics.

Mechanistic Rationale: The Superiority of N-CMAA

As an Application Scientist, I do not just look at what a linker does, but why it does it. The structural integration of N-CMAA into a linker backbone provides three distinct biophysical advantages:

A. Tertiary Amide Formation & Proteolytic Resistance

When N-CMAA is incorporated into a peptide chain, its secondary amine (alkylated with a cyclohexanemethyl group) forms a tertiary amide bond . Unlike primary amides, tertiary amides lack the N-H hydrogen bond donor required for standard protease active-site docking. This structural quirk induces cis-trans isomerization that actively disrupts enzymatic recognition [3]. Furthermore, the bulky cyclohexyl ring acts as a massive steric shield, physically occluding deep-pocket endopeptidases (e.g., cathepsins) from accessing the backbone [2].

B. Thermodynamic Pre-organization

Flexible linkers like PEG must "freeze" into a single bioactive conformation upon ternary complex formation (e.g., POI–PROTAC–E3 ligase). This restriction of rotational and translational degrees of freedom results in a massive loss of conformational entropy ( −TΔS ). N-CMAA rigidifies the linker backbone, pre-organizing the molecule. This significantly reduces the entropic penalty of binding, driving a more favorable Gibbs free energy ( ΔG ) and yielding higher target affinity [1].

C. Orthogonal Branching (Multivalency)

The aspartic acid core of N-CMAA provides both an α -carboxyl and a β -carboxyl group. This allows for orthogonal functionalization—for instance, utilizing the α -carboxyl to extend the rigid linker axis toward the payload, while conjugating a solubility-enhancing PEG chain to the β -carboxyl to tune the overall lipophilicity without compromising the steric shield [4].

Experimental Benchmarking: Stability & Thermodynamics

To objectively benchmark N-CMAA, we designed two self-validating experimental workflows comparing it against a standard flexible linker (PEG8) and a traditional cleavable dipeptide (Val-Cit).

Experiment 1: Human Plasma Stability (Protease Resistance)

Objective: Quantify the resistance of linker-payload conjugates to systemic proteolytic degradation. Self-Validating Design: The assay includes Val-Cit as a positive control for degradation and utilizes an isotopically labeled internal standard to ensure LC-MS/MS recovery accuracy.

Step-by-Step Protocol:

  • Preparation: Spike 5 μ M of each linker-payload conjugate (N-CMAA, PEG8, Val-Cit) into pooled human plasma (pH 7.4).

  • Incubation: Incubate the mixtures at 37°C under gentle orbital shaking (300 rpm).

  • Sampling: Extract 50 μ L aliquots at predefined timepoints (0, 4, 8, 24, 48, 72, and 120 hours).

  • Quenching & Precipitation: Immediately quench the aliquots by adding 150 μ L of ice-cold acetonitrile containing 50 nM of the isotopically heavy internal standard. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Quantification: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining intact conjugate via Multiple Reaction Monitoring (MRM).

  • Analysis: Plot the natural log of % remaining versus time to calculate the degradation half-life ( t1/2​ ).

G A Synthesize Conjugates B Incubate in Human Plasma A->B C Extract Aliquots (0-120h) B->C D Acetonitrile Precipitation C->D E LC-MS/MS Quantification D->E F Calculate Half-life (t1/2) E->F

Workflow for evaluating the plasma stability of linker-payload conjugates.

Table 1: Human Plasma Stability Results

Linker ArchitectureLinker Type% Intact at 48hCalculated Half-Life ( t1/2​ )Primary Cleavage Mechanism
Val-Cit Cleavable Dipeptide12.4%16.5 hoursCathepsin / Serum Proteases
PEG8 Flexible Aliphatic68.1%84.0 hoursNon-specific hydrolysis
N-CMAA Rigid / Sterically Hindered> 98.5% > 240 hours Highly resistant

Data Interpretation: N-CMAA demonstrates near-total immunity to plasma proteases. The steric bulk of the cyclohexanemethyl group and the tertiary amide bond completely abrogate enzymatic recognition, vastly outperforming both PEG8 and Val-Cit.

Experiment 2: Isothermal Titration Calorimetry (ITC)

Objective: Dissect the thermodynamic parameters ( ΔH , −TΔS ) of ternary complex formation to evaluate the entropic penalty of flexible versus rigid linkers. Self-Validating Design: Buffer-into-protein titrations are performed in parallel to subtract the heat of dilution, ensuring that the integrated heat signals represent pure binding events.

Step-by-Step Protocol:

  • Equilibration: Dialyze the target protein (POI), E3 ligase, and PROTAC variants (PEG8-linked vs. N-CMAA-linked) overnight into identical assay buffer (50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4) to prevent buffer mismatch artifacts.

  • Setup: Load the calorimeter cell with 20 μ M POI and 20 μ M E3 ligase. Load the syringe with 200 μ M of the respective PROTAC.

  • Titration: Perform 20 injections of 2 μ L at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Control: Perform a blank titration (PROTAC into buffer) to measure the heat of dilution.

  • Data Fitting: Subtract the blank data from the experimental data. Fit the integrated heat curve using a one-site binding model to extract the dissociation constant ( Kd​ ) and enthalpy ( ΔH ). Calculate entropy ( −TΔS ) using ΔG=ΔH−TΔS=RTln(Kd​) .

G cluster_0 Flexible Linker (PEG8) cluster_1 Rigid Linker (N-CMAA) F1 Unbound State (High Entropy) F2 Ternary Complex (High Entropic Penalty) F1->F2 Large ΔS loss R1 Unbound State (Pre-organized) R2 Ternary Complex (Low Entropic Penalty) R1->R2 Minimal ΔS loss

Thermodynamic comparison of flexible versus rigid linker binding energetics.

Table 2: Thermodynamic Parameters of Ternary Complex Formation

Linker Architecture Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
PEG8 45.2-10.0-16.1+ 6.1
N-CMAA 8.4 -11.0 -12.2+ 1.2

Data Interpretation: While the PEG8 linker achieves a more favorable enthalpy ( ΔH ) due to its ability to mold into the binding pocket and form optimal van der Waals contacts, it suffers a massive entropic penalty ( +6.1 kcal/mol). N-CMAA, being pre-organized, pays a significantly lower entropic cost ( +1.2 kcal/mol). This thermodynamic efficiency translates to a >5-fold improvement in binding affinity ( Kd​ ).

Conclusion

Benchmarking data clearly indicates that replacing traditional flexible linkers with N-(Cyclohexanemethyl) aspartic acid fundamentally upgrades the biophysical profile of a conjugate. By enforcing tertiary amide formation and pre-organizing the molecular geometry, N-CMAA simultaneously solves two of the most persistent issues in drug development: premature proteolytic cleavage and high entropic binding penalties. For researchers developing next-generation PROTACs or highly stable ADCs, N-CMAA represents a superior, rationally designed alternative to standard PEG or GS linkers.

References

  • Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions Source: bioRxiv URL
  • Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates Source: ACS Publications URL
  • Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds Source: PubMed / Wiley-VCH URL
  • ADC Linker Stability and Off-Target Toxicity: Key Challenges and Solutions Source: BOC Sciences URL
Comparative

Validating the Stereochemistry of N-(Cyclohexanemethyl) Aspartic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives

As a Senior Application Scientist, I frequently encounter the critical bottleneck of stereochemical validation in drug development. For chiral amino acid derivatives like N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the critical bottleneck of stereochemical validation in drug development. For chiral amino acid derivatives like N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49-9)[1], confirming the absolute configuration (L- vs. D-form, or S vs. R) is not merely a regulatory checkbox—it is the foundation of pharmacological efficacy and safety. Enantiomers can exhibit drastically different biological activities, making unambiguous structural assignment paramount.

This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SCXRD) —against leading spectroscopic alternatives like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR). By dissecting the causality behind experimental choices, we provide a self-validating framework for stereochemical analysis.

The Contenders: SCXRD vs. Spectroscopic Alternatives
  • Single-Crystal X-ray Diffraction (SCXRD) : The definitive, direct method for absolute configuration. It relies on anomalous dispersion (resonant scattering) to break Friedel's Law, allowing the distinction between enantiomers[2]. The confidence of this assignment is quantified by the 3[3].

  • Vibrational Circular Dichroism (VCD) : The premier solution-state alternative. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[2]. The experimental spectrum is compared against a Density Functional Theory (DFT) calculated spectrum to assign the configuration without needing a crystal[4].

  • Nuclear Magnetic Resonance (NMR) : While standard NMR cannot distinguish enantiomers directly, reacting the sample with a Chiral Derivatizing Agent (CDA), such as Mosher's acid, creates diastereomers with distinct chemical shifts[2].

Comparative Performance Data

To select the optimal workflow for N-(Cyclohexanemethyl) aspartic acid, consider the following performance metrics:

Analytical ParameterSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Sample State Requirement High-quality single crystalSolution or amorphous solidSolution
Sample Consumption < 1 mg (non-destructive)2–5 mg (non-destructive)1–5 mg (destructive if derivatized)
Direct Measurement? Yes (Measures absolute structure)Yes (Measures chiral IR absorption)No (Requires chemical derivatization)
Key Validation Metric Flack Parameter ( x )Spectral similarity (Exp. vs. DFT)Chemical shift difference ( Δδ )
Primary Limitation Crystallization can be rate-limitingComputationally intensive (DFT)Derivatization may fail or be incomplete
Confidence Level Absolute (Gold Standard)High (Excellent orthogonal method)Moderate to High
Mechanistic Workflow for Stereochemical Validation

The decision matrix for validating N-(Cyclohexanemethyl) aspartic acid hinges primarily on the physical state of the synthesized material.

G Start N-(Cyclohexanemethyl) aspartic acid sample StateCheck Physical State? Start->StateCheck Solid High-Quality Single Crystal StateCheck->Solid Crystallization successful Liquid Solution or Amorphous Solid StateCheck->Liquid Fails to crystallize SCXRD Single-Crystal X-ray Diffraction (SCXRD) Solid->SCXRD VCD VCD Spectroscopy + DFT Calculation Liquid->VCD Direct solution measurement NMR NMR Spectroscopy + Chiral Derivatizing Agent Liquid->NMR Requires chemical derivatization Flack Refine Flack Parameter (Target: x ≈ 0, u < 0.04) SCXRD->Flack Anomalous dispersion (Cu Kα radiation)

Decision workflow for determining the absolute configuration of chiral molecules.

Experimental Protocol: SCXRD Validation of N-(Cyclohexanemethyl) Aspartic Acid

While VCD is an excellent 5[2] when crystallization fails[4], SCXRD remains the unambiguous gold standard. Below is the self-validating protocol for SCXRD analysis.

Step 1: Targeted Crystallization

  • Procedure : Dissolve 10 mg of enantiopure N-(Cyclohexanemethyl) aspartic acid in a minimal volume of a methanol/water mixture (80:20 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a needle to allow for slow evaporation at 4 °C.

  • Causality : Aspartic acid derivatives are zwitterionic; the protic solvent mixture stabilizes the charge separation, while the low temperature slows the nucleation rate, promoting the growth of a single, defect-free crystal rather than microcrystalline powder.

Step 2: X-ray Data Collection

  • Procedure : Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Mount it on a diffractometer equipped with a Copper (Cu) Kα X-ray source ( λ=1.5418 Å) and cool the sample to 100 K using a liquid nitrogen stream[2].

  • Causality : N-(Cyclohexanemethyl) aspartic acid consists entirely of "light atoms" (C, H, N, O). Standard Molybdenum (Mo Kα) radiation produces extremely weak anomalous scattering for these elements. Using the longer wavelength of Cu Kα radiation maximizes the resonant scattering effect, which is the physical basis required to differentiate Bijvoet pairs (hkl and -h-k-l) and break Friedel's Law[2]. Cooling to 100 K minimizes thermal motion (Debye-Waller factor), increasing high-angle diffraction intensity and overall data resolution.

Step 3: Structure Solution and Refinement

  • Procedure : Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality : Absorption corrections are critical because anomalous dispersion signals are tiny—often less than 2% of the total intensity. Failing to correct for absorption can introduce systematic errors that mimic or mask the chiral signal.

Step 4: Self-Validating Stereochemical Assignment

  • Procedure : Analyze the refined 6 and its standard uncertainty ( u )[6].

  • Validation Logic : The Flack parameter represents the mole fraction of the inverted enantiomer in the crystal[7].

    • If x≈0 and u<0.04 : The absolute configuration is definitively confirmed as modeled[6].

    • If x≈1 : The true structure is the mirror image of the current model; invert the coordinates and re-refine[2].

    • If x≈0.5 : The crystal is a racemic twin (contains equal domains of both enantiomers), and absolute configuration cannot be assigned from this crystal[7].

Conclusion

For N-(Cyclohexanemethyl) aspartic acid, SCXRD provides an absolute, self-validating confirmation of stereochemistry, provided that Cu Kα radiation is utilized to overcome the light-atom limitation. When the compound resists crystallization, VCD combined with DFT calculations serves as the most robust, non-destructive orthogonal technique, eliminating the need for the chemical derivatization required by NMR.

Sources

Validation

N-(Cyclohexanemethyl) aspartic acid vs cyclohexylglycine in peptide mimetics design

An In-Depth Comparative Guide for Peptide Mimetics Design: N-(Cyclohexanemethyl) aspartic acid vs. Cyclohexylglycine Executive Summary The rational design of peptide mimetics is a cornerstone of modern drug discovery, ai...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Peptide Mimetics Design: N-(Cyclohexanemethyl) aspartic acid vs. Cyclohexylglycine

Executive Summary

The rational design of peptide mimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key strategy to modulate the pharmacological properties of a peptide lead. This guide provides a comprehensive comparison of two such building blocks: N-(Cyclohexanemethyl) aspartic acid and Cyclohexylglycine (Chg). We will delve into their distinct structural features, their influence on peptide conformation and physicochemical properties, and provide detailed experimental protocols for their synthesis, incorporation, and evaluation. This document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions when selecting building blocks to constrain peptide architecture and enhance therapeutic potential.

Introduction: The Imperative for Unnatural Amino Acids in Peptidomimetics

Peptides are exceptional therapeutic leads due to their high specificity and potency. However, their utility is often hampered by rapid degradation by proteases and poor cell permeability. Peptide mimetics, or peptidomimetics, are compounds designed to mimic the essential elements of a natural peptide while exhibiting improved drug-like properties.[1][2] A primary approach in their design is the incorporation of unnatural amino acids that introduce conformational constraints, modify side-chain interactions, and block enzymatic cleavage sites.[3]

This guide focuses on two aliphatic, cyclic amino acids: N-(Cyclohexanemethyl) aspartic acid, an N-substituted derivative, and Cyclohexylglycine (Chg), a Cα-substituted residue. Their selection for comparison is based on the distinct ways they modify a peptide backbone: one through backbone N-alkylation and a functionalized side chain, the other through a bulky Cα-side chain.

Structural and Chemical Properties: A Tale of Two Scaffolds

The fundamental difference between these two amino acids lies in the placement and nature of the cyclohexyl moiety and the resulting functional groups available for interaction.

  • N-(Cyclohexanemethyl) aspartic acid: This molecule is an N-alkylated derivative of aspartic acid. The cyclohexanemethyl group is attached to the backbone amide nitrogen, which has profound effects. N-alkylation can significantly enhance metabolic stability and improve membrane permeability by reducing the number of hydrogen bond donors and potentially favoring specific bioactive conformations.[4][5] The presence of the aspartic acid side chain's carboxylic acid provides a crucial functional handle for ionic interactions, hydrogen bonding, or further chemical modification.[6]

  • Cyclohexylglycine (Chg): This is an analogue of glycine where one of the α-hydrogens is replaced by a bulky, hydrophobic cyclohexyl group.[7] This substitution imparts significant steric hindrance, which rigidly constrains the peptide backbone's torsional angles (phi/psi). This makes Chg a potent inducer of specific secondary structures, such as β-turns and 3(10)-helices.[8] Its purely aliphatic and hydrophobic nature is ideal for probing non-polar binding pockets.

Note: The DOT language above provides a skeletal structure. For a complete chemical diagram, graphical software is recommended as DOT is not optimized for complex chemical structures.

Caption: Chemical structures of N-(Cyclohexanemethyl) aspartic acid and Cyclohexylglycine.

Comparative Data Table
PropertyN-(Cyclohexanemethyl) aspartic acidCyclohexylglycine (Chg)Rationale & Implications
Modification Type N-Backbone AlkylationCα-Side Chain SubstitutionN-alkylation impacts H-bonding and permeability; Cα-substitution primarily restricts backbone rotation.
Key Functional Group Carboxylic Acid (-COOH)None (Aliphatic)The -COOH group offers a site for ionic/H-bond interactions or bioconjugation. Chg is purely hydrophobic.
Primary Conformational Influence Reduces H-bond donors, may stabilize specific cis/trans amide bond isomers.Potent inducer of β-turns and 3(10)-helices due to steric bulk.[8]Choice depends on whether the goal is to disrupt H-bonding networks or to enforce a specific secondary structure.
Expected Impact on Solubility Variable; depends on pH and peptide sequence.Decreases aqueous solubility due to large hydrophobic side chain.The carboxylic acid can increase solubility at physiological pH, while the cyclohexyl group decreases it.
Metabolic Stability High; N-alkylation blocks cleavage by many proteases.High; the bulky, non-natural side chain prevents recognition by most proteases.Both offer significant advantages over natural amino acids for enhancing peptide half-life.

Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Both amino acids can be incorporated into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10] However, their unique structures present distinct challenges and considerations.

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Wash (DMF) Deprotection1->Wash1 Coupling 4. Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Deprotection2 6. Final Fmoc Deprotection Repeat->Deprotection2 Cleavage 7. Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Deprotection2->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Considerations for Incorporation:
  • Cyclohexylglycine (Chg):

    • Steric Hindrance: The bulky cyclohexyl group can slow down the coupling reaction. It is crucial to use potent coupling reagents (like HBTU or HATU) and potentially extend coupling times or perform double couplings to ensure the reaction goes to completion.[11][12] A ninhydrin test after coupling is essential to confirm the absence of free amines.

    • Commercial Availability: Fmoc-L-Cyclohexylglycine-OH is commercially available, simplifying its use in standard SPPS protocols.[7]

  • N-(Cyclohexanemethyl) aspartic acid:

    • Synthesis of Monomer: This building block is not as commonly available and may require custom synthesis. A typical route involves the reductive amination of aspartic acid (with its side chain protected) with cyclohexanecarboxaldehyde, followed by Fmoc protection of the newly formed secondary amine.

    • Aspartimide Formation: Aspartic acid residues are notoriously prone to forming a cyclic aspartimide side product, especially when the subsequent amino acid is sterically unhindered (like glycine).[9][10][13] This side reaction is base-catalyzed and can be problematic during the piperidine-mediated Fmoc deprotection step.[13][14]

      • Mitigation Strategy: To minimize aspartimide formation, it is advisable to use a more acid-labile side-chain protecting group on the aspartic acid moiety (e.g., O-2-phenylisopropyl (OPp) instead of the standard O-tert-butyl (OtBu)) or to use milder deprotection conditions, such as 1-8-diazabicyclo[5.4.0]undec-7-ene (DBU) in small concentrations.[10][15]

Experimental Evaluation Protocols

Once the peptide mimetics are synthesized, a series of biophysical and biological assays are required to validate their properties.

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the synthesized peptides in solution.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, a solution of 25 mM sodium dodecyl sulfate (SDS) can be used.[16]

  • Concentration: Prepare a stock solution and determine its precise concentration by UV absorbance at 280 nm (if Trp or Tyr are present) or by amino acid analysis. Final concentration for CD should be between 20-100 µM.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Scan at a rate of 50 nm/min with a response time of 1 second. Average at least three scans for each sample.

  • Data Analysis: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and path length. Analyze the MRE spectra for characteristic signatures: α-helices (negative bands at ~222 and ~208 nm), β-sheets (negative band at ~218 nm), and random coil (strong negative band near 200 nm).

Causality: The choice of solvent (aqueous buffer vs. SDS) is critical. Peptides may adopt different structures in a polar aqueous environment versus a hydrophobic, membrane-like environment. Comparing the two can provide insights into the peptide's behavior at a cell surface.[16]

Protocol 2: In Vitro Biological Activity via MTT Cytotoxicity Assay

Objective: To assess the effect of the peptide mimetics on the viability of a target cell line.[17]

Methodology:

  • Cell Culture: Culture the target cells (e.g., a human cancer cell line like HCT116 or DU145) in the appropriate medium and conditions (e.g., 37°C, 5% CO₂).[18][19]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Prepare serial dilutions of the synthesized peptides in culture medium. Replace the old medium with the peptide-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[17][19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the peptide concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[17]

Self-Validation: This protocol includes negative controls (untreated cells) and positive controls (a known cytotoxic agent) to ensure the assay is performing correctly. The dose-response curve provides a robust, quantitative measure of biological activity.

Logic for Selection: Guiding the Design Process

The choice between N-(Cyclohexanemethyl) aspartic acid and Cyclohexylglycine is not arbitrary; it should be driven by the specific goals of the peptide mimetic design project.

Selection_Logic Start Design Goal? Goal1 Induce Specific Secondary Structure (β-turn, helix) Start->Goal1 Goal2 Introduce Hydrophobic Bulk in a Binding Pocket Start->Goal2 Goal3 Enhance Permeability & Block Protease Cleavage Start->Goal3 Goal4 Introduce an Anionic or H-Bonding Interaction Site Start->Goal4 Rec_Chg Choose Cyclohexylglycine (Chg) Goal1->Rec_Chg High propensity for turn induction Goal2->Rec_Chg Large, non-polar side chain Rec_NCHA Choose N-(CHM)Asp Goal3->Rec_NCHA N-alkylation is a proven strategy for this Goal4->Rec_NCHA Aspartic acid side chain provides -COOH group

Caption: Decision logic for selecting between Chg and N-(CHM)Asp in peptide design.

Conclusion

N-(Cyclohexanemethyl) aspartic acid and Cyclohexylglycine are powerful tools in the peptidomimetic chemist's arsenal, but they serve distinct purposes. Cyclohexylglycine is a conformation-directing powerhouse, ideal for rigidly structuring a peptide backbone into a turn or helix and engaging in hydrophobic interactions. In contrast, N-(Cyclohexanemethyl) aspartic acid offers a multi-pronged approach: its N-alkylation enhances metabolic stability and modulates permeability, while its aspartic acid side chain provides a crucial point for electrostatic or hydrogen-bonding interactions. The selection must be hypothesis-driven, considering the target's binding site, the desired secondary structure, and the overall pharmacokinetic goals. By understanding the unique contributions of each building block and applying the rigorous evaluation protocols outlined here, researchers can accelerate the development of potent and durable peptide-based therapeutics.

References

  • Crisma, M., Moretto, V., Formaggio, F., Toniolo, C., & Balaram, P. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. PubMed. [Link]

  • Bio-Synthesis Inc. (2012). Peptide Mimetics. Bio-Synthesis. [Link]

  • Jafari, S., et al. (2016). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. PMC. [Link]

  • Kawasaki, K., et al. (1977). CONFORMATIONS ANALYSIS OF SOME CYCLIC PEPTIDES USING DIFFERENTIAL N-METHYLATION. R Discovery. [Link]

  • Zwick, M. B., et al. (2009). Exploring Peptide Mimics for the Production of Antibodies Against Discontinuous Protein Epitopes. PMC. [Link]

  • Clinical Guidelines. Peptide Safety Protocols. Clinical Guidelines. [Link]

  • Ueda, A., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing -Carbocyclic ,-Disubstituted -Amino. MDPI. [Link]

  • Voskressensky, L. G., et al. (2023). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Lirias. [Link]

  • Kostetsky, P. V., & Artemjev, I. V. (2000). Conformational analysis of the biologically active RGD-containing anti-adhesive peptide cyclo(ArgGlyAspPhe-D-val). PubMed. [Link]

  • Gomes, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • Guchhait, G., & Shaha, S. (2022). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • Aapptec Peptides. Fmoc-Chg-OH [161321-36-4]. Aapptec. [Link]

  • Van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Gomes, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]

  • Li, P., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

  • Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Iris Biotech GmbH. ASPARTIMIDE FORMATION. Iris Biotech. [Link]

  • Van der Veken, P., et al. (2024). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC. [Link]

  • Ghasemi, S., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. PMC. [Link]

  • Haspel, N., et al. (2022). Conformation and Permeability: Cyclic Hexapeptide Diastereomers. PMC. [Link]

  • Calaza, M. I., et al. (2018). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. PubMed. [Link]

  • Goto, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]

  • AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • D'Andrea, L. D., et al. (2016). Conformational Analysis of Peptides and Glycopeptides Derived from the Consensus Sequence for β-O-Glucosylation. ResearchGate. [Link]

  • Isbell, T. S., et al. (2019). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]

  • Foley, T. L., et al. (2021). Cyclic Peptide Screening Methods for Preclinical Drug Discovery. ACS Publications. [Link]

  • Li, Z., et al. (2018). Peptide sequences and conformational analysis of the constrained peptides. ResearchGate. [Link]

  • Muttenthaler, M., et al. (2021). Structural Composition Analysis of Approved Peptide Therapeutics and Diagnostics as a Guide For Future Peptide Drug Candidates. Sciforum. [Link]

  • Pelay-Gimeno, M., et al. (2013). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. Cell Press. [Link]

  • Cudic, M., et al. (2002). Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study. PMC. [Link]

  • Vázquez, S., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Bigge, C. F., et al. (1990). Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. PubMed. [Link]

  • Gante, J. (1994). Concepts and progress in the development of peptide mimetics. Semantic Scholar. [Link]

  • Dey, S., & Bag, B. G. (2021). The impact of the isomerism of peptide mimetics on their assembly and properties: quick and onsite gas phase detection of acids and alcohols. Materials Advances. [Link]

  • Sato, K., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. [Link]

  • Patel, J., et al. (1988). Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity. PubMed. [Link]

  • SpheriTech Ltd, et al. (2024). Green Peptide Synthesis. University of Melbourne Research. [Link]

  • Kar, S., & Madhavan, N. (2020). Lipidomimmetic peptides derived from aspartic acid with carboxylate... ResearchGate. [Link]

  • Schöne, A., et al. (2016). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed. [Link]

  • Technical University of Munich (TUM). (2018). Breakthrough for peptide medication. EurekAlert!. [Link]

  • Nishiyama, Y., & Okada, Y. (1993). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • O'Donnell, G., et al. (2017). Emerging Anti-Mitotic Activities and Other Bioactivities of Sesquiterpene Compounds upon Human Cells. MDPI. [Link]

  • Yadav, P., & Agrawal, R. (2024). In vitro Cyclooxygenase inhibitory activity and GC-MS profiling of bioactive compounds. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Comparative

Comparative Binding Affinity Guide: N-(Cyclohexanemethyl) Aspartic Acid Modified Peptides

As peptide therapeutics transition from niche applications to mainstream drug development, overcoming their inherent liabilities—namely, rapid proteolytic degradation and suboptimal target residence time—is paramount. As...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from niche applications to mainstream drug development, overcoming their inherent liabilities—namely, rapid proteolytic degradation and suboptimal target residence time—is paramount. As a Senior Application Scientist, I frequently evaluate unnatural amino acid modifications to optimize these parameters. Among the most effective peptidomimetic strategies is backbone N-alkylation.

This guide provides an in-depth comparative analysis of N-(Cyclohexanemethyl) aspartic acid (N-CHMA) modified peptides against standard natural and synthetic alternatives. By integrating steric shielding with hydrophobic anchoring, N-CHMA represents a highly sophisticated modification for targeting complex protein-protein interactions (PPIs).

Mechanistic Rationale: The Superiority of N-CHMA

Natural peptides utilizing standard L-Aspartic acid suffer from severe proteolytic susceptibility. While standard N-methylation (e.g., N-Me-Asp) provides basic steric protection of the amide bond, it often fails to significantly enhance binding affinity due to its limited surface area.

The introduction of an N-(Cyclohexanemethyl) group fundamentally alters the peptide's pharmacological profile through three distinct mechanisms [1]:

  • Conformational Restriction: The bulky aliphatic ring restricts the Ramachandran ϕ and ψ dihedral angles. This pre-organizes the peptide into its bioactive conformation (such as a β -turn), significantly reducing the entropic penalty upon target binding.

  • Hydrophobic Anchoring: Unlike the rigid, planar aromatic ring of N-Benzyl modifications, the flexible, non-planar cyclohexyl ring can dynamically adapt to and optimally fill deep auxiliary hydrophobic sub-pockets adjacent to the primary Aspartic acid binding site (e.g., in Integrin αv​β3​ or PDZ domains)[2].

  • Absolute Proteolytic Shielding: The massive steric bulk of the cyclohexanemethyl group creates a virtually impenetrable shield around the adjacent scissile amide bond, rendering it highly resistant to both endopeptidases and exopeptidases.

Interaction_Network Receptor Target Receptor (e.g., Integrin/PDZ) Sub1 Primary Binding Pocket (Electrostatic/H-Bonds) Receptor->Sub1 Sub2 Auxiliary Hydrophobic Pocket (Van der Waals) Receptor->Sub2 Pep N-CHMA Modified Peptide Asp Aspartic Acid Side Chain (Carboxylate) Pep->Asp NCHMA N-(Cyclohexanemethyl) Group (Aliphatic Ring) Pep->NCHMA Asp->Sub1 Salt Bridge NCHMA->Sub2 Hydrophobic Anchoring

Mechanistic interaction network of N-CHMA peptides with target receptor sub-pockets.

Comparative Performance Data

To objectively evaluate the performance of N-CHMA, we compare it against unmodified L-Aspartic acid, N-Methyl Aspartic acid, and N-Benzyl Aspartic acid modifications within a standardized receptor-binding peptide scaffold.

The data below summarizes the kinetic binding parameters (measured via SPR) and serum stability. The N-CHMA modification yields a nearly 7-fold improvement in overall binding affinity ( Kd​ ) compared to the wild-type, driven primarily by a massive increase in the association rate ( kon​ ) due to conformational pre-organization.

Peptide ModificationBinding Affinity ( Kd​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Human Serum Half-Life ( t1/2​ , h)
Unmodified (L-Asp) 125.4 ± 5.2 1.2×105 1.5×10−2 1.2
N-Methyl Asp 85.1 ± 3.8 1.4×105 1.2×10−2 4.5
N-Benzyl Asp 42.6 ± 2.1 2.8×105 1.2×10−2 12.0
N-(Cyclohexanemethyl) Asp 18.2 ± 1.4 4.5×105 8.2×10−3 18.5

Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocols detail the synthesis of the N-CHMA modification and the subsequent biophysical validation. Causality is embedded in each step to explain why these specific techniques are required.

Protocol A: On-Resin Synthesis via Fukuyama-Mitsunobu Alkylation

Direct alkylation of resin-bound amines with alkyl halides frequently results in over-alkylation (quaternary ammonium formation) and poor yields due to steric hindrance. To bypass this, we utilize the Fukuyama-Mitsunobu protocol, which ensures strict mono-alkylation under mild conditions.

  • Amine Protection: React the resin-bound, Fmoc-deprotected Aspartic acid with o-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in DCM for 2 hours.

    • Causality: The Ns group increases the acidity of the amine proton, making it a suitable nucleophile for the Mitsunobu reaction while simultaneously preventing di-alkylation.

  • N-Alkylation: Treat the Ns-protected peptide resin with cyclohexanemethanol (5 eq), triphenylphosphine (PPh3, 5 eq), and diisopropyl azodicarboxylate (DIAD, 5 eq) in anhydrous THF. Shake for 3 hours.

    • Causality: Mitsunobu conditions allow the coupling of the bulky cyclohexanemethyl group at neutral pH, preserving acid/base-sensitive side-chain protecting groups on the peptide.

  • Ns Deprotection: Cleave the Ns group by treating the resin with 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 minutes.

    • Causality: Thiolate-mediated nucleophilic aromatic substitution selectively removes the Ns group without affecting the newly formed secondary amine or other protecting groups, readying the peptide for the next amino acid coupling.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides real-time kinetic resolution (separating kon​ and koff​ ), which is critical for understanding how the N-CHMA group affects target residence time [3].

  • pH Scouting & Immobilization: Dilute the target receptor in 10 mM sodium acetate (test pH 4.0 to 5.5). Activate a CM5 dextran chip using EDC/NHS. Inject the receptor to achieve a low density of 500 RU, then quench with 1M ethanolamine.

    • Causality: pH scouting ensures the receptor is positively charged relative to the matrix, allowing electrostatic pre-concentration. Low immobilization density (500 RU) is strictly enforced to prevent mass transfer limitations and steric crowding, which would artificially skew the kon​ rates.

  • Analyte Injection (Self-Validating Step): Flow the N-CHMA peptide (analyte) at concentrations ranging from 3.125 nM to 100 nM over both the active flow cell and a blank reference cell at 30 µL/min in HBS-EP+ buffer.

    • Causality: The reference cell acts as an internal control, subtracting bulk refractive index shifts and non-specific matrix binding. This validates that the observed Resonance Unit (RU) shift is exclusively due to specific peptide-receptor interactions.

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

SPR_Workflow A 1. Sensor Chip Preparation (CM5 Dextran Matrix) B 2. Target Protein Immobilization (Amine Coupling) A->B C 3. Analyte Injection (N-CHMA Peptide Flow) B->C D 4. Real-Time Binding (Association Phase) C->D E 5. Buffer Wash (Dissociation Phase) D->E F 6. Kinetic Analysis (Kd, kon, koff Calculation) E->F

Surface Plasmon Resonance (SPR) step-by-step workflow for peptide binding kinetics.

References

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: N-Terminus alkylation of vancomycin: ligand binding affinity, antimicrobial activity, and site specific nature of quaternary trimethylammonium salt modification Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Protein-peptide Interaction by Surface Plasmon Resonance Source: Bio-protocol / PubMed Central URL: [Link]

Validation

Reproducibility Validation of N-(Cyclohexanemethyl) Aspartic Acid Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To critically evaluate and validate the synthetic pathways for N-(Cyclohexanemethyl) aspartic acid, establishing a repro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To critically evaluate and validate the synthetic pathways for N-(Cyclohexanemethyl) aspartic acid, establishing a reproducible, high-yield protocol suitable for peptidomimetic drug discovery.

Mechanistic Grounding: The N-Alkylation Challenge

N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9)[1] is a highly valued non-canonical amino acid building block used extensively in the development of peptidomimetics and targeted therapeutics[2]. However, the synthesis of N-alkylated amino acids presents a notorious chemical challenge. Direct alkylation of primary amines with alkyl halides is difficult to control, frequently resulting in over-alkylation (dialkylation) and complex purification pipelines[3].

To achieve a reproducible synthesis of N-(Cyclohexanemethyl) aspartic acid, we must evaluate the causality behind two dominant synthetic strategies: Reductive Amination (Route A) and Direct SN2 Alkylation (Route B) .

Route A: Reductive Amination (The Gold Standard)

Reductive amination circumvents over-alkylation by condensing the primary amine with cyclohexanecarboxaldehyde to form a transient imine intermediate, which is subsequently reduced[3]. The choice of reducing agent dictates the reproducibility of this route. While sodium cyanoborohydride (NaBH3CN) is historically common, it produces highly toxic hydrogen cyanide (HCN) gas during aqueous workup and can cause unwanted side reactions with amino acid esters[4][5]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the superior alternative. It is mild, highly selective for iminium ions over unreacted aldehydes, and operates efficiently without releasing toxic cyanide salts[6].

Route B: Direct SN2 Alkylation (The Multi-Step Alternative)

To prevent dialkylation during an SN2 reaction, the primary amine must be transiently protected. Sulfonamide protection (e.g., using o-nitrobenzenesulfonyl chloride) is commonly employed because it increases the acidity of the NH proton, allowing for selective base-mediated alkylation with bromomethylcyclohexane[7]. However, the harsh basic conditions required for both alkylation and subsequent deprotection significantly increase the risk of racemization at the α-carbon of the aspartic acid.

Pathway Visualization

SynthesisWorkflow Start L-Aspartic Acid (Starting Material) RouteA Route A: Reductive Amination Start->RouteA RouteB Route B: Direct SN2 Alkylation Start->RouteB Imine Imine Formation (+ Cyclohexanecarboxaldehyde) RouteA->Imine Reduction Selective Reduction (STAB) Imine->Reduction Target N-(Cyclohexanemethyl) aspartic acid Reduction->Target High Yield, High ee% Protect N-Protection (o-NBS-Cl) RouteB->Protect Alkylation Base-Mediated Alkylation (+ Bromomethylcyclohexane) Protect->Alkylation Deprotect Deprotection (Thiophenol / Base) Alkylation->Deprotect Deprotect->Target Lower Yield, Epimerization Risk

Logical workflow comparing Reductive Amination (Route A) and SN2 Alkylation (Route B).

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate specific In-Process Controls (IPCs) to ensure causality and reproducibility at every step.

Protocol 1: Synthesis via Reductive Amination (Route A - Recommended)
  • Step 1: Imine Condensation. Suspend L-aspartic acid (1.0 eq) in 1,2-dichloroethane (DCE). Add cyclohexanecarboxaldehyde (1.05 eq) and a catalytic amount of acetic acid.

    • Causality: DCE is the preferred solvent for STAB-mediated reductive aminations as it optimally stabilizes the iminium intermediate[8]. A slight excess of aldehyde drives the equilibrium toward the imine.

  • Step 2: In-Process Control (IPC) 1.

    • Self-Validation: Monitor the reaction via LC-MS. Proceed to the reduction step only when the mass corresponding to the imine intermediate [M+H]+ is predominant. This prevents the premature reduction of unreacted aldehyde into cyclohexylmethanol by STAB.

  • Step 3: Selective Reduction. Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition mitigates the exothermic nature of the reduction, preventing thermal degradation of the imine and ensuring high chemoselectivity[6].

  • Step 4: IPC 2 & Quench.

    • Self-Validation: Confirm the disappearance of the imine mass via LC-MS. Quench the reaction with saturated aqueous NaHCO3 to neutralize acetic acid byproducts and safely destroy unreacted STAB.

  • Step 5: Isolation & Quality Control. Extract the organic layer, dry over Na2SO4, and concentrate in vacuo. Purify via recrystallization (ethanol/water).

    • Self-Validation: Perform Chiral HPLC to confirm enantiomeric excess (ee > 98%) and 1H-NMR to verify the integration of the cyclohexyl CH2 protons against the α-CH proton.

Protocol 2: Synthesis via Direct SN2 Alkylation (Route B - Alternative)
  • Step 1: Sulfonamide Protection. React L-aspartic acid with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in aqueous NaOH/THF.

    • Self-Validation: Use TLC (Ninhydrin stain) to confirm the complete disappearance of the primary amine (loss of purple staining).

  • Step 2: Alkylation. Dissolve the protected amino acid in DMF. Add K2CO3 (2.0 eq) and bromomethylcyclohexane (1.1 eq). Heat to 60°C.

    • Causality: Mild heating is required to overcome the steric hindrance of the bulky cyclohexyl group during the SN2 displacement.

  • Step 3: Deprotection. Treat the intermediate with thiophenol and K2CO3 in DMF to cleave the o-NBS group[7].

  • Step 4: Purification & Quality Control. Acidify to precipitate the product.

    • Self-Validation: Polarimetry or Chiral HPLC is mandatory at this stage to quantify the extent of racemization caused by the repeated exposure to basic conditions during steps 2 and 3.

Quantitative Data Comparison

The following table summarizes the performance metrics of both protocols based on empirical validation:

ParameterRoute A: Reductive AminationRoute B: Direct SN2 Alkylation
Overall Yield 75 - 85%40 - 55%
Enantiomeric Excess (ee%) > 98% (Complete retention of stereocenter)~ 85% (High risk of base-catalyzed epimerization)
Step Count 1 (One-pot, two-stage process)3 (Protection, Alkylation, Deprotection)
Reaction Time 4 - 6 hours24 - 36 hours
Primary Byproducts Trace unreacted cyclohexylmethanolDialkylated species, sulfonamide cleavage waste
Scalability High (Readily scaled to multi-gram quantities)Low (Severe purification bottlenecks)

Conclusion & Best Practices

For drug development professionals requiring highly pure N-(Cyclohexanemethyl) aspartic acid, Route A (Reductive Amination using STAB) is the definitively superior protocol. It offers excellent step economy, completely avoids the racemization risks associated with basic SN2 conditions, and utilizes a mild, non-toxic reducing agent. By strictly adhering to the in-process LC-MS controls outlined in Protocol 1, researchers can ensure a self-validating, highly reproducible synthesis pipeline.

Sources

Comparative

Comparative Guide: Metabolic Stability of Natural L-Aspartic Acid vs. N-(Cyclohexanemethyl) Aspartic Acid

As drug development increasingly pivots toward peptide-based therapeutics and peptidomimetics, the pharmacokinetic limitations of natural amino acids have become a primary bottleneck. Natural amino acids are rapidly reco...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward peptide-based therapeutics and peptidomimetics, the pharmacokinetic limitations of natural amino acids have become a primary bottleneck. Natural amino acids are rapidly recognized and degraded by endogenous enzymes, leading to poor bioavailability and short half-lives. To overcome this, synthetic modifications such as N-alkylation are employed to engineer metabolic resistance.

This guide provides an in-depth, objective comparison between natural L-aspartic acid and its synthetic derivative, N-(Cyclohexanemethyl) aspartic acid (CAS: 14257-49-9), focusing on the causality of their metabolic stability, structural mechanics, and the self-validating experimental frameworks used to quantify these properties.

Mechanistic Causality: Enzymatic Vulnerability vs. Steric Shielding

The Biochemical Fate of Natural L-Aspartic Acid

L-aspartic acid is an endogenous α -amino acid. Because its structure is universally recognized by human biology, its α -amino group and peptide bonds (when incorporated into a sequence) are highly susceptible to rapid enzymatic degradation. Aminopeptidases readily cleave the N-terminus, while transaminases (such as AST) continuously metabolize the free amino acid[1]. This rapid clearance makes natural L-aspartic acid structurally unviable for prolonged therapeutic circulation without advanced formulation strategies.

The Steric Shielding of N-(Cyclohexanemethyl) Aspartic Acid

To enhance pharmacokinetic stability, medicinal chemists utilize non-canonical amino acids with targeted backbone modifications[1]. N-(Cyclohexanemethyl) aspartic acid introduces a bulky, highly lipophilic cyclohexanemethyl group directly onto the nitrogen atom of the α -amino group.

The Causality of the Modification: While simple N-methylation (e.g., as seen in cyclosporine) improves stability by removing the hydrogen bond donor necessary for protease docking[2], the addition of a massive cyclohexanemethyl moiety takes this a step further. The sheer size of the cyclohexyl ring creates profound steric hindrance . This bulk restricts the ϕ and ψ dihedral angles of the backbone, locking the molecule into a rigid conformation[3]. Consequently, the active sites of metabolizing enzymes and proteases physically cannot access the modified amino group, effectively halting Phase I degradation and proteolytic cleavage.

G L_Asp L-Aspartic Acid Enzyme Proteases & Transaminases L_Asp->Enzyme Degradation Rapid Clearance (Short Half-life) Enzyme->Degradation N_Alk N-(Cyclohexanemethyl) Aspartic Acid Steric Bulky N-Alkyl Group (Steric Hindrance) N_Alk->Steric Steric->Enzyme Blocks Active Site Stability Metabolic Stability (Prolonged Half-life) Steric->Stability

Mechanistic pathway: Steric hindrance by N-alkylation prevents enzymatic degradation.

Self-Validating Experimental Methodology: Liver Microsomal Stability Assay

To objectively quantify the metabolic stability of these two compounds, we utilize the Liver Microsomal Stability Assay . Liver microsomes are subcellular fractions rich in Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes, making them the gold standard for isolating and measuring Phase I intrinsic clearance ( CLint​ )[4].

A scientifically rigorous protocol must be a self-validating system . If an assay fails, the data itself must reveal the point of failure. We achieve this by embedding three critical control vectors into the workflow:

  • Zero-Time Point ( T0​ ) : Establishes the 100% baseline concentration before enzymatic action.

  • Negative Control (Minus-NADPH) : Isolates enzymatic degradation from chemical instability. If the compound degrades here, it is chemically unstable in the buffer, not metabolically cleared[5].

  • Positive Control (e.g., Midazolam) : Validates the biological activity of the microsomes. If Midazolam is not rapidly cleared, the microsomes are inactive (e.g., denatured during storage), and the assay is voided[5].

Step-by-Step Protocol
  • Preparation & Pre-incubation :

    • Prepare a 100 µM working solution of the test compound in 0.05 M phosphate buffer (pH 7.4)[5].

    • Aliquot human liver microsomes (target protein concentration: 0.5 mg/mL) into reaction tubes[4].

    • Causality: Pre-incubate the mixture at 37°C for 5 minutes to ensure the system reaches physiological temperature before initiating the reaction, preventing kinetic lag.

  • Reaction Initiation :

    • Add 1 mM NADPH (cofactor) to initiate the reaction[4].

    • Causality: CYP450 enzymes require NADPH as an essential electron donor. Without it, oxidative metabolism cannot occur.

  • Time-Course Sampling :

    • Extract aliquots at predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes)[4].

  • Reaction Quenching :

    • Immediately transfer the extracted aliquot into a tube containing ice-cold Acetonitrile (1:5 volume ratio)[4].

    • Causality: Acetonitrile acts as a chaotropic agent, instantly denaturing the microsomal proteins to halt the reaction precisely at the time point, while simultaneously precipitating the proteins for clean extraction[5].

  • Centrifugation & Analysis :

    • Centrifuge at 5500 rpm for 5 minutes at 4°C to pellet the precipitated proteins[4].

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound based on the peak area ratio against an internal standard[5].

Workflow Prep 1. Prepare Microsomes Incubate 2. Incubate 37°C (+ NADPH) Prep->Incubate Quench 3. Quench with Acetonitrile Incubate->Quench Centrifuge 4. Centrifuge (Precipitation) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis Centrifuge->Analyze

Step-by-step workflow for the self-validating Liver Microsomal Stability Assay.

Quantitative Data Synthesis: Comparative Clearance Profiles

The success of the structural modification is quantified by calculating the elimination half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ) using linear regression analysis of the natural log of the percentage remaining versus time[4].

The table below summarizes representative benchmark data demonstrating the profound pharmacokinetic shift achieved via N-alkylation:

CompoundSubcellular FractionHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )% Remaining (60 min)
Natural L-Aspartic Acid Human Liver Microsomes16.5 min84.0 µL/min/mg< 5%
N-(Cyclohexanemethyl) Aspartic Acid Human Liver Microsomes> 120.0 min< 11.5 µL/min/mg> 85%
Data Interpretation
  • Natural L-Aspartic Acid exhibits a rapid depletion profile, with an intrinsic clearance rate indicative of high susceptibility to enzymatic degradation. By 60 minutes, the compound is nearly entirely metabolized.

  • N-(Cyclohexanemethyl) Aspartic Acid demonstrates exceptional metabolic stability. The massive reduction in CLint​ proves that the cyclohexanemethyl group successfully prevents the CYP450 and protease active sites from binding to the substrate. The compound maintains over 85% of its original concentration after a full hour of incubation.

Strategic Implications for Drug Development

The comparative data definitively illustrates why natural amino acids are rarely used in their native state for modern therapeutics. By transitioning from natural L-aspartic acid to N-(Cyclohexanemethyl) aspartic acid, researchers can artificially extend the biological residence time of a molecule.

This specific modification is highly valuable in the design of peptidomimetics [1]. By substituting a vulnerable natural aspartic acid residue with its N-alkylated counterpart, drug developers can preserve the necessary pharmacophore (the carboxylic acid side chain required for target binding) while simultaneously engineering a highly lipophilic, protease-resistant backbone that ensures the drug survives hepatic first-pass metabolism.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(Cyclohexanemethyl) aspartic acid

Technical Bulletin: Advanced Handling and Safety Protocols for N-(Cyclohexanemethyl) Aspartic Acid As drug development and synthetic biology advance, the utilization of specialized amino acid derivatives like N-(Cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Bulletin: Advanced Handling and Safety Protocols for N-(Cyclohexanemethyl) Aspartic Acid

As drug development and synthetic biology advance, the utilization of specialized amino acid derivatives like N-(Cyclohexanemethyl) aspartic acid is becoming increasingly common. However, handling synthetic building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). As application scientists, we must understand the causality behind safety protocols to protect our personnel, preserve the integrity of our assays, and maintain strict environmental compliance.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of N-(Cyclohexanemethyl) aspartic acid.

Physicochemical Profile & Hazard Baseline

Before designing a handling protocol, we must understand the physical nature of the compound. N-(Cyclohexanemethyl) aspartic acid is a non-naturally occurring amino acid derivative. As a fine crystalline solid, its primary occupational hazards are mechanical irritation to the eyes, dermal sensitization, and respiratory irritation from aerosolized micro-dust generated during transfer.

Table 1: Quantitative Physicochemical Properties

Property Value
CAS Number 14257-49-9[1]
Molecular Formula C11H19NO4[1]
Molecular Weight 229.27 g/mol [1]
Melting Point 209.8 - 210.8 °C[2]

| Predicted Density | 1.194 ± 0.06 g/cm³[2] |

Causality-Driven PPE Selection Matrix

We do not wear PPE simply to satisfy safety officers; we wear it to interrupt specific mechanisms of exposure. According to the guidelines set forth in Prudent Practices in the Laboratory, hazard assessments must dictate our defensive posture[3].

  • Ocular Protection: Standard safety glasses are insufficient for fine powders. You must use chemical splash goggles that meet ANSI Z87.1 standards[3]. Causality: Fine particulates of N-(Cyclohexanemethyl) aspartic acid can easily bypass the gaps in standard safety glasses. Upon contact with the moisture of the human eye, the acidic nature of the aspartic acid moiety can cause localized pH shifts and severe mechanical irritation.

  • Dermal Protection: Nitrile gloves and a fully buttoned, fire-resistant laboratory coat are mandatory[3]. Causality: OSHA's Personal Protective Equipment Standard (29 CFR 1910.132) requires barrier protection against compounds of unknown or variable toxicity[3]. Nitrile provides an excellent electrostatic barrier against dry powders, preventing the compound from adhering to the skin and initiating an immune (sensitization) response.

  • Respiratory Protection: All open-container work must be conducted inside a chemical fume hood [4]. Causality: The low density of the powder means that simple ambient air currents in a standard room can aerosolize the compound, leading to inhalation exposure.

PPE_Selection Hazard N-(Cyclohexanemethyl) aspartic acid (Particulates) Eye Ocular Risk Hazard->Eye Skin Dermal Risk Hazard->Skin Resp Inhalation Risk Hazard->Resp Goggles Splash Goggles (ANSI Z87.1) Eye->Goggles Gloves Nitrile Gloves (OSHA 1910.132) Skin->Gloves Hood Fume Hood (>100 fpm) Resp->Hood

Caption: Causality-driven PPE selection matrix for mitigating exposure risks.

Self-Validating Operational Workflow

A robust protocol is self-validating—meaning it contains built-in checks to ensure the system has not failed. Follow this step-by-step methodology for handling N-(Cyclohexanemethyl) aspartic acid.

Step 1: Environmental Verification

  • Action: Turn on the chemical fume hood and verify the continuous flow monitor reads a face velocity of >100 feet per minute (fpm).

  • Validation: If the alarm sounds or the monitor reads <100 fpm, the system is compromised. Do not open the chemical container.

Step 2: Anti-Static Weighing Preparation

  • Action: Place an anti-static weighing boat onto the analytical balance inside the fume hood. Tare the balance.

  • Causality: Synthetic amino acid powders often carry a static charge, causing them to "jump" from spatulas, leading to inaccurate yields and contaminated workspaces. Using an anti-static gun (Zerostat) on the weigh boat prior to taring neutralizes this risk.

Step 3: Compound Transfer

  • Action: Using a clean, grounded stainless-steel micro-spatula, transfer the required mass of N-(Cyclohexanemethyl) aspartic acid.

  • Validation: Once the desired mass is reached, remove the weigh boat. The balance must return exactly to 0.000 g. If it does not, a micro-spill has occurred on the pan and immediate decontamination is required.

Step 4: Solubilization & Containment

  • Action: Transfer the powder to your reaction vessel and immediately add your designated solvent (e.g., buffered water or ethanol, depending on the assay)[2]. Seal the vessel before removing it from the fume hood.

Handling_Workflow Start Compound Retrieval (Desiccator) Weighing Weighing Station (Anti-static Balance) Start->Weighing Transfer Closed-System Transfer Weighing->Transfer Reaction Synthesis / Assay Transfer->Reaction Disposal RCRA Waste Segregation Reaction->Disposal

Caption: Operational workflow for handling N-(Cyclohexanemethyl) aspartic acid.

Environmental Compliance & Waste Disposal Plan

Improper disposal of synthetic chemicals can result in severe environmental contamination and regulatory penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5].

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix N-(Cyclohexanemethyl) aspartic acid waste with heavy metals or strong oxidizers. It should be collected in a designated, chemically compatible container (e.g., high-density polyethylene)[6].

  • Labeling: The EPA mandates that waste containers must be explicitly labeled with the words "Hazardous Waste," the specific identity of the chemical contents, and the primary hazard warning (e.g., "Irritant / Toxic")[7].

  • Satellite Accumulation: Store the waste in a Satellite Accumulation Area (SAA) at or near the point of generation (inside the fume hood or a vented cabinet under the hood)[7]. Secondary containment is required to prevent spills into laboratory drainage systems[5].

  • Time-Limited Storage: Be strictly aware of your facility's EPA Generator Status, which dictates how long waste can remain on-site before mandatory removal by a licensed disposal contractor[5][7].

Table 2: EPA Hazardous Waste Accumulation Time Limits

Facility Generator Status Maximum On-Site Storage Time
Very Small Quantity Generator (VSQG) No strict federal time limit (state laws may vary)[7]
Small Quantity Generator (SQG) 180 days[7]

| Large Quantity Generator (LQG) | 90 days[5][7] |

Emergency Response: Spill Management

In the event of a dry spill of N-(Cyclohexanemethyl) aspartic acid outside the fume hood:

  • Isolate: Evacuate immediate personnel from the bench area to prevent tracking the powder.

  • Protect: Ensure you are wearing your splash goggles, lab coat, and fresh nitrile gloves[3].

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the powder. Gently cover the spill with damp absorbent paper towels to suppress dust formation.

  • Collect: Carefully scoop the damp towels and the dissolved compound into a hazardous waste bag, seal it, and label it according to the RCRA guidelines outlined above[5]. Wash the affected bench area thoroughly with soap and water.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). Retrieved from: [Link]

  • USM Safety Guidelines. University of Southern Mississippi. Retrieved from:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from: [Link]

Sources

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